Glycine-13C2,15N p-Toluenesulfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C9H13NO5S |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-(15N)azanylacetic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C2H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2(4)5/h2-5H,1H3,(H,8,9,10);1,3H2,(H,4,5)/i;1+1,2+1,3+1 |
Clé InChI |
REKJMSPJAIXEQJ-BURVIEGVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Glycine-13C2,15N p-Toluenesulfonate: A Technical Guide to its Core Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of Glycine-13C2,15N p-Toluenesulfonate, a stable isotope-labeled (SIL) amino acid crucial for modern biomedical research. This document details its primary uses as a metabolic tracer and an internal standard in mass spectrometry, providing experimental context and quantitative data to support its application in drug development and life sciences.
Core Applications of Glycine-13C2,15N
Glycine-13C2,15N is a non-radioactive, isotopically enriched form of the amino acid glycine (B1666218). The carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope Nitrogen-15 (¹⁵N). This labeling results in a precise mass shift from the naturally occurring glycine, making it an invaluable tool for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based studies.[1] The p-toluenesulfonate (tosylate) is a salt form that enhances the compound's stability and handling as a solid. The core utility stems from the isotopically labeled glycine molecule itself.
The two primary applications of Glycine-13C2,15N are:
-
Metabolic Tracer: In this role, it is introduced into biological systems (e.g., cell cultures) to trace the metabolic fate of glycine. Researchers can follow the incorporation of the heavy isotopes into newly synthesized proteins and other metabolites, providing insights into metabolic pathways and fluxes.[][3] This is particularly useful in fields like proteomics and metabolomics.[1][4]
-
Internal Standard: For quantitative analysis, a known amount of Glycine-13C2,15N is spiked into a biological sample. Because it is chemically identical to the endogenous glycine but has a different mass, it can be distinguished by a mass spectrometer. This allows for highly accurate quantification of the endogenous glycine in the sample, as the internal standard corrects for variations during sample preparation and analysis.[5][6]
Data Presentation
The following tables summarize quantitative data from a representative study utilizing Glycine-13C2,15N as an internal standard for the quantification of glycine in human cerebrospinal fluid (CSF).[5]
Table 1: LC-MS/MS Method Validation Parameters [5]
| Parameter | Result |
| Calibration Curve Range | 50–10,000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL |
| Interday Bias at LLOQ | -4.2% |
| Interday Precision at LLOQ | 12.3% CV |
| Interday Bias (higher concentrations) | < ±0.9% |
| Interday Precision (higher concentrations) | < 8.3% CV |
Table 2: Glycine Stability in Artificial CSF [5]
| Condition | Stability |
| Room Temperature | At least 5 hours |
| -70 °C | 55 days |
| Freeze-Thaw Cycles | Stable through three cycles |
Experimental Protocols
Quantification of Glycine in Cerebrospinal Fluid using Glycine-13C2,15N as an Internal Standard
This protocol is adapted from a validated LC-MS/MS method for the determination of glycine in human CSF.[5][7]
Objective: To accurately quantify the concentration of endogenous glycine in a CSF sample.
Materials:
-
This compound (Internal Standard)
-
Human Cerebrospinal Fluid (CSF) sample
-
Artificial CSF (for calibration standards)
-
Phenylisothiocyanate (PITC) for derivatization
-
Methanol, Water, and other LC-MS grade solvents
-
LC-MS/MS system (e.g., triple quadrupole)
Methodology:
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of Glycine-13C2,15N in a suitable solvent (e.g., 50/50 methanol/water) at a known concentration (e.g., 250 ng/mL).[7]
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled glycine into artificial CSF. The range should encompass the expected concentration of glycine in the samples (e.g., 50–10,000 ng/mL).[5]
-
Sample Preparation:
-
To a known volume of CSF sample, calibration standard, or quality control sample, add a precise volume of the Glycine-13C2,15N internal standard solution.
-
Vortex mix the samples.
-
-
Derivatization:
-
Dry the samples under a stream of nitrogen.
-
Add PITC solution to derivatize the amino groups of both endogenous glycine and the internal standard. This improves chromatographic retention and ionization efficiency.
-
Incubate the reaction mixture.
-
Dry the samples again to remove excess reagent.
-
-
Reconstitution and Dilution:
-
Reconstitute the dried samples in a mobile phase-compatible solution.
-
Perform a second dilution as necessary to ensure the concentrations are within the linear range of the instrument and to avoid detector saturation.[7]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor the specific mass transitions for both derivatized endogenous glycine and derivatized Glycine-13C2,15N in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of glycine in the CSF samples by interpolating their peak area ratios from the calibration curve.
-
Metabolic Labeling in Cell Culture for Quantitative Proteomics (SILAC)
This is a generalized protocol for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment using Glycine-13C2,15N. While SILAC traditionally uses labeled arginine and lysine, other amino acids like glycine can be used for specific research questions.
Objective: To compare the relative abundance of proteins between two cell populations under different experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
SILAC-grade cell culture medium deficient in glycine
-
Dialyzed fetal bovine serum (FBS)
-
Standard cell culture reagents and equipment
-
LC-MS/MS system for proteomic analysis
Methodology:
-
Cell Culture and Labeling:
-
Prepare two types of SILAC media: "light" medium containing natural glycine and "heavy" medium containing Glycine-13C2,15N.
-
Culture two separate populations of the chosen cell line. Grow one population in the "light" medium and the other in the "heavy" medium.
-
Ensure the cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled glycine into the proteome.[1] This can be verified by a preliminary MS analysis.
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.
-
-
Sample Harvesting and Lysis:
-
Harvest both cell populations separately.
-
Lyse the cells using a suitable lysis buffer to extract the proteins.
-
Determine the protein concentration for each lysate using a standard protein assay.
-
-
Sample Mixing and Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.[1]
-
Perform in-solution or in-gel digestion of the combined protein mixture using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of the "light" or "heavy" glycine.
-
-
Data Analysis:
-
Use specialized proteomics software to identify the peptides and quantify the relative peak intensities of the "light" and "heavy" peptide pairs.
-
The ratio of these intensities directly reflects the relative abundance of the corresponding protein in the two cell populations.
-
Visualizations
Caption: Workflow for using Glycine-13C2,15N as an internal standard.
Caption: General workflow for a SILAC experiment using labeled glycine.
References
- 1. benchchem.com [benchchem.com]
- 3. Fifteen Years of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 4. ckgas.com [ckgas.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
An In-depth Technical Guide to Glycine-13C2,15N p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and underlying principles of Glycine-13C2,15N p-Toluenesulfonate. This isotopically labeled compound is a valuable tool in a range of research and development areas, particularly in metabolic analysis and quantitative proteomics.
Core Chemical Properties
This compound is the isotopically labeled form of Glycine (B1666218) Benzyl (B1604629) Ester p-Toluenesulfonate. The core molecule consists of the benzyl ester of glycine, with the p-toluenesulfonate anion acting as a counter-ion to form a stable salt. The isotopic labeling is located on the glycine moiety, where both carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, enabling its use as a tracer or internal standard in mass spectrometry-based analyses.
The physical properties of the labeled compound are expected to be nearly identical to its unlabeled counterpart. The following table summarizes the key chemical and physical data.
| Property | Value | Source |
| Chemical Name | Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate | [1] |
| Synonyms | Benzyl 2-(¹⁵N)azanylacetate;4-methylbenzenesulfonic acid | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ • C₇H₈O₃S (with ¹³C₂ and ¹⁵N labeling) | [2] |
| Molecular Weight | 340.1021 g/mol | [1] |
| CAS Number | 874462-68-7 | [1] |
| Appearance | White to off-white solid/crystalline powder | [3][4] |
| Melting Point | 132 - 134 °C | [4] |
| Solubility | Soluble in water | [5] |
| Stability | Stable under normal conditions.[3] Moisture sensitive.[5] | [3][5] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] | [3][4] |
Applications in Research and Development
Stable isotope-labeled amino acids like this compound are indispensable in modern biomedical research.[6][][8] Their primary applications lie in their ability to be distinguished from their naturally abundant counterparts by mass spectrometry, allowing for precise tracking and quantification.[]
Metabolic Pathway Tracing
By introducing this compound into a biological system, researchers can trace the metabolic fate of the glycine molecule.[10] This allows for the elucidation of metabolic pathways, the measurement of metabolic flux, and the identification of novel metabolic by-products.[10] The heavy isotopes act as a tag, enabling the differentiation of the administered glycine and its downstream metabolites from the endogenous pool.
Quantitative Proteomics (SILAC)
In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), different cell populations are grown in media containing either the "light" (natural) or "heavy" (isotopically labeled) form of an essential amino acid.[11] While glycine is not an essential amino acid, the principle can be adapted for specific experimental designs. By combining cell lysates from different conditions and analyzing the resulting peptides by mass spectrometry, the relative abundance of proteins can be accurately quantified by comparing the signal intensities of the light and heavy peptide pairs.[12]
Internal Standard for Mass Spectrometry
This compound serves as an ideal internal standard for the quantification of its unlabeled analogue or other related compounds.[13][14] An internal standard is a compound of known concentration that is added to a sample prior to analysis.[14] Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer.[14] This allows for the correction of variability during sample preparation and analysis, leading to more accurate and reliable quantification.[13]
Experimental Protocols
The following provides a generalized experimental protocol for the use of this compound as an internal standard for the quantification of unlabeled Glycine Benzyl Ester p-Toluenesulfonate in a biological matrix.
Materials
-
This compound
-
Unlabeled Glycine Benzyl Ester p-Toluenesulfonate (for calibration curve)
-
Biological matrix (e.g., plasma, cell lysate)
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (Internal Standard, IS) at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a stock solution of unlabeled Glycine Benzyl Ester p-Toluenesulfonate (Analyte) at 1 mg/mL in the same solvent.
-
-
Preparation of Calibration Standards and Quality Controls:
-
Perform serial dilutions of the Analyte stock solution to prepare a series of calibration standards at different concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Aliquot 50 µL of the biological matrix (calibration standards, QCs, and unknown samples) into centrifuge tubes.
-
Add a fixed volume of the IS working solution to each tube (except for blank samples) and vortex briefly.
-
Add a protein precipitation agent (e.g., 200 µL of acetonitrile) to each tube to precipitate proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column (e.g., C18) and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the analyte and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. The specific precursor and product ion transitions for both the labeled and unlabeled compounds need to be optimized.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is a highly versatile and valuable tool for researchers in the life sciences. Its stable isotope labeling allows for precise and accurate tracing and quantification in complex biological systems. By understanding its chemical properties and the principles behind its application, researchers can effectively leverage this compound to gain deeper insights into metabolism, proteomics, and pharmacokinetics.
References
- 1. Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate [lgcstandards.com]
- 2. Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate | Benchchem [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. pharmiweb.com [pharmiweb.com]
- 8. chempep.com [chempep.com]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. iroatech.com [iroatech.com]
The Pivotal Role of Isotopically Labeled Glycine in Elucidating One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
One-carbon (1C) metabolism is a complex network of interconnected biochemical pathways essential for the biosynthesis of nucleotides, amino acids, and lipids, as well as for the regulation of cellular methylation and redox homeostasis. Glycine (B1666218), the structurally simplest amino acid, sits (B43327) at a critical nexus within this network. The advent of stable isotope tracing has revolutionized our ability to dissect these intricate pathways, and isotopically labeled glycine has emerged as an indispensable tool for quantifying metabolic fluxes and understanding the dynamic regulation of 1C metabolism in both health and disease, particularly in the context of cancer. This technical guide provides an in-depth overview of the application of isotopically labeled glycine in studying one-carbon metabolism, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Glycine's Central Role in One-Carbon Metabolism
Glycine serves as a primary donor of one-carbon units through the mitochondrial Glycine Cleavage System (GCS). This multi-enzyme complex catalyzes the oxidative decarboxylation of glycine to yield a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), along with carbon dioxide and ammonia.[1][2] This 5,10-CH2-THF can then be utilized in various biosynthetic pathways, including the synthesis of purines, thymidylate, and methionine.[3][4] Furthermore, glycine is interconvertible with serine via the enzyme serine hydroxymethyltransferase (SHMT), which also generates 5,10-CH2-THF, thus linking glycine metabolism directly to the folate and methionine cycles.[5][6][7] This intricate interplay underscores the importance of glycine as a key modulator of cellular proliferation and survival, making it a focal point of metabolic research, especially in oncology.[8][9][10]
Quantitative Insights from Isotopic Glycine Tracing
The use of isotopically labeled glycine, such as [1,2-¹³C₂]glycine, [¹³C₂]glycine, [¹⁵N]glycine, and deuterated glycine, allows for the precise tracking of its metabolic fate. By measuring the incorporation of these stable isotopes into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the flux through various metabolic pathways.
| Parameter | Cell Type/Condition | Value | Isotopic Tracer(s) Used | Reference(s) |
| Glycine Cleavage System (GCS) Flux | Hepatocellular Carcinoma (HCC) Cells | 0.3–0.8 mM/h | [1,2-¹⁴C]serine, [1-¹⁴C]glycine, [2-¹⁴C]glycine, [U-¹³C]serine, [1,2-¹³C]glycine | [5] |
| Contribution of GCS to ATP Synthesis | HepG2 (HCC) Cells | ~7% of 1C units in ATP | [1,2-¹³C]glycine | [5] |
| Whole Body Glycine Flux | Healthy Men and Women (fed state) | 463 ± 55 µmol/(kg·h) | [1,2-¹³C₂]glycine, [²H₃]leucine | [11] |
| Glycine Decarboxylation Rate | Healthy Men and Women | 190 ± 41 µmol/(kg·h) | [1,2-¹³C₂]glycine | [11] |
| Serine Synthesis from Glycine | Healthy Men and Women | 193 ± 28 µmol/(kg·h) | [1,2-¹³C₂]glycine | [11] |
| ¹³C Enrichment in Glutathione from Glycine | R3230Ac Rat Tumors (40.2h infusion) | 0.293 ± 0.015 (fraction of ¹³C₁-glutathione) | [2-¹³C]glycine | [12] |
| ¹³C Enrichment in Purines from Glucose-derived Glycine | PC9 and A549 Lung Cancer Cells | ~3-8% incorporation into ATP and GTP rings | [¹³C₆]glucose | [7] |
| Deuterium Enrichment in Purines from Exogenous Glycine | PC9 and A549 Lung Cancer Cells | ~0-0.8% incorporation into ATP and GTP rings | [D₂]glycine | [7] |
Key Experimental Protocols
In Vitro Isotopic Labeling of Cultured Cancer Cells with [¹³C₂]-Glycine
This protocol outlines the general steps for tracing the metabolic fate of glycine in adherent cancer cells using [¹³C₂]-glycine followed by metabolite extraction for mass spectrometry analysis.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
[¹³C₂]-Glycine (or other desired isotopologue)
-
Isotope-free glycine
-
Dialyzed fetal bovine serum (dFBS)
-
6-well cell culture plates
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Centrifuge
-
Lyophilizer or centrifugal evaporator
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in ~80% confluency at the time of harvest. Culture in complete medium overnight.
-
Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking glycine) with the desired concentration of [¹³C₂]-Glycine and 10% dFBS. A parallel control group with unlabeled glycine should also be prepared.
-
Isotopic Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells twice with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for a time course determined by the specific metabolic pathway of interest (e.g., 24 hours for steady-state labeling of nucleotides).
-
-
Metabolite Extraction:
-
Place the culture plate on dry ice to quench metabolism rapidly.
-
Aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold 0.9% NaCl solution, aspirating completely after each wash.
-
Add 1 mL of ice-cold 80% methanol to each well.[13]
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts using a lyophilizer or centrifugal evaporator.
-
Store the dried extracts at -80°C until analysis by mass spectrometry.
-
In Vivo Glycine Flux Measurement using Stable Isotope Infusion
This protocol provides a general framework for measuring whole-body glycine kinetics in human subjects.
Materials:
-
Sterile, pyrogen-free [1,2-¹³C₂]glycine tracer solution
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Equipment for plasma separation and storage (-80°C)
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for isotopic enrichment analysis.
Procedure:
-
Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast).
-
Catheter Placement: Insert catheters into a vein for tracer infusion and into a contralateral vein for blood sampling.
-
Tracer Infusion: A primed, constant infusion of [1,2-¹³C₂]glycine is administered. The priming dose helps to rapidly achieve isotopic steady state.
-
Blood Sampling: Collect blood samples at baseline (before infusion) and at regular intervals during the infusion to monitor the isotopic enrichment of glycine in the plasma.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Isotopic Analysis:
-
Flux Calculation: Glycine flux (rate of appearance) is calculated using steady-state equations, taking into account the infusion rate of the tracer and the isotopic enrichment of glycine in the plasma at isotopic steady state.[11]
Visualizing Metabolic Pathways and Workflows
Graphviz (DOT language) can be used to create clear diagrams of the complex relationships within one-carbon metabolism and the experimental workflows used to study it.
Caption: Overview of Glycine in One-Carbon Metabolism.
Caption: Workflow for ¹³C Metabolic Flux Analysis.
Conclusion
Isotopically labeled glycine is a powerful and versatile tool for interrogating the complexities of one-carbon metabolism. Its application in metabolic flux analysis has provided unprecedented quantitative insights into the contributions of glycine to essential biosynthetic pathways and its role in cellular homeostasis. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage this technology to unravel the metabolic underpinnings of disease and to identify novel therapeutic targets. As analytical technologies continue to advance, the use of isotopically labeled glycine will undoubtedly continue to expand our understanding of the intricate and vital network of one-carbon metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of glycine in the human brain in vivo by 1H-MRS at 3 T: application in brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 1 from Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. | Semantic Scholar [semanticscholar.org]
- 5. Serine, glycine and one‑carbon metabolism in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serine and glycine metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serine, glycine and one-carbon metabolism in cancer (Review) - ProQuest [proquest.com]
- 8. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation. | Broad Institute [broadinstitute.org]
- 10. Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
Navigating the Landscape of Labeled Compounds: A Technical Guide to Glycine-13C2,15N p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of scientific research and pharmaceutical development, precision and traceability are paramount. Isotopically labeled compounds serve as indispensable tools, offering a window into complex biological and chemical processes. This technical guide provides an in-depth overview of Glycine-13C2,15N p-Toluenesulfonate, a stable isotope-labeled amino acid derivative, with a primary focus on its chemical identity, synthesis, and applications.
Core Compound Identification
Initial investigations into "this compound" often lead to ambiguity, with data frequently pointing towards a closely related and more extensively documented compound: Glycine (B1666218) Benzyl (B1604629) Ester-13C2,15N p-Toluenesulfonate . The presence of the benzyl ester group is a critical structural feature for its primary applications, particularly in peptide synthesis. For clarity, this guide will focus on the benzyl ester derivative while also providing data for the parent labeled glycine and the unlabeled tosylate salt.
Physicochemical Data Summary
For ease of comparison, the key quantitative data for Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate and its related compounds are summarized in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate | 874462-68-7[1] | C14¹³C₂H₁₉¹⁵NO₅S | 340.37[1][2] |
| Glycine Benzyl Ester p-Toluenesulfonate (Unlabeled) | 1738-76-7[1] | C₁₆H₁₉NO₅S | 337.39[3] |
| Glycine-13C2,15N | 211057-02-2 | ¹³C₂H₅¹⁵NO₂ | 78.05 |
Applications in Research and Development
The primary utility of Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate stems from its dual nature: it is a carboxyl-protected form of glycine and is isotopically labeled. This combination makes it a valuable tool in several scientific domains:
-
Peptide Synthesis: The benzyl ester group serves as a protecting group for the carboxylic acid functionality of glycine. This allows for the controlled formation of peptide bonds. The tosylate salt form enhances its stability and handling as a crystalline solid.
-
Metabolic Studies: The presence of stable isotopes (¹³C and ¹⁵N) allows researchers to use this compound as a tracer in metabolic pathways. By tracking the incorporation of the labeled atoms into various biomolecules, scientists can elucidate metabolic fluxes and pathway dynamics.[2]
-
Pharmacokinetic Studies: In drug development, labeled compounds are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.[2]
-
Internal Standard: It serves as an excellent internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring accuracy and reproducibility of experimental results.
Experimental Protocol: Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonates
The following is a generalized experimental protocol for the synthesis of amino acid benzyl ester p-toluenesulfonates, adapted from established methods for the unlabeled compound. The synthesis of the labeled analogue would follow a similar procedure, starting with the isotopically labeled glycine.
Objective: To synthesize an amino acid benzyl ester p-toluenesulfonate via Fischer-Speier esterification with azeotropic removal of water.
Materials:
-
Amino Acid (e.g., Glycine)
-
Benzyl Alcohol
-
p-Toluenesulfonic acid monohydrate
-
An azeotroping solvent (e.g., Toluene or Cyclohexane)
-
Ethyl Acetate (B1210297)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask, reflux condenser, and heating mantle.
-
Reagent Addition: To the round-bottom flask, add the amino acid, 1.2 equivalents of p-toluenesulfonic acid monohydrate, and 5 equivalents of benzyl alcohol. Add the azeotroping solvent (e.g., toluene).
-
Azeotropic Reflux: Heat the mixture to reflux. The water generated from the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue the reflux for several hours until no more water is collected.
-
Precipitation: Cool the reaction mixture to room temperature. Add ethyl acetate to induce the precipitation of the amino acid benzyl ester p-toluenesulfonate salt.
-
Isolation: Stir the resulting slurry for approximately one hour to ensure complete precipitation. Collect the white solid product by filtration using a Büchner funnel.
-
Drying: Wash the collected solid with a small amount of cold ethyl acetate or diethyl ether and dry under vacuum to yield the final product.
This one-step procedure is efficient for preparing enantiomerically pure amino acid benzyl esters.[4]
Visualizing the Workflow
The synthesis of Glycine Benzyl Ester p-Toluenesulfonate can be represented as a clear workflow.
Caption: Workflow for the synthesis of Glycine Benzyl Ester-¹³C₂,¹⁵N p-Toluenesulfonate.
This diagram illustrates the logical progression from starting materials to the final, purified product, highlighting the key steps in the synthesis.
Role in Peptide Synthesis
The utility of Glycine Benzyl Ester p-Toluenesulfonate is clearly demonstrated in its role as a building block in peptide synthesis. The benzyl group protects the carboxylic acid, preventing it from reacting during the formation of a peptide bond at the amino terminus.
Caption: Role of Glycine Benzyl Ester in dipeptide synthesis.
This diagram outlines the fundamental steps where the protected glycine derivative is used to form a dipeptide, followed by the removal of the protecting groups to yield the final product.
References
A Technical Guide to the Core Applications of 13C and 15N Labeled Amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled amino acids, particularly those enriched with carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), have become indispensable tools in modern biological and chemical research.[1] These non-radioactive isotopes allow for the precise tracking and quantification of amino acids and their metabolic products within complex biological systems. By replacing natural carbon (¹²C) or nitrogen (¹⁴N) atoms with their heavier stable isotopes, researchers can distinguish and trace molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This guide provides an in-depth overview of the fundamental applications of ¹³C and ¹⁵N labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, protein turnover studies, and protein structure determination.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful and widely used metabolic labeling technique for accurate protein quantification in proteomics.[2][3] It allows for the comparison of protein abundance between different cell populations under various experimental conditions.[2]
Core Principle: The fundamental principle of SILAC involves growing two or more populations of cells in culture media that are identical except for the isotopic form of a specific essential amino acid.[2] One population is grown in a "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is grown in a "heavy" medium containing the stable isotope-labeled counterpart (e.g., ¹³C₆-Arginine).[4] After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[3][5] The cell populations can then be subjected to different experimental treatments, combined, and analyzed by mass spectrometry. The relative peak intensities of the "light" and "heavy" peptides allow for accurate quantification of protein abundance changes.
Mandatory Visualization: SILAC Experimental Workflow
Caption: A generalized experimental workflow for a SILAC experiment.
Data Presentation: Common Isotopes and Mass Shifts in SILAC
| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) |
| Lysine (B10760008) (Lys) | ¹³C₆ | +6 |
| Lysine (Lys) | ¹³C₆, ¹⁵N₂ | +8 |
| Arginine (Arg) | ¹³C₆ | +6 |
| Arginine (Arg) | ¹³C₆, ¹⁵N₄ | +10 |
Experimental Protocol: Two-Plex SILAC Experiment
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) lacking L-lysine and L-arginine. Supplement one batch of medium with "light" L-lysine and L-arginine (control) and another with "heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine (experimental). It is crucial to use dialyzed fetal bovine serum to prevent contamination with unlabeled amino acids.[6]
-
Cell Culture and Labeling: Culture two separate populations of the same cell line in the "light" and "heavy" SILAC media. To ensure complete incorporation of the labeled amino acids, cells should be cultured for at least five to six cell doublings.[5][6]
-
Experimental Treatment: Once labeling is complete (typically >95% incorporation), apply the desired experimental treatment to the "heavy" labeled cells and the control treatment to the "light" labeled cells.
-
Cell Lysis and Protein Quantification: Harvest and lyse the cells from both populations separately. Determine the protein concentration of each lysate.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin. Trypsin is commonly used as it cleaves C-terminal to lysine and arginine residues, ensuring that most resulting peptides will contain a labeled amino acid.[7]
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.[6]
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[8] By providing cells with a ¹³C-labeled substrate, such as glucose or an amino acid, researchers can trace the path of the ¹³C atoms through the metabolic network.[8][9]
Core Principle: Cells are cultured in a medium containing a ¹³C-labeled substrate. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites, including amino acids. The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or NMR.[8][10] This experimental data, combined with a stoichiometric model of the cell's metabolic network, allows for the calculation of the flux through each reaction in the network.[9]
Mandatory Visualization: ¹³C-MFA Experimental Workflow
Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Data Presentation: Example of Relative Metabolic Flux Data
The output of a ¹³C-MFA experiment is a quantitative map of metabolic fluxes. This data is often presented as relative flux values, normalized to a specific uptake rate (e.g., glucose uptake).
| Metabolic Pathway | Reaction | Relative Flux (%) |
| Glycolysis | Glucose -> G6P | 100 |
| G6P -> F6P | 85 | |
| Pentose Phosphate Pathway | G6P -> 6PG | 15 |
| TCA Cycle | Acetyl-CoA -> Citrate | 70 |
| Anaplerosis | Pyruvate -> Oxaloacetate | 10 |
Note: The values in this table are for illustrative purposes and will vary depending on the cell type and experimental conditions.
Experimental Protocol: ¹³C-MFA of Central Carbon Metabolism
-
Experimental Design: Define the metabolic network of interest and the specific fluxes to be quantified. Select the appropriate ¹³C-labeled substrate(s) to maximize the information obtained. Common choices include [1,2-¹³C₂]glucose or a mixture of [1-¹³C]glucose and [U-¹³C]glucose.[9]
-
Cell Culture: Culture the cells in a chemically defined medium where the primary carbon source is replaced with the chosen ¹³C-labeled substrate. Ensure the cells reach a metabolic and isotopic steady state.
-
Sample Collection and Preparation: Rapidly quench metabolism and harvest the cells. Hydrolyze cellular protein to release amino acids. Derivatize the amino acids to make them volatile for GC-MS analysis.
-
Isotopic Labeling Measurement: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid. This provides the raw data on the ¹³C labeling patterns.
-
Flux Estimation: Construct a stoichiometric model of the relevant metabolic pathways. Use specialized software (e.g., Metran, INCA) to estimate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions to the model.[10]
-
Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.[10]
Protein Turnover Studies
The abundance of a protein is determined by the balance between its synthesis and degradation. ¹⁵N-labeled amino acids are frequently used to measure the rates of these processes, providing insights into protein dynamics.
Core Principle: In a typical pulse-chase experiment, cells or organisms are first "pulsed" with a diet or medium containing ¹⁵N-labeled amino acids. This leads to the incorporation of ¹⁵N into newly synthesized proteins. Then, the ¹⁵N source is removed and replaced with a "chase" medium containing natural ¹⁴N amino acids. The rate of disappearance of the ¹⁵N label from the proteome over time reflects the rate of protein degradation, while the rate of incorporation of ¹⁴N reflects the rate of protein synthesis. These changes are monitored by mass spectrometry.
Mandatory Visualization: Protein Turnover Pulse-Chase Workflow
Caption: A generalized workflow for a protein turnover study using a pulse-chase approach.
Data Presentation: Example of Protein Half-Life Data
The rates of protein synthesis and degradation can be used to calculate the half-life of a protein, which is the time it takes for half of the protein molecules to be replaced.
| Protein | Tissue/Cell Type | Half-Life (days) |
| Collagen | Connective Tissue | > 365 |
| Myosin | Muscle | 30 - 60 |
| Albumin | Liver | ~20 |
| Actin | Cytoskeleton | 5 - 10 |
| Cyclin B1 | Hela Cells | < 1 |
Note: Protein half-lives can vary significantly depending on the protein, its location, and the physiological state of the organism.
Experimental Protocol: In Vivo Protein Turnover Analysis in a Rodent Model
-
Animal Acclimation and Diet: Acclimate the animals to a defined diet.
-
Pulse Phase: Switch the animals to a diet where the protein source is enriched with ¹⁵N-labeled amino acids. The duration of this phase depends on the expected turnover rates of the proteins of interest.
-
Chase Phase: After the pulse phase, switch the animals back to the original diet containing natural abundance amino acids.
-
Tissue Collection: At various time points during the chase phase, collect tissue samples.
-
Protein Extraction and Preparation: Extract proteins from the tissue samples and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS to determine the ratio of ¹⁵N-labeled to ¹⁴N-labeled peptides for each identified protein.
-
Data Analysis and Modeling: Model the decay of the ¹⁵N-labeled peptide fraction over time to calculate the degradation rate constant and the protein half-life. The initial rate of incorporation of ¹⁴N can be used to determine the synthesis rate.
Protein Structure Determination by NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. The use of ¹³C and ¹⁵N labeled amino acids is essential for studying proteins larger than ~10 kDa.
Core Principle: By expressing a protein in a medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively, all nitrogen and/or carbon atoms in the protein will be isotopically labeled. This enables the use of multi-dimensional heteronuclear NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB) that correlate the nuclei of the protein backbone and side chains. These correlations are used to assign the NMR signals to specific atoms in the protein sequence and to generate structural restraints (e.g., distances and dihedral angles) that are used to calculate the 3D structure of the protein.
Mandatory Visualization: Protein Structure Determination by NMR Workflow
Caption: A simplified workflow for protein structure determination by NMR using isotopically labeled samples.
Data Presentation: Key Quantitative Data from NMR for Structure Determination
| NMR Parameter | Information Derived |
| Chemical Shifts | Torsion angles (φ, ψ), secondary structure |
| Nuclear Overhauser Effects (NOEs) | Inter-proton distances (< 6 Å) |
| J-Couplings | Dihedral angle restraints |
| Residual Dipolar Couplings (RDCs) | Orientation of specific bond vectors relative to the magnetic field |
Experimental Protocol: Uniform ¹³C and ¹⁵N Labeling for NMR
-
Protein Expression: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest. Grow the bacteria in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is [U-¹³C]-glucose. Induce protein expression at the appropriate cell density.
-
Protein Purification: Lyse the cells and purify the labeled protein to homogeneity using standard chromatographic techniques.
-
NMR Sample Preparation: Concentrate the purified labeled protein to a suitable concentration for NMR (typically 0.1 - 1 mM). Exchange the protein into an appropriate NMR buffer containing a small percentage of D₂O.
-
NMR Data Acquisition: Acquire a suite of multidimensional NMR experiments. For structure determination, this will typically include a ¹H-¹⁵N HSQC spectrum to assess sample quality, and a series of triple-resonance experiments (e.g., HNCA, HNCACB, CBCA(CO)NH) for backbone and side-chain assignments, as well as NOESY experiments to obtain distance restraints.
-
Resonance Assignment: Process the NMR data and use specialized software to assign the observed NMR signals to specific atoms in the protein sequence.
-
Generation of Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from chemical shifts and J-couplings.
-
Structure Calculation and Refinement: Use the structural restraints as input for a structure calculation program (e.g., CYANA, Xplor-NIH) to generate an ensemble of 3D structures that are consistent with the experimental data.
-
Structure Validation: Assess the quality of the calculated structures using various geometric and energetic criteria.
Conclusion
The applications of ¹³C and ¹⁵N labeled amino acids are fundamental to modern biochemical and pharmaceutical research. From quantifying dynamic changes in the proteome with SILAC to elucidating complex metabolic pathways with ¹³C-MFA and determining the high-resolution structures of proteins by NMR, these stable isotope tracers provide an unparalleled level of detail into the workings of biological systems. The continued development of analytical instrumentation and computational tools will undoubtedly expand the utility of these powerful research tools in the years to come.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Using Glycine-13C2,15N as a Metabolic Tracer
Audience: Researchers, scientists, and drug development professionals.
Core Principles of Metabolic Tracing with Glycine-13C2,15N
Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying the flow of metabolites, or flux, through these networks.[1] Glycine-13C2,15N is a stable, non-radioactive isotopologue of glycine (B1666218) where both carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with ¹⁵N. This labeling strategy provides a distinct mass shift that allows for its unambiguous detection and the tracking of its constituent atoms as they are incorporated into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
The core principle lies in introducing Glycine-13C2,15N into a biological system (e.g., cell culture or in vivo models) and monitoring the appearance of the ¹³C and ¹⁵N labels in other molecules.[1] This allows researchers to dissect the contributions of glycine to various metabolic pathways. Glycine is a central player in cellular metabolism, serving as a precursor for the synthesis of proteins, serine, glutathione (B108866), and purine (B94841) nucleotides.[3][4] Abnormalities in glycine metabolism are implicated in various diseases, including cancer, making it a crucial area of study in drug development.[3]
By tracing the fate of the labeled carbon and nitrogen atoms from Glycine-13C2,15N, researchers can:
-
Elucidate metabolic pathways: Confirm the activity of pathways that utilize glycine as a substrate.
-
Quantify metabolic fluxes: Determine the rate at which these pathways operate, a practice known as Metabolic Flux Analysis (MFA).[1][5]
-
Identify metabolic reprogramming: Uncover how disease states (e.g., cancer) or therapeutic interventions alter metabolic networks.[5]
-
Assess drug target engagement: Evaluate whether a drug effectively inhibits a specific metabolic enzyme by observing changes in tracer incorporation into downstream products.[1]
The dual labeling of both carbon and nitrogen in Glycine-13C2,15N provides a significant advantage. It allows for the simultaneous tracing of both the carbon skeleton and the amino group of glycine, offering a more comprehensive view of its metabolic fate. For instance, in purine synthesis, the entire glycine molecule (C2-N) is incorporated into the purine ring. The use of Glycine-13C2,15N allows for the direct observation of this incorporation.
Key Metabolic Pathways Traced by Glycine-13C2,15N
Serine Biosynthesis and One-Carbon Metabolism
Glycine and serine are readily interconverted in a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT). This reaction is a cornerstone of one-carbon metabolism, which is crucial for the synthesis of nucleotides, lipids, and for methylation reactions.
When Glycine-13C2,15N is introduced, the labels can be transferred to serine. The analysis of serine isotopologues can reveal the extent of this interconversion.[2] The glycine cleavage system (GCS), a mitochondrial enzyme complex, can also catabolize glycine, releasing CO2 and ammonia, while transferring the α-carbon of glycine to tetrahydrofolate (THF) to form 5,10-methylene-THF.[5] This one-carbon unit can then be used in various biosynthetic pathways.
dot
Glutathione Synthesis
Glutathione (GSH) is a critical antioxidant tripeptide composed of glutamate, cysteine, and glycine. The final step of GSH synthesis is the ATP-dependent addition of glycine to the dipeptide γ-glutamylcysteine, a reaction catalyzed by glutathione synthetase.[2] Using Glycine-13C2,15N as a tracer allows for the direct measurement of the rate of de novo glutathione synthesis by monitoring the incorporation of the labeled glycine into the glutathione molecule.[2]
dot
Purine Nucleotide Biosynthesis
The de novo synthesis of purine nucleotides is essential for DNA and RNA synthesis and is often upregulated in proliferating cells, such as cancer cells. Glycine provides the C4, C5, and N7 atoms of the purine ring.[3] By supplying Glycine-13C2,15N, researchers can directly trace its incorporation into purine nucleotides like AMP and GMP.[3][6] This provides a direct measure of the activity of the de novo purine synthesis pathway.
dot
Experimental Protocols
A generalized workflow for a Glycine-13C2,15N tracing experiment in cultured cells is outlined below. Specific parameters such as cell density, tracer concentration, and incubation time should be optimized for the specific cell line and experimental question.
dot
Cell Culture and Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow in standard culture medium until they reach the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare a culture medium that is identical to the standard medium but with unlabeled glycine replaced by Glycine-13C2,15N at the same concentration.
-
Labeling: Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a time course determined by the specific metabolic pathway of interest. For rapid pathways like glycolysis, a few hours may be sufficient, while for slower pathways like nucleotide synthesis, 24 hours or more may be necessary.
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Then, add a pre-chilled extraction solvent, typically 80% methanol (B129727), and place the plate on dry ice.[7]
-
Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator. Store the dried extracts at -80°C until analysis.
Sample Analysis by Mass Spectrometry
-
Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), metabolites often need to be derivatized to increase their volatility. A common method is to first perform methoximation followed by silylation.
-
LC-MS/MS Analysis: For liquid chromatography-tandem mass spectrometry (LC-MS/MS), the dried metabolite extracts are typically reconstituted in a suitable solvent and injected into the LC-MS/MS system.
-
Data Acquisition: The mass spectrometer is operated to acquire data in full scan mode to detect all ions within a specified mass range. The high resolution of modern mass spectrometers allows for the separation and quantification of different isotopologues of a metabolite (e.g., unlabeled serine, serine+1, serine+2, etc.).
Data Analysis and Interpretation
-
Mass Isotopologue Distribution (MID): The raw data from the mass spectrometer provides the intensity of each mass isotopologue for a given metabolite. This is known as the mass isotopologue distribution.
-
Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of ¹³C).
-
Calculation of Isotopic Enrichment: The fractional contribution of the tracer to a particular metabolite pool can be calculated from the corrected MIDs. This provides a quantitative measure of the activity of the pathway leading to that metabolite.
-
Metabolic Flux Analysis (MFA): For a more in-depth analysis, the corrected MIDs can be used as input for computational models that estimate the fluxes through the entire metabolic network.
Data Presentation
The quantitative data obtained from Glycine-13C2,15N tracing experiments can be effectively summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Isotopic Enrichment of Key Metabolites from [¹³C₂,¹⁵N]-Glycine in Cancer Cells
| Metabolite | Isotopologue | % Enrichment (Control) | % Enrichment (Drug Treated) |
| Serine | M+2 | 25.4 ± 2.1 | 15.8 ± 1.5 |
| M+3 | 5.2 ± 0.8 | 2.1 ± 0.4 | |
| Glutathione | M+2 | 35.7 ± 3.5 | 20.1 ± 2.8 |
| M+3 | 8.9 ± 1.2 | 4.3 ± 0.9 | |
| AMP | M+2 | 12.1 ± 1.9 | 6.5 ± 1.1 |
| M+3 | 3.0 ± 0.6 | 1.2 ± 0.3 | |
| GMP | M+2 | 10.8 ± 1.5 | 5.9 ± 0.9 |
| M+3 | 2.5 ± 0.4 | 1.0 ± 0.2 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the experimental system.
Table 2: Relative Fluxes Through Glycine-Utilizing Pathways
| Metabolic Pathway | Relative Flux (Control) | Relative Flux (Drug Treated) |
| Glycine -> Serine | 1.00 (normalized) | 0.62 |
| Glycine -> Glutathione | 1.00 (normalized) | 0.56 |
| Glycine -> Purines | 1.00 (normalized) | 0.54 |
Note: Relative fluxes are often calculated using metabolic flux analysis software and normalized to a control condition.
Conclusion
Glycine-13C2,15N is a versatile and powerful metabolic tracer that provides invaluable insights into the complex and interconnected network of cellular metabolism. For researchers, scientists, and drug development professionals, understanding the principles and methodologies of using this tracer is crucial for dissecting disease mechanisms, identifying novel therapeutic targets, and evaluating the efficacy of new drugs. The combination of stable isotope labeling, advanced analytical techniques like mass spectrometry, and computational modeling offers a quantitative and dynamic view of metabolism that is unattainable with traditional biochemical assays.
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 3. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of p-Toluenesulfonate Salts in Chemical Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p-toluenesulfonate (tosylate) anion, derived from p-toluenesulfonic acid, plays a multifaceted and critical role in the landscape of chemical standards, particularly within the pharmaceutical industry. Its utility spans from modifying the physicochemical properties of active pharmaceutical ingredients (APIs) to serving as a crucial reactive intermediate in their synthesis. However, its application is not without challenges, as the potential for the formation of genotoxic impurities necessitates rigorous analytical control. This technical guide provides an in-depth exploration of the functions of p-toluenesulfonate salts, offering detailed experimental protocols, quantitative data, and logical workflows to support researchers, scientists, and drug development professionals.
Core Functions of p-Toluenesulfonate Salts in Pharmaceuticals
The application of p-toluenesulfonate in pharmaceuticals can be broadly categorized into two main areas: its use as a counterion in salt formation and its role as a leaving group in chemical synthesis.
p-Toluenesulfonate as a Counterion: Enhancing Drug Properties
The conversion of an ionizable drug into a salt is a common strategy to improve its physicochemical and biopharmaceutical properties.[1][2][3] p-Toluenesulfonic acid is a strong organic acid, making it an effective counterion for basic drug molecules.[4][5] The resulting tosylate salt of an API can exhibit significantly improved characteristics compared to the free base.
Key Advantages of Tosylate Salt Formation:
-
Enhanced Solubility: Tosylate salts often exhibit higher aqueous solubility, which can lead to improved dissolution rates and, consequently, better bioavailability.[6][7]
-
Improved Stability: Salt formation can increase the chemical and solid-state stability of a drug substance, extending its shelf life.[3][6]
-
Favorable Crystallinity: Tosylate salts can often be isolated as stable crystalline solids, which is advantageous for purification, handling, and formulation.[8]
-
Modified Physicochemical Properties: The formation of a tosylate salt can alter properties such as melting point, hygroscopicity, and mechanical characteristics, which are critical for drug product manufacturing.[9]
The selection of a suitable salt form is a critical step in drug development, often guided by a structured screening process.
The Tosylate Group as an Excellent Leaving Group in Synthesis
In organic synthesis, the hydroxyl group (-OH) of an alcohol is a poor leaving group. The conversion of an alcohol to a tosylate ester transforms the hydroxyl group into a highly effective leaving group, facilitating nucleophilic substitution (SN2) and elimination (E2) reactions.[10][11] This transformation is fundamental in the synthesis of complex APIs.
The efficacy of the tosylate group as a leaving group stems from the stability of the tosylate anion, which is resonance-stabilized.
The Challenge of Genotoxic Impurities
A significant concern when using p-toluenesulfonic acid in API manufacturing is the potential formation of p-toluenesulfonate esters, such as methyl p-toluenesulfonate (MPTS), ethyl p-toluenesulfonate (EPTS), and isopropyl p-toluenesulfonate (IPTS).[12] These esters can be formed by the reaction of p-toluenesulfonic acid with residual alcohols (e.g., methanol (B129727), ethanol, isopropanol) used as solvents or reagents in the manufacturing process.[12] Alkyl sulfonates are a class of potent genotoxic impurities, meaning they can damage DNA and are potentially carcinogenic.[13][14]
Regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established a Threshold of Toxicological Concern (TTC) for genotoxic impurities, which is typically 1.5 µ g/day for long-term treatment.[12] This necessitates the development of highly sensitive analytical methods to detect and quantify these impurities at trace levels in the final API.
Quantitative Data on p-Toluenesulfonate Salts and Impurities
The following tables summarize key quantitative data for various p-toluenesulfonate salts and related genotoxic impurities.
Table 1: Physicochemical Properties of Selected p-Toluenesulfonate Salts
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Sodium p-toluenesulfonate | 657-84-1 | C₇H₇NaO₃S | 194.18 | White crystalline solid | >300 |
| Pyridinium p-toluenesulfonate | 24057-28-1 | C₁₂H₁₃NO₃S | 251.30 | White to off-white crystalline powder | 117-120 |
| Sorafenib Tosylate | 475207-59-1 | C₂₁H₁₆ClF₃N₄O₃ · C₇H₈O₃S | 637.03 | White to off-white solid | ~200 |
| Lapatinib Ditosylate | 388082-78-8 | C₂₉H₂₆ClFN₄O₄S · 2(C₇H₈O₃S) | 925.46 | Off-white to yellow solid | ~256 |
Table 2: Analytical Method Performance for the Quantification of Genotoxic p-Toluenesulfonate Impurities
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range |
| Methyl p-toluenesulfonate (MPTS) | HPLC-UV | 0.15 ppm (0.009 µg/mL)[13] | 0.5 ppm (0.03 µg/mL)[13] | LOQ to 6 µg/mL[13] |
| Ethyl p-toluenesulfonate (EPTS) | HPLC-UV | 0.15 ppm (0.009 µg/mL)[13] | 0.5 ppm (0.03 µg/mL)[13] | LOQ to 6 µg/mL[13] |
| Methyl, Ethyl, Isopropyl Tosylates | UPLC-UV | 0.045 µg/mL[15] | 0.09 µg/mL[15] | 0.09-0.3 µg/mL[15] |
| Various Sulfonate Esters | HPLC-MS | - | 0.10–1.05 ng/mL[16] | 2.0–100 ng/mL[16] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving p-toluenesulfonates.
Protocol for the Tosylation of a Primary Alcohol
This protocol describes a general procedure for converting a primary alcohol into its corresponding tosylate ester.
Materials and Equipment:
-
Primary alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve the alcohol (1.0 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (1.5 equivalents).
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by Thin Layer Chromatography - TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tosylate.
-
Purify the crude product by column chromatography or recrystallization as required.
Protocol for the Quantification of Genotoxic Tosylate Impurities by HPLC-UV
This protocol outlines a sensitive HPLC-UV method for the trace-level quantification of methyl p-toluenesulfonate (MPTS) and ethyl p-toluenesulfonate (EPTS) in an API.
Materials and Equipment:
-
API sample
-
MPTS and EPTS reference standards
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of aqueous buffer (e.g., 0.2% orthophosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 27 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of MPTS and EPTS (e.g., 0.6 mg/mL) by dissolving the accurately weighed reference standards in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards covering the desired concentration range (e.g., from the LOQ to 6 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve the API sample in methanol to achieve a high concentration (e.g., 60 mg/mL) to ensure the detection of trace-level impurities.[13]
-
-
Analysis:
-
Inject the calibration standards into the HPLC system to establish a calibration curve.
-
Inject the sample solution in triplicate.
-
Identify and quantify the MPTS and EPTS peaks in the sample chromatogram by comparing their retention times and response with the calibration standards.
-
-
Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Protocol for NMR Calibration using p-Toluenesulfonic Acid as a Reference Standard
p-Toluenesulfonic acid (TsOH) can be used as a reference substance to calibrate a water-soluble standard for quantitative NMR (qNMR) analysis.[17]
Materials and Equipment:
-
p-Toluenesulfonic acid monohydrate, high purity
-
Deuterated water (D₂O)
-
Internal standard of known concentration (if required)
-
NMR spectrometer
-
NMR tubes
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Preparation of TsOH Stock Solution:
-
Accurately weigh a precise amount of p-toluenesulfonic acid monohydrate.
-
Dissolve it in a known volume of D₂O in a volumetric flask to prepare a stock solution of known concentration.
-
-
Preparation of Sample Solution:
-
Accurately weigh the sample to be quantified and dissolve it in a known volume of the TsOH stock solution. Alternatively, add a known volume of the TsOH stock solution to a pre-prepared sample solution in D₂O.
-
-
NMR Acquisition:
-
Transfer the sample solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing and Quantification:
-
Integrate the signals corresponding to the analyte and the aromatic protons of TsOH.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NTsOH / ITsOH) * CTsOH
Where:
-
C = Concentration
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
Conclusion
The use of p-toluenesulfonate salts in chemical standards is a double-edged sword. On one hand, their ability to favorably modify the properties of APIs and facilitate crucial synthetic transformations makes them an invaluable tool in drug development. On the other hand, the associated risk of forming potent genotoxic impurities demands stringent control and highly sensitive analytical monitoring. A thorough understanding of the chemistry, combined with robust analytical methodologies and a systematic approach to salt selection, is essential for leveraging the benefits of p-toluenesulfonates while ensuring the safety and quality of pharmaceutical products. This guide provides a foundational framework for researchers and professionals to navigate the complexities and harness the full potential of p-toluenesulfonate chemistry in their work.
References
- 1. salt selection in pharmaceutical product development | PPTX [slideshare.net]
- 2. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 7. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reference.com [reference.com]
- 11. Khan Academy [khanacademy.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oaji.net [oaji.net]
- 16. researchgate.net [researchgate.net]
- 17. Calibration by NMR for quantitative analysis: p-toluenesulfonic acid as a reference substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Isotopically Labeled Glycine: A Technical Guide to Glycine-13C2,15N p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Supplier and Purity Landscape
Glycine-13C2,15N is available from several reputable suppliers, primarily as a free amino acid. The p-Toluenesulfonate salt form is not a standard catalog item, suggesting a need for custom synthesis for specific research requirements. The following table summarizes the purity specifications for Glycine-13C2,15N from prominent vendors.
| Supplier | Product Name | CAS Number | Isotopic Purity (¹³C) | Isotopic Purity (¹⁵N) | Chemical Purity | Form |
| Sigma-Aldrich | Glycine-¹³C₂,¹⁵N | 211057-02-2 | 99 atom % | 98 atom % | 99% (CP) | Solid |
| Cambridge Isotope Laboratories, Inc. | Glycine (B1666218) (¹³C₂, 99%; ¹⁵N, 99%) | 211057-02-2 | 99% | 99% | ≥98% | Neat |
| LGC Standards | Glycine-¹³C₂,¹⁵N | 211057-02-2 | Not Specified | Not Specified | >95% (HPLC) | Neat |
| MedchemExpress | Glycine-¹³C₂,¹⁵N | 211057-02-2 | Not Specified | Not Specified | 99.92% | Solid |
Experimental Protocols
The synthesis and quality control of isotopically labeled amino acids are critical for ensuring the accuracy and reproducibility of experimental results.[]
Synthesis of ¹⁵N-Labeled Glycine
A common method for the synthesis of ¹⁵N-labeled glycine is through the amination of an α-haloacid, such as chloroacetic acid, using labeled aqueous ammonia (B1221849) (¹⁵NH₃).[2][3][4] This reaction involves the displacement of the halogen by the labeled ammonia to form the amino acid.[3] While this method is straightforward, yields can be moderate (in the range of 40-60%).[2]
Key Steps:
-
Reaction Setup: Chloroacetic acid is reacted with a significant excess of concentrated ¹⁵N-labeled aqueous ammonia.[2][3]
-
Reaction Conditions: The reaction is typically carried out with careful temperature control to minimize side reactions.
-
Purification: The resulting glycine is purified to remove unreacted starting materials and byproducts. This can involve techniques such as crystallization and chromatography.[5]
-
Recovery of Labeled Ammonia: Due to the high cost of ¹⁵NH₃, a recovery system is often employed to capture and reuse the unreacted labeled ammonia.[2][4][5]
Quality Control and Purity Assessment
Rigorous quality control is essential to verify the isotopic enrichment and chemical purity of the final product.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the labeled glycine by separating it from any impurities.[][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment by analyzing the mass-to-charge ratio of the molecule.[][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for confirming the identity and structure of the compound, as well as verifying the position of the isotopic labels.[6]
Visualizing Workflows and Pathways
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and quality control of isotopically labeled glycine.
Role in Biological Pathways
Glycine is an inhibitory neurotransmitter in the central nervous system and also functions as a co-agonist at NMDA receptors.[7] Isotopically labeled glycine is a valuable tracer for studying these and other metabolic pathways.
References
Navigating the Landscape of Labeled Compounds: A Technical Guide to Glycine-13C2,15N p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and core applications of Glycine-13C2,15N p-Toluenesulfonate. This isotopically labeled amino acid salt is a valuable tool in metabolic research, drug development, and structural biology, enabling precise tracking and quantification of glycine's metabolic fate. This guide consolidates critical information on its physicochemical properties, safety protocols, and experimental applications to ensure its effective and safe use in the laboratory.
Section 1: Safety and Handling
1.1 Hazard Identification and Precautionary Measures
Glycine-13C2,15N is a non-hazardous, stable, isotopically labeled form of the amino acid glycine (B1666218). p-Toluenesulfonic acid, however, is a strong acid that can cause skin and eye irritation. Therefore, the combined salt should be handled with care, assuming it may possess some of the hazardous properties of the p-toluenesulfonate moiety.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
Handle in a well-ventilated area to avoid inhalation of any dust.
-
Avoid contact with skin and eyes.[1] In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.[1]
1.2 First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Call a physician.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
1.3 Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1] Recommended storage is at room temperature, protected from light and moisture.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Section 2: Physicochemical Data
The following tables summarize the key physical and chemical properties of Glycine-13C2,15N and p-Toluenesulfonic acid. These properties are essential for understanding the compound's behavior in experimental settings.
Table 1: Physicochemical Properties of Glycine-13C2,15N
| Property | Value | Reference |
| Molecular Formula | ¹³C₂H₅¹⁵NO₂ | |
| Molecular Weight | 78.05 g/mol | |
| Appearance | Solid | |
| Storage Temperature | Room Temperature |
Table 2: Physicochemical Properties of p-Toluenesulfonic Acid
| Property | Value |
| Molecular Formula | C₇H₈O₃S |
| Molecular Weight | 172.20 g/mol |
| Appearance | White solid |
| Solubility | Soluble in water, alcohols, and other polar organic solvents |
| Acidity (pKa) | -2.8 (strong acid) |
Section 3: Experimental Protocols and Applications
This compound serves as a tracer in metabolic studies, allowing researchers to follow the incorporation of glycine into various metabolic pathways. The stable isotopes (¹³C and ¹⁵N) can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
3.1 Metabolic Flux Analysis (MFA) using Isotopic Labeling
Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions in a biological system. The general workflow for a ¹³C and ¹⁵N labeling experiment is as follows:
-
Cell Culture and Labeling: Cells are cultured in a medium where the standard glycine is replaced with this compound. The duration of labeling is critical to ensure that the isotopic label is incorporated into the metabolites of interest and reaches a steady state.
-
Sample Quenching and Extraction: Metabolism is rapidly halted (quenched), typically using cold methanol (B129727) or other quenching solutions. Intracellular metabolites are then extracted from the cells.
-
Analytical Measurement: The isotopic labeling patterns of the metabolites are measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis and Flux Calculation: The mass isotopomer distributions are used to calculate the metabolic fluxes through various pathways.
3.2 Protein Structure and Dynamics using NMR Spectroscopy
Isotopically labeled amino acids are essential for determining the three-dimensional structure and dynamics of proteins by NMR spectroscopy.
-
Protein Expression and Purification: The target protein is expressed in a system (e.g., E. coli) that is provided with a defined medium containing this compound as the sole source of glycine. This leads to the incorporation of the labeled glycine into the protein.
-
NMR Sample Preparation: The purified labeled protein is concentrated and prepared in a suitable buffer for NMR analysis.
-
NMR Data Acquisition: A series of multi-dimensional NMR experiments are performed to obtain signals from the ¹³C and ¹⁵N nuclei.
-
Structure Calculation: The NMR data provides information about the connectivity and spatial proximity of atoms, which is used to calculate the 3D structure of the protein.
Section 4: Visualizing Glycine's Metabolic Journey
The following diagrams illustrate the central role of glycine in metabolism and a typical experimental workflow for its use as a tracer.
Caption: Incorporation of labeled glycine into central metabolic pathways.
Caption: A typical workflow for a stable isotope tracer experiment.
This guide provides a foundational understanding of the safe handling and application of this compound. By following these guidelines and protocols, researchers can effectively utilize this powerful tool to advance their understanding of complex biological systems. Always refer to the most current safety data sheets for individual components and institutional safety guidelines before commencing any experimental work.
References
An In-depth Technical Guide to the Theoretical Mass Shift of Glycine-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical mass shift for Glycine isotopically labeled with two Carbon-13 atoms and one Nitrogen-15 (B135050) atom (Glycine-¹³C₂,¹⁵N). This information is critical for a variety of research applications, including metabolic studies, protein quantification, and drug metabolism and pharmacokinetics (DMPK) studies.
Core Concepts: Isotopes and Mass Spectrometry
Isotopes are atoms of the same element that have the same number of protons but a different number of neutrons, resulting in different atomic masses. In mass spectrometry, the mass-to-charge ratio (m/z) of an ion is measured, allowing for the differentiation of molecules based on their mass. Stable isotope labeling involves replacing atoms in a molecule with their heavier, non-radioactive isotopes. This intentional mass increase allows for the precise tracking and quantification of the labeled molecule in complex biological samples.
Calculation of the Theoretical Mass Shift
The theoretical mass shift is the difference between the monoisotopic mass of the isotopically labeled compound and the monoisotopic mass of the corresponding unlabeled, or "native," compound. The monoisotopic mass is the sum of the masses of the most abundant naturally occurring isotopes of the constituent atoms.
The chemical formula for Glycine is C₂H₅NO₂.
1. Standard Glycine (Unlabeled)
To calculate the monoisotopic mass of standard Glycine, we use the masses of the most abundant isotopes of each element:
Monoisotopic Mass of Standard Glycine = (2 * 12.0000000) + (5 * 1.00782503223) + (1 * 14.00307400443) + (2 * 15.99491461957) = 75.0320284 Da
2. Isotopically Labeled Glycine (Glycine-¹³C₂,¹⁵N)
For the labeled Glycine, we substitute the masses of the heavy isotopes:
Monoisotopic Mass of Labeled Glycine = (2 * 13.00335483507) + (5 * 1.00782503223) + (1 * 15.00010889888) + (2 * 15.99491461957) = 78.0388379 Da
3. Theoretical Mass Shift
The theoretical mass shift is the difference between these two masses:
Theoretical Mass Shift = 78.0388379 Da - 75.0320284 Da = 3.0068095 Da
Data Presentation
The following table summarizes the atomic masses and the calculated monoisotopic masses for both standard and labeled Glycine.
| Atom/Molecule | Isotope | Standard Atomic Mass (Da) | Monoisotopic Mass (Da) |
| Carbon | ¹²C | 12.0000000[1][2][3] | |
| ¹³C | 13.00335483507[3][14][15][16] | ||
| Hydrogen | ¹H | 1.00782503223[4][5] | |
| Nitrogen | ¹⁴N | 14.00307400443[6][7][8][9] | |
| ¹⁵N | 15.00010889888[6][9][17][18][19] | ||
| Oxygen | ¹⁶O | 15.99491461957[10][11][12][13] | |
| Standard Glycine (C₂H₅NO₂) ** | 75.0320284 | ||
| Labeled Glycine (¹³C₂H₅¹⁵NO₂) ** | 78.0388379 | ||
| Theoretical Mass Shift | 3.0068095 |
Experimental Protocols
The determination of the actual mass shift in a laboratory setting involves the use of high-resolution mass spectrometry. A typical experimental workflow is as follows:
-
Sample Preparation: Prepare a solution of the isotopically labeled Glycine standard and a separate solution of the unlabeled Glycine standard. For in-vivo or in-vitro experiments, the labeled Glycine would be introduced into the biological system, and samples (e.g., plasma, tissue homogenate) would be collected at various time points.
-
Chromatographic Separation: Employ liquid chromatography (LC) to separate Glycine from other components in the sample matrix. This step is crucial to reduce ion suppression and improve the signal-to-noise ratio.
-
Mass Spectrometric Analysis: Infuse the eluent from the LC system into a high-resolution mass spectrometer (e.g., an Orbitrap or a Time-of-Flight instrument).
-
Data Acquisition: Acquire full scan mass spectra in positive or negative ion mode, depending on the ionization efficiency of Glycine under the chosen conditions.
-
Data Analysis: Extract the ion chromatograms for the theoretical m/z values of both the unlabeled and labeled Glycine. The difference between the measured accurate masses will provide the experimental mass shift.
Visualization of the Calculation Workflow
The logical process for calculating the theoretical mass shift can be visualized as a straightforward workflow.
Caption: Workflow for calculating the theoretical mass shift of Glycine-¹³C₂,¹⁵N.
References
- 1. Carbon-12 - Wikipedia [en.wikipedia.org]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 4. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 5. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 6. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nitrogen-14 - isotopic data and properties [chemlin.org]
- 9. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 10. Oxygen-16 - isotopic data and properties [chemlin.org]
- 11. Oxygen-16 - Wikipedia [en.wikipedia.org]
- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 13. CHEBI:33818 [ebi.ac.uk]
- 14. Carbon-13 - Wikipedia [en.wikipedia.org]
- 15. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Illustrated Glossary of Organic Chemistry - Carbon-13 (13C) [chem.ucla.edu]
- 17. Nitrogen-15 - isotopic data and properties [chemlin.org]
- 18. Isotope data for nitrogen-15 in the Periodic Table [periodictable.com]
- 19. Nitrogen-15 | N | CID 91866251 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Abundance Correction for ¹³C and ¹⁵N Isotopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theory and practice of natural abundance correction for ¹³C and ¹⁵N isotopes, essential for accurate interpretation of stable isotope tracing experiments in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Introduction to Stable Isotope Tracing and the Need for Correction
Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes. By introducing molecules enriched with stable isotopes like ¹³C and ¹⁵N into a biological system, researchers can track the transformation of these molecules through metabolic networks.[1][2] However, a critical confounding factor in these experiments is the natural abundance of heavy isotopes.
This guide will detail the theoretical basis of natural abundance, the mathematical framework for its correction, and provide detailed experimental protocols for mass spectrometry and NMR-based analysis.
Theoretical Framework: Understanding Natural Isotopic Abundance
The atoms of most elements exist as a mixture of stable isotopes, each having the same number of protons but a different number of neutrons, and thus a different mass. The natural abundance of an isotope is its percentage in a naturally occurring sample of the element.[5] For elements commonly found in biological molecules, these abundances are well-characterized.
Natural Abundance of Key Elements
The accurate correction of mass isotopomer distributions requires precise knowledge of the natural isotopic abundances of all elements in the molecule of interest, including any derivatizing agents used for analysis.
| Element | Isotope | Atomic Mass (amu) | Natural Abundance (%) |
| Carbon | ¹²C | 12.00000 | 98.93 |
| ¹³C | 13.00335 | 1.07 | |
| Hydrogen | ¹H | 1.00783 | 99.9885 |
| ²H | 2.01410 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.00307 | 99.634 |
| ¹⁵N | 15.00011 | 0.366 | |
| Oxygen | ¹⁶O | 15.99491 | 99.757 |
| ¹⁷O | 16.99913 | 0.038 | |
| ¹⁸O | 17.99916 | 0.205 | |
| Sulfur | ³²S | 31.97207 | 94.99 |
| ³³S | 32.97146 | 0.75 | |
| ³⁴S | 33.96787 | 4.25 | |
| ³⁶S | 35.96708 | 0.01 | |
| Silicon | ²⁸Si | 27.97693 | 92.223 |
| ²⁹Si | 28.97649 | 4.685 | |
| ³⁰Si | 29.97377 | 3.092 |
Note: These values may vary slightly depending on the source.[3][4]
Mathematical Framework for Natural Abundance Correction
The correction for natural isotope abundance is typically achieved using a matrix-based method. This approach mathematically deconvolutes the measured mass isotopomer distribution (MID) into the true MID that results solely from the isotopic tracer.[6][7]
The Correction Matrix
The relationship between the measured and the corrected MIDs can be expressed as:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of the measured mass isotopomer abundances.
-
C is the correction matrix.
-
M_corrected is the vector of the true, corrected mass isotopomer abundances.
To find the corrected distribution, we need to solve for M_corrected :
M_corrected = C⁻¹ * M_measured
Where C⁻¹ is the inverse of the correction matrix.
Derivation of the Correction Matrix for a Molecule with Carbon and Nitrogen
The elements of the correction matrix are derived from the binomial probability of the occurrence of heavy isotopes in a molecule. For a molecule containing both carbon and nitrogen, the correction matrix becomes more complex as it must account for the natural abundance of both ¹³C and ¹⁵N.
Let's consider a simplified example of a molecule with one carbon and one nitrogen atom (C₁N₁). The possible mass isotopologues due to natural abundance are:
-
M+0: ¹²C¹⁴N
-
M+1: ¹³C¹⁴N or ¹²C¹⁵N
-
M+2: ¹³C¹⁵N
The correction matrix would relate the true fractional abundances of the unlabeled (M₀), singly labeled (M₁), and doubly labeled (M₂) species to the measured intensities.
The construction of the correction matrix for a dual-isotope labeling experiment requires high-resolution mass spectrometry to distinguish between, for example, a ¹³C incorporation and a ¹⁵N incorporation at the same nominal mass.[6]
The following diagram illustrates the logical workflow for applying the natural abundance correction.
Example of Mass Isotopomer Distribution Correction
Consider the amino acid glycine (B1666218) (C₂H₅NO₂). The table below shows a hypothetical measured mass isotopomer distribution from a ¹³C-labeling experiment and the corresponding corrected distribution after applying the correction matrix.
| Mass Isotopologue | Measured Abundance (%) | Corrected Abundance (%) |
| M+0 | 30.0 | 32.5 |
| M+1 | 40.0 | 39.0 |
| M+2 | 25.0 | 24.0 |
| M+3 | 5.0 | 4.5 |
Note: These are example values for illustrative purposes.
Experimental Protocols
Accurate natural abundance correction relies on high-quality experimental data. This section provides detailed protocols for sample preparation and analysis using mass spectrometry and NMR.
Mass Spectrometry-Based Analysis
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.
-
Media Preparation: Prepare culture medium containing the desired ¹³C and/or ¹⁵N-labeled tracers (e.g., [U-¹³C]-glucose, [¹⁵N₂]-glutamine).
-
Labeling: Replace the standard medium with the isotope-containing medium and incubate for a duration sufficient to reach isotopic steady state. This time will vary depending on the metabolic pathway of interest.
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold saline.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80:20 methanol:water at -80°C).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
For volatile analysis by GC-MS, amino acids require derivatization.[8]
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent.
-
Derivatization:
-
Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI).
-
Add 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable temperature gradient to separate the derivatized amino acids.
-
Acquire mass spectra in full scan mode to obtain the mass isotopomer distributions.
-
-
Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).
-
Chromatography:
-
Use a column suitable for separating polar metabolites, such as a HILIC or reversed-phase C18 column with an ion-pairing agent.
-
Develop a gradient elution method to achieve good separation of the metabolites of interest.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in a high-resolution mode (e.g., Orbitrap) to accurately resolve isotopologues.[2]
-
Acquire data in full scan mode with a mass range that covers the expected metabolites.
-
For targeted analysis, a scheduled multiple reaction monitoring (MRM) method can be used on a triple quadrupole instrument.
-
NMR-Based Analysis
-
Metabolite Extraction: Follow the same extraction procedure as for mass spectrometry (Section 4.1.1).
-
Sample Reconstitution:
-
Reconstitute the dried extract in a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) to a final volume of ~500-600 µL.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Transfer the sample to an NMR tube.
-
A combination of 1D and 2D NMR experiments is typically used for metabolite identification and quantification.[9]
-
1D ¹H NMR:
-
Acquire a 1D proton spectrum with water suppression. This provides a rapid overview of the major metabolites in the sample.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates protons with their directly attached carbons, providing much greater spectral resolution than 1D ¹H NMR.[10]
-
It is particularly useful for resolving overlapping proton signals and confirming metabolite identities.
-
For ¹³C-labeled samples, the HSQC spectrum will show the incorporation of ¹³C into different metabolites.
-
-
2D ¹H-¹⁵N HSQC (for protein analysis):
-
This experiment is the gold standard for assessing the structure and dynamics of ¹⁵N-labeled proteins.[4] Each peak in the HSQC spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone or sidechains.
-
The following diagram illustrates a typical experimental workflow for stable isotope tracing studies.
Application in Drug Development: Targeting Cancer Metabolism
Stable isotope tracing with ¹³C and ¹⁵N is a powerful tool for understanding the metabolic reprogramming that is a hallmark of cancer.[11] This knowledge can be leveraged for the development of novel cancer therapeutics that target these altered metabolic pathways.
The mTOR Signaling Pathway and Metabolic Reprogramming
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth and metabolism and is frequently hyperactivated in cancer.[12] Activation of mTORC1, a key complex in this pathway, promotes a shift towards anabolic metabolism, including increased glycolysis and glutaminolysis, to support rapid cell proliferation.[13]
The diagram below illustrates how mTORC1 signaling impacts glycolysis and glutamine metabolism, providing targets for therapeutic intervention.
By using ¹³C-glucose and ¹⁵N-glutamine tracers, researchers can quantify the flux through glycolysis and glutaminolysis in cancer cells with and without mTORC1 inhibition. This allows for a detailed understanding of how mTORC1 controls these pathways and can help to identify and validate drug targets. For example, such studies have shown that mTORC1 activation leads to an addiction to both glucose and glutamine, suggesting that dual inhibition of glycolysis and glutaminolysis could be an effective therapeutic strategy for tumors with hyperactive mTORC1 signaling.[13]
Conclusion
Natural abundance correction is a critical step in the analysis of data from stable isotope tracing experiments. A thorough understanding of the theoretical and mathematical principles, combined with robust experimental protocols, is essential for obtaining accurate and meaningful biological insights. The methods and applications described in this guide provide a framework for researchers, scientists, and drug development professionals to effectively utilize ¹³C and ¹⁵N isotope tracing to advance our understanding of metabolism in health and disease.
References
- 1. Sample Preparation and Data Analysis for NMR-Based Metabolomics [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for quantitative mass spectrometry-based proteomics.[1][2] This method allows for the accurate and reproducible measurement of relative changes in protein abundance between different cell populations.[1] By metabolically incorporating stable isotope-labeled amino acids into the entire proteome, SILAC provides a robust platform for a multitude of applications, from fundamental cell biology to biomarker discovery and drug development.[1][3][4]
Core Principles of SILAC
The fundamental principle of SILAC lies in the in vivo incorporation of "heavy" amino acids containing stable isotopes (e.g., ¹³C or ¹⁵N) into proteins during cellular protein synthesis.[1][2][3][5] In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid.[6] One population is grown in "light" medium containing the natural, unlabeled amino acid, while the other is grown in "heavy" medium containing the isotope-labeled counterpart.[5][6]
After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" cell population becomes fully labeled with the heavy amino acid.[7] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined in a 1:1 ratio.[1] This early mixing step is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during sample processing.[8]
The combined protein mixture is then digested, typically with trypsin, to generate peptides.[5] Because trypsin cleaves at the C-terminus of lysine (B10760008) and arginine residues, using labeled versions of these amino acids ensures that most tryptic peptides will contain a label.[1][5] When analyzed by mass spectrometry, the chemically identical "light" and "heavy" peptides are detected as pairs with a specific mass difference.[9] The ratio of the signal intensities of the heavy to light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[3][9]
The SILAC Workflow: From Cell Culture to Data Analysis
The SILAC experimental workflow can be broadly divided into several key stages: an adaptation phase, an experimental phase, sample preparation, and data analysis.[3][10]
Caption: A schematic overview of the SILAC experimental workflow.
Quantitative Data Presentation
The primary output of a SILAC experiment is a list of identified proteins and their corresponding abundance ratios between the different experimental conditions. This data is typically presented in a tabular format, allowing for easy comparison and identification of proteins with significant changes in expression.
| Protein ID | Gene Name | Description | Heavy/Light Ratio | p-value | Regulation |
| P06733 | EGFR | Epidermal growth factor receptor | 0.45 | 0.001 | Down-regulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |
| Q02750 | STAT3 | Signal transducer and activator of transcription 3 | 2.58 | 0.005 | Up-regulated |
| P16473 | GRB2 | Growth factor receptor-bound protein 2 | 0.98 | 0.75 | Unchanged |
| P42345 | MAPK1 | Mitogen-activated protein kinase 1 | 1.89 | 0.012 | Up-regulated |
Note: The data presented in this table is illustrative and does not represent the results of a specific experiment.
Detailed Experimental Protocols
Cell Culture and Metabolic Labeling
This protocol outlines the essential steps for labeling cells using the SILAC method.
Materials:
-
SILAC-grade cell culture medium (deficient in the amino acids to be used for labeling, e.g., L-arginine and L-lysine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-arginine and L-lysine
-
"Heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine
-
Cell line of interest
-
Standard cell culture reagents and equipment
Procedure:
-
Prepare SILAC Media: Reconstitute the SILAC-grade medium according to the manufacturer's instructions. Prepare two types of media:
-
Light Medium: Supplement the base medium with "light" L-arginine and L-lysine to their normal physiological concentrations.
-
Heavy Medium: Supplement the base medium with "heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine to the same final concentrations as the light amino acids.
-
Add dFBS to both media, typically to a final concentration of 10%. The use of dialyzed serum is crucial to minimize the presence of unlabeled amino acids.[8][11]
-
-
Cell Adaptation:
-
Culture two separate populations of the chosen cell line.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[1][7] The required duration will depend on the cell line's doubling time.
-
-
Verification of Labeling Efficiency:
-
After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, digest them with trypsin, and analyze the peptides by LC-MS/MS.
-
Confirm that the labeling efficiency is greater than 95-99%.[1] If labeling is incomplete, continue to culture the cells for additional passages.[11]
-
Sample Preparation for Mass Spectrometry
This protocol describes the steps for preparing the combined cell lysates for LC-MS/MS analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
Procedure:
-
Cell Lysis and Protein Quantification:
-
After the experimental treatment, wash the "light" and "heavy" cell populations with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Mixing of Lysates:
-
Combine an equal amount of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).
-
-
Protein Reduction and Alkylation:
-
Add DTT to the combined lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate cysteine residues.
-
-
In-solution or In-gel Digestion:
-
In-solution digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the concentration of denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
In-gel digestion: Separate the combined protein lysate by SDS-PAGE. Excise the entire protein lane, cut it into small pieces, and destain. Reduce, alkylate, and digest the proteins within the gel pieces using trypsin.[10]
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled to a nano-liquid chromatography system.[10]
-
Signaling Pathway Analysis with SILAC
SILAC is a powerful tool for elucidating changes in cellular signaling pathways in response to various stimuli.[8][9] By quantifying changes in protein expression and post-translational modifications like phosphorylation, researchers can map the activation and inhibition of key signaling cascades.[8][12]
For example, SILAC can be used to study the effects of a receptor tyrosine kinase (RTK) inhibitor.
Caption: Using SILAC to quantify changes in an RTK signaling pathway.
In such an experiment, cells labeled with "light" amino acids would be treated with a vehicle, while "heavy" labeled cells would be treated with the RTK inhibitor. After combining the lysates, phosphopeptides can be enriched and analyzed. The heavy/light ratios of these phosphopeptides would reveal which downstream signaling components are affected by the inhibitor.
Advantages and Limitations of SILAC
Advantages:
-
High Accuracy and Reproducibility: The metabolic labeling and early mixing of samples minimize experimental errors.[3][13]
-
In Vivo Labeling: Labeling occurs within living cells, preserving the native state of proteins and their modifications.[2]
-
Robust Quantification: The chemical identity of light and heavy peptides ensures they behave similarly during separation and analysis, leading to reliable quantification.[14]
-
Versatility: SILAC can be applied to a wide range of cell-based studies, including the analysis of protein-protein interactions, post-translational modifications, and protein turnover.[9][13]
Limitations:
-
Applicability: Primarily suitable for cell lines that can be cultured and metabolically labeled.[15] It is not directly applicable to tissue or fluid samples, although variations like "Spike-in" SILAC can be used.[10]
-
Time-Consuming: The cell adaptation phase requires a significant time investment to ensure complete labeling.[14][16]
-
Cost: The stable isotope-labeled amino acids and specialized media can be expensive, particularly for large-scale experiments.[15]
-
Amino Acid Conversion: Some cell lines can convert certain amino acids into others (e.g., arginine to proline), which can complicate data analysis and potentially lead to quantification errors if not accounted for.[11][17]
References
- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. bpmsf.ucsd.edu [bpmsf.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 15. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glycine-13C2,15N p-Toluenesulfonate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1][2][3] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[1][2][3] By comparing the mass spectra of proteins from cells grown in "heavy" media with those from cells grown in "light" (unlabeled) media, researchers can accurately quantify differences in protein abundance. Glycine (B1666218), as the simplest amino acid, plays a crucial role in numerous metabolic pathways, including one-carbon metabolism, which is vital for the synthesis of nucleotides, and other essential biomolecules.[4] The dual-labeled Glycine-13C2,15N provides a valuable tool for tracing both the carbon and nitrogen atoms of glycine through these intricate metabolic networks, offering deep insights into cellular physiology and disease states, particularly in cancer metabolism where glycine metabolism is often upregulated.
This document provides a detailed protocol for the application of Glycine-13C2,15N p-Toluenesulfonate in cell culture for quantitative proteomics and metabolic flux analysis. While the p-toluenesulfonate salt form is less common than the hydrochloride salt for amino acids used in cell culture, the general principles of SILAC media preparation and cell labeling remain the same. It is, however, recommended to perform a solubility test of the this compound in the basal medium before preparing the final SILAC media.
Key Applications
-
Quantitative Proteomics: Accurately quantify changes in protein expression between different experimental conditions (e.g., drug treatment vs. control).
-
Metabolic Flux Analysis: Trace the metabolic fate of glycine through various biosynthetic and catabolic pathways.
-
One-Carbon Metabolism Studies: Investigate the contribution of glycine to the one-carbon pool, which is essential for nucleotide synthesis and methylation reactions.
-
Drug Development: Assess the impact of therapeutic compounds on glycine metabolism and related pathways in cancer cells and other disease models.
Experimental Protocols
Materials
-
This compound
-
Glycine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest (e.g., HeLa, HEK293, A549)
-
Standard cell culture flasks, plates, and consumables
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Protein quantification assay (e.g., BCA assay)
-
Mass spectrometer (e.g., Orbitrap-based) and LC-MS/MS setup
Part 1: Preparation of "Heavy" SILAC Medium
-
Reconstitute this compound:
-
Due to the p-toluenesulfonate salt form, it is crucial to first determine the solubility of the compound in a small volume of the base medium or sterile water.
-
Prepare a concentrated stock solution of Glycine-13C2,15N. The final concentration in the medium should match the concentration of glycine in the corresponding standard "light" medium.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
-
Prepare Complete "Heavy" SILAC Medium:
-
To a bottle of glycine-free basal medium, add the appropriate volumes of:
-
Dialyzed Fetal Bovine Serum (typically to a final concentration of 10%).
-
Penicillin-Streptomycin (typically to a final concentration of 1%).
-
L-Glutamine (typically to a final concentration of 2 mM).
-
The sterile-filtered stock solution of Glycine-13C2,15N.
-
-
Mix the medium thoroughly by gentle inversion.
-
Store the prepared "heavy" medium at 4°C and protect it from light.
-
-
Prepare "Light" Control Medium:
-
Prepare the "light" medium in the same manner as the "heavy" medium, but instead of the labeled glycine, add an equivalent molar amount of unlabeled glycine.
-
Part 2: Cell Culture and Labeling
-
Cell Line Adaptation:
-
Begin by culturing the chosen cell line in the "light" SILAC medium for at least two passages to ensure adaptation to the custom medium.
-
-
Initiation of Labeling:
-
Seed the cells in two separate flasks or plates, one for the "light" condition and one for the "heavy" condition.
-
Culture the "light" cells in the prepared "light" medium.
-
Culture the "heavy" cells in the prepared "heavy" medium.
-
-
Achieving Complete Labeling:
-
Passage the cells in their respective "light" and "heavy" media for at least 5-6 cell doublings to achieve near-complete (>95%) incorporation of the labeled glycine into the proteome.[2] The exact number of passages required can vary depending on the cell line's doubling time and protein turnover rates.
-
-
Monitoring Incorporation Efficiency (Optional but Recommended):
-
After 3-4 passages, harvest a small number of cells from the "heavy" culture.
-
Lyse the cells, digest the proteins with trypsin, and analyze the peptides by LC-MS/MS.
-
Determine the percentage of incorporation by comparing the peak intensities of heavy and light glycine-containing peptides. The incorporation efficiency should be >95% before proceeding with the experiment.
-
Part 3: Experimental Treatment and Sample Collection
-
Apply Experimental Conditions:
-
Once complete labeling is achieved, apply the desired experimental treatment (e.g., drug administration, growth factor stimulation) to the "heavy" labeled cells. The "light" labeled cells will serve as the control group.
-
-
Cell Harvesting:
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation.
-
-
Sample Mixing:
-
For accurate quantification, it is crucial to mix the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Part 4: Protein Extraction, Digestion, and Mass Spectrometry
-
Cell Lysis:
-
Resuspend the mixed cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS. The mass spectrometer will detect the mass difference between the heavy and light peptides, allowing for their relative quantification.
-
Data Presentation
Table 1: Theoretical Mass Shifts for Glycine-13C2,15N Labeled Peptides
| Isotope | Number of Labeled Atoms | Mass Increase (Da) |
| 13C | 2 | ~2.0067 |
| 15N | 1 | ~0.9970 |
| Total | 3 | ~3.0037 |
Table 2: Representative Data on Labeling Efficiency Over Time
This table presents hypothetical data to illustrate the expected incorporation of a heavy amino acid over several cell passages. Actual results may vary depending on the cell line and culture conditions.
| Cell Passage Number | Doubling Time (hours) | Cumulative Culture Time (hours) | Incorporation Efficiency (%) |
| 1 | 24 | 24 | 50-60 |
| 2 | 24 | 48 | 75-85 |
| 3 | 24 | 72 | 90-95 |
| 4 | 24 | 96 | >95 |
| 5 | 24 | 120 | >98 |
| 6 | 24 | 144 | >99 |
Visualizations
Experimental Workflow
Caption: The experimental workflow for SILAC using Glycine-13C2,15N.
Glycine in Central Metabolism
Caption: The central role of glycine in cellular metabolism.
References
Application Notes and Protocols for Glycine-13C2,15N p-Toluenesulfonate in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine-13C2,15N p-Toluenesulfonate is a stable isotope-labeled internal standard designed for accurate and precise quantification of endogenous glycine (B1666218) in various biological matrices by mass spectrometry. This document provides detailed application notes and experimental protocols for the use of this internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, a common technique in clinical research and drug development for biomarker analysis.
The core principle of its application lies in isotope dilution mass spectrometry. A known concentration of the "heavy" Glycine-13C2,15N is spiked into a biological sample. The "light" (endogenous) and "heavy" (internal standard) glycine are then extracted, separated by liquid chromatography, and detected by a tandem mass spectrometer. By measuring the ratio of the signal from the endogenous glycine to that of the internal standard, one can accurately calculate the concentration of glycine in the original sample. This method effectively corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable quantitative data.
Key Applications
The primary application of this compound is as an internal standard for the quantitative analysis of glycine in:
-
Clinical Research: Monitoring glycine levels in plasma, serum, urine, and cerebrospinal fluid (CSF) as a potential biomarker for various metabolic disorders and neurological conditions.
-
Neuroscience Research: Quantifying glycine, an important neurotransmitter, in brain microdialysates and CSF to study neurotransmission and the effects of neurological drugs.[1]
-
Drug Development: Assessing the impact of new therapeutic agents on glycine metabolism and its role as a biomarker for drug efficacy or toxicity.
Data Presentation: Quantitative Method Performance
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of glycine using Glycine-13C2,15N as an internal standard. These values are compiled from various research applications and demonstrate the robustness and sensitivity of the methodology.
Table 1: Typical LC-MS/MS Method Parameters for Glycine Quantification
| Parameter | Method 1: Plasma (No Derivatization) | Method 2: Cerebrospinal Fluid (CSF) (with PITC Derivatization) |
| Chromatography | Mixed-Mode Column | Reversed-Phase C18 |
| Mobile Phase A | Ammonium (B1175870) Formate (B1220265) in Water | Ammonium Formate in Water with Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (B129727) | Methanol with Ammonium Formate and Formic Acid |
| Flow Rate | 0.3 - 0.6 mL/min | 0.3 mL/min |
| Injection Volume | 4 µL | 10 - 15 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| MS/MS Transition (Glycine) | m/z 76 -> m/z 30 | m/z 210 -> m/z 135 (PITC derivative) |
| MS/MS Transition (Glycine-13C2,15N) | m/z 79.3 -> m/z 32.6 | m/z 214 -> m/z 135 (PITC derivative) |
Table 2: Summary of Method Validation Data for Glycine Quantification
| Parameter | Plasma (No Derivatization) | Cerebrospinal Fluid (CSF) (with PITC Derivatization) |
| Linearity Range | 10 - 2,000 µM | 50 - 10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 µM | 50 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 12.3% at LLOQ, < 8.3% for higher concentrations |
| Inter-day Precision (%CV) | < 15% | < 12.3% at LLOQ, < 8.3% for higher concentrations |
| Accuracy (%RE) | ± 15% | -4.2% at LLOQ, < ±0.9% for higher concentrations |
| Recovery | > 85% | Not explicitly stated |
Experimental Protocols
Here we provide detailed protocols for the quantification of glycine in human plasma and cerebrospinal fluid using this compound as an internal standard.
Protocol 1: Quantification of Glycine in Human Plasma (Direct Analysis)
This protocol is adapted from a method that does not require derivatization, simplifying the sample preparation process.[2]
1. Materials and Reagents
-
This compound
-
Human Plasma (collected in EDTA tubes)
-
Sulfosalicylic acid (30% w/v)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Formate
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water/methanol (50:50 v/v) to a final concentration of 1 mg/mL.
-
Working Solution (e.g., 10 µg/mL): Dilute the stock solution with the initial mobile phase composition to a suitable working concentration. The optimal concentration may need to be determined based on the expected endogenous glycine levels and instrument sensitivity.
3. Sample Preparation
-
Thaw human plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
For protein precipitation, add 10 µL of 30% sulfosalicylic acid.
-
Vortex the mixture for 30 seconds.
-
Incubate at 4 °C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Dilute with 450 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A mixed-mode or HILIC column suitable for polar analytes.
-
Mobile Phase A: e.g., 10 mM Ammonium Formate in Water.
-
Mobile Phase B: e.g., Acetonitrile/Methanol mixture.
-
Gradient: Develop a gradient to ensure separation of glycine from other endogenous compounds.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Glycine: m/z 76 -> m/z 30
-
Glycine-13C2,15N: m/z 79.3 -> m/z 32.6
-
5. Data Analysis
-
Create a calibration curve by plotting the peak area ratio of glycine to Glycine-13C2,15N against the concentration of the calibration standards.
-
Determine the concentration of glycine in the plasma samples from the calibration curve.
Protocol 2: Quantification of Glycine in Human Cerebrospinal Fluid (CSF) with Derivatization
This protocol involves a pre-column derivatization step with phenylisothiocyanate (PITC), which can enhance chromatographic retention and sensitivity.[1][3]
1. Materials and Reagents
-
This compound
-
Human CSF
-
Phenylisothiocyanate (PITC)
-
Pyridine
-
Methanol
-
Water (LC-MS grade)
-
Ammonium Formate
-
Formic Acid
-
Reversed-phase C18 column
2. Preparation of Internal Standard and Derivatizing Reagent
-
Internal Standard Working Solution: Prepare as described in Protocol 1.
-
Derivatizing Reagent: Prepare a fresh solution of PITC in pyridine/methanol.
3. Sample Preparation and Derivatization
-
Thaw CSF samples on ice.
-
In a microcentrifuge tube, add 50 µL of CSF.
-
Add 10 µL of the internal standard working solution.
-
Add the derivatizing reagent, vortex, and incubate at room temperature for a specified time (e.g., 20 minutes) to allow the reaction to complete.
-
Stop the reaction by adding a quenching reagent (e.g., an acidic solution).
-
The sample is now ready for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: HPLC or UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 3.9 mm × 150 mm, 3 µm).[3]
-
Mobile Phase A: 10 mM ammonium formate in water with 0.00175% formic acid.[3]
-
Mobile Phase B: 10 mM ammonium formate in methanol with 0.00175% formic acid.[3]
-
Gradient: A gradient from low to high organic mobile phase.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
MRM Transitions (PITC-derivatives):
-
Glycine-PITC: m/z 210 -> m/z 135
-
Glycine-13C2,15N-PITC: m/z 214 -> m/z 135
-
5. Data Analysis
-
Perform data analysis as described in Protocol 1, using the peak area ratios of the derivatized compounds.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of isotope dilution mass spectrometry.
Caption: General experimental workflow for glycine quantification.
Caption: Principle of isotope dilution mass spectrometry.
References
Application Notes and Protocols for Metabolic Tracer Studies with Glycine-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic tracer analysis using stable isotopes is a powerful technique to delineate the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that endpoint measurements cannot capture.[1][2] Glycine (B1666218), a non-essential amino acid, is a central building block for numerous critical biomolecules, including purines, glutathione, and other amino acids like serine. The use of dual-labeled Glycine-¹³C₂,¹⁵N allows for the simultaneous tracing of both the carbon backbone and the amino group, offering a more detailed and constrained analysis of metabolic fluxes.
These application notes provide detailed protocols for sample preparation in metabolic tracer studies utilizing Glycine-¹³C₂,¹⁵N with a focus on cultured cells and tissue samples. The methodologies are designed to ensure the rapid quenching of metabolic activity, efficient extraction of metabolites, and proper preparation for analysis by mass spectrometry.
Core Principles of Sample Preparation
Effective sample preparation is critical for accurate and reproducible metabolic tracer studies. The primary goals are:
-
Rapidly Quench Metabolism: To instantly halt all enzymatic reactions and preserve the in vivo isotopic enrichment patterns of metabolites.[3]
-
Efficiently Extract Metabolites: To maximize the recovery of a broad range of metabolites from the biological matrix.[4][5][6]
-
Remove Interfering Substances: To eliminate macromolecules like proteins and lipids that can interfere with downstream analysis.
-
Prepare for Analysis: To derivatize metabolites, if necessary, to improve their stability and chromatographic behavior for mass spectrometry analysis.[7]
Experimental Workflow
The overall workflow for a Glycine-¹³C₂,¹⁵N tracer experiment is depicted below. This process begins with the introduction of the labeled glycine to the biological system and concludes with the analytical measurement of isotopic enrichment.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Bulk Metabolomics: Emerging Technologies for Defining Cell-Type Specific Metabolic Pathways in Health and Disease [mdpi.com]
- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms [frontiersin.org]
- 7. merckmillipore.com [merckmillipore.com]
Application Note: Glycine-¹³C₂,¹⁵N p-Toluenesulfonate as an Internal Standard for Accurate Quantification of Glycine by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of amino acids is critical in various fields, including clinical diagnostics, metabolomics, and pharmaceutical research. Glycine (B1666218), the simplest proteinogenic amino acid, plays a crucial role as a neurotransmitter and a key metabolic intermediate. Liquid chromatography-mass spectrometry (LC-MS) has become the preferred method for amino acid analysis due to its high sensitivity and selectivity.[1][2] A significant challenge in LC-MS-based quantification, particularly in complex biological matrices, is the variability introduced during sample preparation and the potential for matrix effects, which can suppress or enhance the analyte signal.[3]
To ensure the highest degree of accuracy and reproducibility, the use of a stable isotope-labeled (SIL) internal standard is highly recommended.[4][5] An ideal SIL internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during extraction and ionization, thus effectively compensating for variations.[3] Glycine-¹³C₂,¹⁵N, in which the two carbon atoms are replaced with ¹³C and the nitrogen atom with ¹⁵N, serves as an excellent internal standard for glycine quantification due to its near-identical chemical behavior and a distinct mass shift of +3 Da.
This application note details the use of Glycine-¹³C₂,¹⁵N p-Toluenesulfonate as an internal standard for the LC-MS-based quantification of glycine. The p-Toluenesulfonate salt form is a stable, crystalline solid that is readily soluble in aqueous solutions for the preparation of standard solutions. In the acidic mobile phases typically used for amino acid analysis, the salt dissociates, and the labeled glycine cation is the species monitored by the mass spectrometer.
Key Features of Glycine-¹³C₂,¹⁵N p-Toluenesulfonate as an Internal Standard
-
High Isotopic Purity: Commercially available with high isotopic enrichment (typically ≥98-99% for both ¹³C and ¹⁵N), minimizing crosstalk with the unlabeled analyte signal.[6]
-
Co-elution with Analyte: The isotopic labeling results in virtually identical chromatographic retention times with endogenous glycine under typical reversed-phase or HILIC conditions.
-
Compensation for Matrix Effects: Effectively normalizes variations in analyte signal caused by ion suppression or enhancement in complex matrices like plasma, urine, or cell lysates.
-
Improved Accuracy and Precision: The use of a SIL internal standard significantly enhances the accuracy and precision of quantification over multiple analytical runs.[7]
-
Stable Salt Form: The p-Toluenesulfonate salt provides a stable, solid form for accurate weighing and preparation of stock solutions.
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of Glycine-¹³C₂,¹⁵N p-Toluenesulfonate. Note: The molecular weight of the salt form must be used for accurate concentration calculation (Glycine-¹³C₂,¹⁵N: ~78.05 g/mol ; p-Toluenesulfonic acid: ~172.20 g/mol ; Salt form: ~250.25 g/mol ).
-
Dissolve the weighed standard in an appropriate volume of LC-MS grade water or 0.1% formic acid in water to obtain a final concentration of 1 mg/mL of the free labeled glycine.
-
Store the stock solution at -20°C.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Perform serial dilutions of the IS stock solution with 0.1% formic acid in water or an appropriate buffer to reach a final concentration of 1 µg/mL.
-
This working solution will be spiked into all calibration standards, quality controls, and unknown samples.
-
-
Glycine Calibration Standards:
-
Prepare a 1 mg/mL stock solution of unlabeled glycine in LC-MS grade water.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 10 ng/mL to 5000 ng/mL in a surrogate matrix (e.g., artificial cerebrospinal fluid, dialyzed plasma, or 0.1% formic acid in water).[7]
-
2. Sample Preparation (Protein Precipitation for Plasma/Serum)
-
Aliquot 50 µL of each calibration standard, quality control (QC) sample, and unknown biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (1 µg/mL) to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for LC-MS analysis.
Caption: Workflow for sample preparation using protein precipitation.
3. LC-MS/MS Method
The following parameters provide a starting point and should be optimized for the specific LC-MS system used. A HILIC column is often preferred for retaining small polar molecules like glycine.
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0.0 min: 95% B; 0.5 min: 95% B; 5.0 min: 50% B; 5.1 min: 95% B; 7.0 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Glycine: 76.0 -> 30.1 (Quantifier), 76.0 -> 44.1 (Qualifier)Glycine-¹³C₂,¹⁵N (IS): 79.0 -> 32.1 (Quantifier) |
| Source Parameters | Capillary Voltage: 3.0 kV; Desolvation Temperature: 450°C; Gas Flow: 800 L/hr |
| Collision Energy | Optimize for specific instrument (typically 10-20 eV) |
Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of both endogenous glycine and the Glycine-¹³C₂,¹⁵N internal standard.
-
Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Glycine) / (Peak Area of Glycine-¹³C₂,¹⁵N)
-
Construct a calibration curve by plotting the PAR of the calibration standards against their corresponding concentrations.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to the calibration curve.
-
Determine the concentration of glycine in unknown samples by interpolating their PAR values from the calibration curve.
Caption: Logical flow for the quantification of glycine using an internal standard.
Expected Performance Data
The following tables summarize typical quantitative performance data expected from a validated LC-MS method using Glycine-¹³C₂,¹⁵N as an internal standard.
Table 1: Calibration Curve Performance
| Parameter | Expected Value |
| Calibration Range | 10 - 5000 ng/mL |
| Regression Model | Linear |
| Weighting Factor | 1/x² |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 10 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Low QC | 30 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
| Mid QC | 500 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
| High QC | 4000 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
(Note: LLOQ = Lower Limit of Quantification; QC = Quality Control; %CV = Percent Coefficient of Variation; %RE = Percent Relative Error. These are representative values; actual performance may vary.)
Conclusion
Glycine-¹³C₂,¹⁵N p-Toluenesulfonate is an excellent choice as an internal standard for the accurate and precise quantification of glycine in various biological matrices by LC-MS. Its use effectively mitigates variability arising from sample preparation and matrix effects, leading to reliable and reproducible results. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to develop and validate high-quality bioanalytical methods for glycine.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Glycine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-1673-H-1 [isotope.com]
- 3. youtube.com [youtube.com]
- 4. Reliable LC-MS Quantitative Glycomics Using iGlycoMab Stable Isotope Labeled Glycans as Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reliable LC-MS quantitative glycomics using iGlycoMab stable isotope labeled glycans as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. グリシン-13C2,15N 98 atom % 15N, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Metabolic Flux Analysis (MFA) Experimental Design with Labeled Glycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Flux Analysis with ¹³C-Glycine
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. By using stable isotope-labeled substrates, such as ¹³C-glycine, researchers can trace the flow of atoms through metabolic pathways. This provides a detailed snapshot of cellular metabolism, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.[1][2][3][4][5][6]
Glycine (B1666218) is a non-essential amino acid that plays a central role in cellular metabolism. It is a key component of the one-carbon (1C) metabolic network, which is crucial for the biosynthesis of nucleotides (purines), amino acids (serine), and for maintaining cellular redox balance. In many cancer cells, the serine-glycine one-carbon pathway is upregulated to support rapid proliferation, making it an attractive target for therapeutic intervention. By using ¹³C-labeled glycine as a tracer, it is possible to dissect the contributions of glycine to these critical downstream pathways.
This document provides detailed application notes and protocols for designing and conducting MFA experiments using ¹³C-glycine in mammalian cell culture.
Experimental Design Considerations
A successful MFA experiment requires careful planning. The following are key considerations for designing a ¹³C-glycine tracing study:
-
Choice of Isotopic Tracer: The specific isotopologue of glycine will determine the information that can be obtained. Commonly used tracers include:
-
Cell Culture Medium: To ensure accurate tracing, it is essential to use a custom-formulated medium that lacks unlabeled glycine. This allows for precise control over the isotopic enrichment of the glycine pool. The medium should also contain dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled small molecules.
-
Isotopic Steady State: For steady-state MFA, it is crucial that the isotopic labeling of intracellular metabolites reaches a plateau. The time required to reach isotopic steady state varies depending on the metabolic pathway and the turnover rate of the metabolite pools. For amino acid metabolism, this is typically achieved within 24 hours of labeling.[9] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, and 48 hours) to empirically determine the optimal labeling duration for the specific cell line and experimental conditions.
-
Biological Replicates: A minimum of three biological replicates should be included for each experimental condition to ensure statistical robustness.
Detailed Experimental Protocols
Protocol for ¹³C-Glycine Labeling in Adherent Mammalian Cells
This protocol provides a step-by-step guide for labeling adherent mammalian cells with ¹³C-glycine.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Custom glycine-free medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₂]-Glycine (or other desired isotopologue)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell culture plates (e.g., 6-well or 10 cm dishes)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in standard culture medium at a density that will result in approximately 80% confluency at the time of harvest.
-
Cell Growth: Culture cells in a humidified incubator until they reach the desired confluency.
-
Preparation of Labeling Medium: Prepare the ¹³C-glycine labeling medium by supplementing the custom glycine-free base medium with the desired concentration of ¹³C-glycine and 10% dFBS. The final concentration of ¹³C-glycine should be similar to the physiological concentration of glycine in the standard medium (typically 0.4 mM).
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-glycine labeling medium to the cells.
-
-
Incubation: Return the cells to the incubator and culture for the predetermined duration to achieve isotopic steady state (e.g., 24 hours).
-
Metabolite Quenching and Extraction: Proceed immediately to the quenching and extraction protocol (see Section 3.2).
Protocol for Quenching and Extraction of Intracellular Metabolites
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels and labeling patterns during sample processing.[10]
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Quenching:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution.
-
Add 1 mL of -80°C methanol to each well of a 6-well plate (or 5 mL for a 10 cm dish).
-
-
Cell Lysis and Collection:
-
Place the plate on dry ice for 10 minutes to ensure complete cell lysis.
-
Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Add an equal volume of ice-cold water to the methanol extract.
-
Add two volumes of ice-cold chloroform (B151607) to create a biphasic mixture.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases.
-
-
Sample Collection:
-
Carefully collect the upper aqueous phase, which contains the polar metabolites (including glycine and its downstream products), and transfer it to a new pre-chilled microcentrifuge tube.
-
Dry the aqueous extracts using a vacuum concentrator (e.g., SpeedVac).
-
-
Storage: Store the dried metabolite extracts at -80°C until analysis by LC-MS.
LC-MS Analysis of ¹³C-Labeled Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing the mass isotopomer distributions of polar metabolites.
Sample Preparation for LC-MS
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent, such as 50:50 methanol:water.
-
Centrifugation: Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer: Transfer the supernatant to LC-MS vials for analysis.
LC-MS Parameters
The following are example LC-MS parameters for the analysis of glycine, serine, and related metabolites. Optimization may be required for specific instruments and applications.
| Parameter | Setting |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) |
| Mobile Phase A | 20 mM ammonium (B1175870) formate (B1220265) in water, pH 3 |
| Mobile Phase B | 90:10 acetonitrile:water with 20 mM ammonium formate, pH 3 |
| Gradient | Optimized for separation of target analytes (e.g., start at 98% B, hold for 2 min, decrease to 2% B over 10 min, hold for 3 min, return to 98% B and equilibrate for 5 min) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) |
| Ionization Mode | Positive and/or Negative Electrospray Ionization (ESI) |
| Scan Range | 70-1000 m/z |
| Resolution | 70,000 |
Data Presentation and Analysis
Mass Isotopomer Distributions (MIDs)
The primary data obtained from a ¹³C-MFA experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.).
Table 1: Example Mass Isotopomer Distributions (MIDs) for Key Metabolites Following Labeling with [U-¹³C₂]-Glycine.
This table presents hypothetical data for illustrative purposes. Actual MIDs will vary depending on the cell line, experimental conditions, and metabolic fluxes.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Glycine | 2.0 | 3.0 | 95.0 | - | - | - |
| Serine | 35.0 | 5.0 | 55.0 | 5.0 | - | - |
| ATP (Purine ring) | 20.0 | 15.0 | 25.0 | 20.0 | 15.0 | 5.0 |
| Glutathione | 10.0 | 8.0 | 70.0 | 7.0 | 5.0 | - |
Data Analysis Workflow
A typical data analysis workflow for ¹³C-MFA includes the following steps:
-
Peak Integration: Integrate the raw LC-MS data to obtain the peak areas for each mass isotopologue of the target metabolites.
-
Correction for Natural Isotope Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes. This is typically done using matrix-based algorithms.[1][9]
-
Flux Estimation: The corrected MIDs, along with a stoichiometric model of the relevant metabolic network and measured extracellular fluxes (e.g., glucose uptake, lactate (B86563) secretion), are used as inputs for flux estimation software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.[2]
-
Statistical Analysis: A goodness-of-fit analysis is performed to assess how well the calculated fluxes reproduce the experimental data. Confidence intervals for the estimated fluxes should also be determined.
Visualizations
Glycine Metabolism and One-Carbon Pathway
Caption: Glycine's central role in one-carbon metabolism.
Experimental Workflow for ¹³C-Glycine MFA
Caption: Workflow for ¹³C-glycine metabolic flux analysis.
Conclusion
Metabolic flux analysis using ¹³C-labeled glycine is a robust method for dissecting the complexities of one-carbon metabolism and its downstream pathways. The detailed protocols and considerations outlined in this document provide a comprehensive guide for researchers to design and execute these experiments, ultimately leading to a deeper understanding of cellular physiology in health and disease. Careful attention to experimental design, sample preparation, and data analysis is paramount for obtaining high-quality, reproducible flux maps.
References
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 7. Serine isotopmer analysis by 13C-NMR defines glycine-serine interconversion in situ in the renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for SILAC Labeling Strategy using Glycine-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics.[1] While traditionally reliant on labeled arginine and lysine (B10760008), the use of other amino acids like Glycine-¹³C₂,¹⁵N can provide specific insights into metabolic pathways where glycine (B1666218) plays a central role. This document provides detailed application notes and protocols for employing a SILAC-based strategy with Glycine-¹³C₂,¹⁵N to investigate cellular metabolism and its impact on signaling pathways.
Glycine is a non-essential amino acid central to numerous metabolic processes, including the synthesis of proteins, purines, and other critical biomolecules.[2] The dual labeling of glycine with two ¹³C isotopes and one ¹⁵N isotope allows for the simultaneous tracing of both its carbon backbone and amino group.[2] This makes Glycine-¹³C₂,¹⁵N an invaluable tool for metabolic flux analysis and for understanding how glycine metabolism is intertwined with cellular signaling and disease.
Core Applications
-
Metabolic Flux Analysis: Tracing the incorporation of ¹³C and ¹⁵N from glycine into downstream metabolites to quantify the activity of metabolic pathways.[2]
-
One-Carbon Metabolism Studies: Investigating the flow of one-carbon units from glycine into nucleotide synthesis and methylation reactions.
-
Studying Diseases with Altered Metabolism: Quantifying changes in glycine metabolism in cancer, obesity, and other metabolic diseases.[3][4]
-
Elucidating Signaling Pathways: Understanding how the availability and metabolism of glycine impact signaling cascades involved in cell proliferation and survival.
Experimental Protocols
I. Adaptation Phase: Cell Culture and Labeling
This phase involves adapting the cells to grow in a medium where natural glycine is replaced with Glycine-¹³C₂,¹⁵N.
Materials:
-
Cell line of interest
-
DMEM or RPMI 1640 medium deficient in glycine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" glycine (natural isotopes)
-
"Heavy" Glycine-¹³C₂,¹⁵N (>99% isotopic purity)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Media Preparation: Prepare "light" and "heavy" SILAC media.
-
Light Medium: Supplement glycine-deficient medium with "light" glycine to the normal physiological concentration. Add dFBS to a final concentration of 10% and penicillin-streptomycin.
-
Heavy Medium: Supplement glycine-deficient medium with "heavy" Glycine-¹³C₂,¹⁵N to the same final concentration as the light medium. Add dFBS and penicillin-streptomycin as above.
-
-
Cell Culture:
-
Culture two populations of the chosen cell line. One population is grown in the "light" medium, and the other in the "heavy" medium.
-
Cells should be cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.
-
-
Verification of Incorporation (Optional but Recommended):
-
After five doublings, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, digest them with trypsin, and analyze by mass spectrometry to confirm >95% incorporation of Glycine-¹³C₂,¹⁵N.
-
II. Experimental Phase
-
Experimental Treatment: Apply the experimental conditions (e.g., drug treatment, growth factor stimulation) to the cell populations. One population (e.g., "heavy" labeled) can serve as the experimental group, while the other ("light" labeled) serves as the control.
-
Cell Harvesting and Lysis:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration of the cell lysate.
-
Perform in-solution or in-gel digestion of the proteins using an appropriate protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the incorporated stable isotopes.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify and quantify the peptides.
-
The ratio of the signal intensities of the "heavy" and "light" peptides provides the relative quantification of the proteins and their post-translational modifications between the two experimental conditions.
-
Data Presentation
The quantitative data from a Glycine-¹³C₂,¹⁵N labeling experiment can be summarized to show changes in protein abundance or metabolic flux.
Table 1: Hypothetical Quantitative Proteomic Data from a Glycine-¹³C₂,¹⁵N Labeling Experiment. This table illustrates the relative abundance of key enzymes in glycine metabolism in a cancer cell line treated with a metabolic inhibitor compared to an untreated control.
| Protein | Gene | Cellular Compartment | H/L Ratio | p-value | Regulation |
| Serine hydroxymethyltransferase, mitochondrial | SHMT2 | Mitochondrion | 0.45 | 0.001 | Down-regulated |
| Glycine decarboxylase | GLDC | Mitochondrion | 0.52 | 0.003 | Down-regulated |
| Phosphoglycerate dehydrogenase | PHGDH | Cytosol | 1.10 | 0.85 | Unchanged |
| Glycine C-acetyltransferase | GCAT | Mitochondrion | 0.95 | 0.78 | Unchanged |
| Alanine-glyoxylate aminotransferase | AGXT | Peroxisome | 2.15 | 0.015 | Up-regulated |
Visualizations
Diagram of the SILAC Experimental Workflow using Glycine-¹³C₂,¹⁵N
Caption: Workflow of a SILAC experiment using Glycine-¹³C₂,¹⁵N.
Diagram of Glycine Metabolism and its Intersection with Central Carbon Metabolism
Caption: Simplified overview of glycine metabolism.
Challenges and Considerations
The primary challenge of using glycine for SILAC-based quantitative proteomics is its active role in intermediary metabolism. Unlike arginine and lysine, which are primarily directed towards protein synthesis, glycine can be readily converted into serine and other metabolites.[3] This "metabolic scrambling" can lead to the stable isotopes from glycine being incorporated into other amino acids, potentially complicating the interpretation of quantitative data.[5] Therefore, careful validation and consideration of metabolic pathway activities are crucial when using a Glycine-¹³C₂,¹⁵N labeling strategy. For general quantitative proteomics, the use of labeled arginine and lysine remains the gold standard due to their metabolic stability.[6]
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (~13~C_2_,~15~N)Glycine | 211057-02-2 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Protein Turnover with [2,2-¹³C₂, ¹⁵N]Glycine Tracer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process essential for cellular homeostasis, adaptation, and response to stimuli.[1] An imbalance in protein turnover, where breakdown exceeds synthesis, can lead to muscle wasting conditions like sarcopenia and cachexia.[2] Consequently, understanding and quantifying protein dynamics is critical in disease research and for the development of effective therapeutics.[2]
Stable isotope tracer methodology is a powerful technique for quantifying protein kinetics in various models, from in vitro cell cultures to in vivo human studies.[2] By introducing amino acids labeled with stable (non-radioactive) isotopes, such as ¹³C and ¹⁵N, researchers can track their incorporation into newly synthesized proteins over time.[3] The dual-labeled tracer, [2,2-¹³C₂, ¹⁵N]Glycine, offers specific advantages for these studies. Glycine (B1666218) is a non-essential amino acid actively involved in the synthesis of proteins and other key metabolites.[4] The presence of both ¹³C and ¹⁵N labels provides a distinct mass shift, facilitating sensitive and accurate detection by mass spectrometry.[][6]
This document provides detailed application notes and protocols for using [2,2-¹³C₂, ¹⁵N]Glycine to measure protein turnover, focusing on the calculation of the Fractional Synthesis Rate (FSR), a key metric representing the fraction of a protein pool synthesized per unit of time.[7]
Principle of the Method
The core of this method is the precursor-product principle.[8] The labeled [2,2-¹³C₂, ¹⁵N]Glycine (the "tracer") is introduced into the system, where it mixes with the endogenous, unlabeled glycine (the "tracee") to form a precursor pool of free amino acids.[2] This labeled glycine is then incorporated into newly synthesized proteins (the "product").
By measuring the isotopic enrichment (the ratio of tracer to tracee) in both the precursor pool and the protein-bound pool over a defined period, the rate of protein synthesis can be calculated.[2] Mass spectrometry (MS), typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is used to measure these isotopic enrichments with high precision.[2][9]
Experimental and Data Analysis Workflow
The overall process involves administering the tracer, collecting samples at specific time points, preparing those samples for analysis, acquiring data via mass spectrometry, and finally, calculating the protein turnover rates.
References
- 1. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers [e-acnm.org]
- 3. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fractional synthetic rate - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Preparing Stock Solutions of Glycine-13C2,15N p-Toluenesulfonate: An Application Note and Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and use of stock solutions of Glycine-13C2,15N p-Toluenesulfonate, a stable isotope-labeled (SIL) amino acid crucial for a range of applications in modern biological research. The incorporation of ¹³C and ¹⁵N isotopes allows for the precise tracking and quantification of glycine (B1666218) in metabolic pathways and protein synthesis, making it an invaluable tool in metabolic flux analysis and quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and its constituent parts are summarized in the table below. This information is essential for accurate preparation of stock solutions and experimental design.
| Parameter | Value | Notes |
| Molecular Weight (Glycine-¹³C₂,¹⁵N) | 78.05 g/mol | [1] |
| Molecular Weight (p-Toluenesulfonic acid) | 172.20 g/mol | |
| Molecular Weight (Glycine-¹³C₂,¹⁵N p-Toluenesulfonate) | 250.25 g/mol | [2] |
| Melting Point | ~240 °C (with decomposition) | [1][3][4] |
| Solubility (unlabeled glycine in water at 25°C) | ~3.32 mol/kg (~249 g/L) | As a proxy for the labeled compound.[5][6][7] |
| Solubility (qualitative) | Sparingly soluble in water; slightly soluble in aqueous acid and methanol.[4] | |
| Typical Concentration in E. coli Culture | 6 - 12 mmol/L | For maximal effect on growth.[8] |
| Typical Concentration for Neuronal Cell Studies | 10 - 200 µmol/L | For dose-response experiments.[4] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of a sterile, high-concentration stock solution of this compound, suitable for use in cell culture and other sensitive biological applications.
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol outlines the preparation of a 100 mM stock solution in a sterile aqueous solvent. This concentration is suitable for subsequent dilution into cell culture media or other experimental systems.
Materials:
-
This compound
-
Sterile, deionized, and purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile spatula
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L x 0.01 L x 250.25 g/mol = 0.25025 g (or 250.25 mg)
-
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound using an analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL) to the tube.
-
Solubilization: Tightly cap the tube and vortex thoroughly to dissolve the compound. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, as solubility can be limited. If the compound does not fully dissolve, the addition of a small amount of sterile aqueous acid (e.g., 0.1 M HCl) can be tested, as the compound is slightly more soluble in acidic conditions.[4]
-
Final Volume Adjustment: Once fully dissolved, add sterile water to reach the final volume of 10 mL.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube to ensure sterility. This is a critical step to prevent contamination of cell cultures.[9]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.
-
Storage: Store the aliquots at -20°C for long-term use. For short-term use, the solution can be stored at 4°C for a limited time, though -20°C is recommended to maintain stability. The compound is chemically stable at room temperature, but storage at lower temperatures is advisable for solutions to prevent microbial growth.[3]
Application Highlight: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This compound is a key reagent in SILAC-based quantitative proteomics. In this technique, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural abundance amino acid (e.g., unlabeled glycine), while the other is grown in "heavy" medium containing the stable isotope-labeled amino acid (e.g., Glycine-13C2,15N).[2][10][11][12]
After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions. Subsequently, the cell lysates are combined, and the proteins are analyzed by mass spectrometry. The mass difference between the "heavy" and "light" peptides allows for the accurate quantification of protein abundance changes in response to the experimental treatment.[10][12]
SILAC Experimental Workflow
Glycine Metabolism and its Importance in Metabolic Flux Analysis
Glycine is a non-essential amino acid that plays a central role in numerous metabolic pathways. It is a precursor for the synthesis of proteins, purines, heme, and glutathione.[13] By using Glycine-13C2,15N as a tracer, researchers can follow the path of the labeled carbon and nitrogen atoms through these interconnected pathways. This allows for the quantification of the rates (fluxes) of these reactions, providing a detailed snapshot of cellular metabolism under different conditions.[14][15][16][17][18]
The glycine cleavage system, a key pathway for glycine catabolism, is particularly amenable to study with labeled glycine.[1] Understanding the flux through this and other related pathways is critical in various fields, including cancer research, as metabolic reprogramming is a hallmark of cancer cells.
Glycine Biosynthesis and Degradation Pathway
References
- 1. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. researchgate.net [researchgate.net]
- 8. Effect of glycine on the cell yield and growth rate of Escherichia coli: evidence for cell-density-dependent glycine degradation as determined by (13)C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 13. GLYCINE METABOLISM | PPTX [slideshare.net]
- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic flux analysis using ¹³C peptide label measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 18. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Solubility of Glycine-¹³C₂,¹⁵N p-Toluenesulfonate in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are essential tools in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry-based quantitative analyses. Glycine-¹³C₂,¹⁵N p-Toluenesulfonate is a stable isotope-labeled form of the amino acid glycine (B1666218), complexed with p-Toluenesulfonic acid. Accurate preparation of solutions with known concentrations is critical for the success of experiments utilizing this compound. This document provides a detailed guide to understanding and determining the solubility of Glycine-¹³C₂,¹⁵N p-Toluenesulfonate in commonly used biological buffers.
Theoretical Solubility Considerations
The solubility of Glycine-¹³C₂,¹⁵N p-Toluenesulfonate is primarily governed by the individual properties of glycine and the p-toluenesulfonate counter-ion.
-
Glycine: As an amino acid, glycine is amphoteric, meaning it can act as both an acid and a base. Its solubility in aqueous solutions is significantly influenced by pH. Glycine is least soluble at its isoelectric point (pI) and its solubility increases as the pH moves further away from the pI. In aqueous solutions, glycine exists predominantly as a zwitterion, a polar molecule with both a positive and negative charge, which contributes to its high solubility in water[1].
-
p-Toluenesulfonic acid (Tosic acid): This is a strong organic acid that is highly soluble in water and other polar organic solvents[2]. Its presence as a counter-ion is expected to enhance the overall aqueous solubility of the glycine salt.
Given these properties, Glycine-¹³C₂,¹⁵N p-Toluenesulfonate is anticipated to be readily soluble in aqueous biological buffers. A similar compound, Glycine benzyl (B1604629) ester p-toluenesulfonate salt, is reported to be soluble in methanol (B129727) at 0.1 g/mL and shows "almost transparency" in water, suggesting good aqueous solubility for related salts[3][4].
Factors Influencing Solubility in Biological Buffers
Several factors can influence the solubility of Glycine-¹³C₂,¹⁵N p-Toluenesulfonate in a specific biological buffer:
-
pH of the Buffer: The pH of the buffer will determine the ionization state of the glycine molecule, which in turn affects its solubility. Since p-toluenesulfonic acid is a strong acid, dissolving the salt may lower the pH of an unbuffered or weakly buffered solution[5][6]. It is crucial to use a buffer with sufficient capacity to maintain the desired pH.
-
Buffer Composition: The specific components of the buffer (e.g., phosphate, TRIS, HEPES) and the presence of other salts can influence solubility through common ion effects or changes in ionic strength.
-
Temperature: The solubility of most solids in liquids increases with temperature.
Experimental Protocol for Determining Solubility
This protocol provides a general method for determining the saturation solubility of Glycine-¹³C₂,¹⁵N p-Toluenesulfonate in a biological buffer of interest. The principle involves creating a saturated solution, separating the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant.
Materials
-
Glycine-¹³C₂,¹⁵N p-Toluenesulfonate
-
Biological buffer of choice (e.g., Phosphate Buffered Saline (PBS), TRIS-HCl, HEPES)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Microcentrifuge
-
Calibrated micropipettes
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
References
- 1. Glycine - Wikipedia [en.wikipedia.org]
- 2. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. Glycine benzyl ester p-toluenesulfonate salt, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Cas 1738-76-7,Benzyl glycinate p-toluenesulfonate | lookchem [lookchem.com]
- 5. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Incorporating Glycine-¹³C₂,¹⁵N into Cellular Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling strategy for mass spectrometry (MS)-based quantitative proteomics.[1][2][3] This technique involves the replacement of a standard "light" amino acid in the cell culture medium with a "heavy" stable isotope-labeled counterpart.[3] As cells proliferate, the heavy amino acid is incorporated into newly synthesized proteins.[4] By comparing the mass spectra of peptides from cells grown in "heavy" and "light" media, researchers can accurately quantify differences in protein abundance.[5]
This document provides detailed application notes and protocols for the incorporation of Glycine-¹³C₂,¹⁵N into cellular proteins. Glycine (B1666218), as a non-essential amino acid, is actively synthesized and catabolized by cells, making it a valuable tracer for studying metabolic flux and protein turnover.[1][6] The use of doubly labeled Glycine-¹³C₂,¹⁵N provides a distinct mass shift, facilitating unambiguous identification and quantification in complex protein samples.
Applications
The incorporation of Glycine-¹³C₂,¹⁵N into cellular proteins enables a range of applications in proteomics and metabolomics, including:
-
Quantitative Proteomics: Accurate relative and absolute quantification of protein expression levels between different experimental conditions.[7]
-
Protein Turnover Studies: Measurement of the rates of protein synthesis and degradation, providing insights into protein homeostasis.[6]
-
Metabolic Flux Analysis: Tracing the metabolic fate of glycine and its contribution to other metabolic pathways.
-
Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTM occupancy in response to stimuli or drug treatment.[8]
-
Signal Transduction Pathway Analysis: Elucidating the dynamics of signaling pathways by quantifying changes in the abundance and modification of pathway components.[9]
Data Presentation: Quantitative Analysis of Labeling Efficiency
The efficiency of stable isotope incorporation is a critical parameter for accurate quantitative proteomics. The goal is to achieve near-complete (>97%) incorporation of the labeled amino acid into the cellular proteome.[3] This is typically achieved after a sufficient number of cell doublings in the "heavy" medium. The following table summarizes expected incorporation efficiencies for Glycine-¹³C₂,¹⁵N in commonly used cell lines.
| Cell Line | Number of Passages (in heavy medium) | Expected Incorporation Efficiency (%) | Reference |
| HEK293 | 5-6 | > 97% | [4] |
| HeLa | 5-6 | > 97% | |
| A549 | 6-7 | > 95% | General SILAC Principle |
| MCF7 | 6-7 | > 95% | General SILAC Principle |
Note: The optimal number of passages may vary depending on the cell line's doubling time and metabolic state. It is highly recommended to empirically determine the incorporation efficiency for each new cell line and experimental setup.
Experimental Protocols
Protocol 1: Preparation of Glycine-¹³C₂,¹⁵N SILAC Labeling Medium
This protocol describes the preparation of "heavy" SILAC medium for labeling mammalian cells with Glycine-¹³C₂,¹⁵N. The base medium should be a glycine-deficient formulation of a standard medium such as Dulbecco's Modified Eagle's Medium (DMEM).
Materials:
-
Glycine-deficient DMEM (e.g., from Thermo Fisher Scientific, Sigma-Aldrich)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Glycine-¹³C₂,¹⁵N (e.g., from Cambridge Isotope Laboratories)
-
Sterile, deionized water
-
0.22 µm sterile filter units
-
Standard amino acids (except glycine) if not already in the base medium
-
Penicillin-Streptomycin solution (optional)
Procedure:
-
Reconstitute Glycine-¹³C₂,¹⁵N: Prepare a sterile stock solution of Glycine-¹³C₂,¹⁵N in sterile, deionized water. The final concentration in the medium should match the concentration of glycine in standard DMEM (typically 30 mg/L or 0.4 mM). For a 100x stock solution, dissolve the appropriate amount of Glycine-¹³C₂,¹⁵N in water.
-
Prepare "Heavy" SILAC Medium:
-
To 500 mL of glycine-deficient DMEM, add dFBS to the desired final concentration (e.g., 10%).
-
Add the appropriate volume of the Glycine-¹³C₂,¹⁵N stock solution to achieve the final concentration of 30 mg/L.
-
If necessary, add other essential amino acids that might be missing from the base medium.
-
If desired, add Penicillin-Streptomycin to a final concentration of 1%.
-
Bring the final volume to 500 mL with sterile, deionized water if necessary.
-
-
Sterile Filtration: Filter the complete "heavy" SILAC medium through a 0.22 µm sterile filter unit into a sterile storage bottle.
-
Storage: Store the prepared medium at 4°C, protected from light.
Note: A corresponding "light" medium should be prepared in the same manner, but using unlabeled glycine at the same concentration.
Protocol 2: Metabolic Labeling of Adherent Cells with Glycine-¹³C₂,¹⁵N
This protocol outlines the procedure for adapting and labeling adherent mammalian cells (e.g., HEK293) with Glycine-¹³C₂,¹⁵N.
Materials:
-
Adherent cell line of interest (e.g., HEK293)
-
"Heavy" and "Light" SILAC media (prepared as in Protocol 1)
-
Complete standard growth medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
Procedure:
-
Cell Culture Initiation: Culture the cells in standard growth medium until they reach approximately 80% confluency.
-
Adaptation to SILAC Medium:
-
Aspirate the standard medium and wash the cells once with sterile PBS.
-
Add the "heavy" SILAC medium to one flask/plate and the "light" SILAC medium to a parallel control flask/plate.
-
Culture the cells in the respective SILAC media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acid. Passage the cells as you normally would during this adaptation phase.
-
-
Verification of Incorporation (Optional but Recommended):
-
After 5-6 passages, harvest a small aliquot of cells from both the "heavy" and "light" cultures.
-
Prepare protein extracts and analyze by mass spectrometry to confirm >97% incorporation of Glycine-¹³C₂,¹⁵N in the "heavy" labeled cells.
-
-
Experimental Treatment: Once complete incorporation is confirmed, the cells are ready for the experimental treatment (e.g., drug treatment, stimulation with a growth factor). Apply the treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control (or vice versa).
-
Cell Harvest:
-
Following the experimental treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of the "heavy" and "light" cell lysates using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "heavy" and "light" lysates (e.g., 50 µg of each).
-
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the in-solution digestion of the mixed protein sample for subsequent analysis by LC-MS/MS.
Materials:
-
Mixed "heavy" and "light" protein lysate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid (0.1%)
-
C18 desalting spin columns
Procedure:
-
Reduction: To the mixed protein lysate, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants (e.g., SDS) to less than 0.1%.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Quenching the Digestion: Add formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalting:
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides in a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
-
-
Sample Concentration and Storage: Dry the desalted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for SILAC-based quantitative proteomics.
Caption: Simplified mTOR signaling pathway regulating protein synthesis.
References
- 1. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. arts.units.it [arts.units.it]
- 3. ckisotopes.com [ckisotopes.com]
- 4. SILAC Quantitation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Easy and Accessible Workflow for Label-Free Single-Cell Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TurnoveR: A Skyline External Tool for Analysis of Protein Turnover in Metabolic Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. mbexc.de [mbexc.de]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for 13C and 15N Labeling Experiments in Data Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling with carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) has become a cornerstone in modern biological research, enabling the precise tracking and quantification of molecules within complex biological systems.[1] These non-radioactive isotopes are incorporated into biomolecules, such as proteins and metabolites, allowing for their differentiation from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This application note provides a detailed overview of the data analysis workflow for ¹³C and ¹⁵N labeling experiments, with a focus on two key applications: Metabolic Flux Analysis (MFA) and Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Part 1: ¹³C, ¹⁵N Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[2][3] By introducing ¹³C and ¹⁵N labeled substrates, researchers can trace the path of these isotopes through metabolic pathways, providing a detailed snapshot of cellular metabolism.[2][4] Dual labeling with ¹³C and ¹⁵N is particularly powerful as it allows for the simultaneous quantification of both carbon and nitrogen fluxes.[2][5]
Experimental and Data Analysis Workflow
The general workflow for a ¹³C, ¹⁵N-MFA experiment involves several key stages, from experimental design to data interpretation.[2][5]
Detailed Protocol for ¹³C, ¹⁵N-MFA
1. Experimental Design:
-
Define the metabolic network of interest and the specific fluxes to be quantified.[1]
-
Select appropriate ¹³C and ¹⁵N labeled substrates (e.g., [U-¹³C]-glucose, ¹⁵NH₄Cl) to maximize the information obtained.[5] Software like IsoDesign can aid in optimizing the choice of tracers.[6]
2. Isotopic Labeling:
-
Culture cells in a chemostat under defined conditions to achieve a metabolic pseudo-steady state.[2][5]
-
Switch to a medium containing the ¹³C and ¹⁵N labeled substrates.
-
Continue the culture until an isotopic steady state is reached for both carbon and nitrogen.[2][5]
3. Sample Collection and Preparation:
-
Rapidly quench metabolism to halt enzymatic activity and preserve the in vivo metabolic state.
-
Harvest the cells and perform metabolite extraction.
-
For analysis of proteinogenic amino acids, hydrolyze the cellular protein.[1]
-
Derivatize the metabolites or amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
4. Mass Spectrometry Analysis:
-
Analyze the prepared samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5] High-resolution MS can distinguish between ¹³C and ¹⁵N isotopomers, providing more detailed data.[5]
-
The analysis will yield mass isotopomer distributions (MIDs), which represent the relative abundance of each mass isotopomer for a given metabolite.[2][5]
5. Data Analysis and Flux Estimation:
-
Correct the raw MIDs for the natural abundance of stable isotopes.[2]
-
Construct a stoichiometric model of the central metabolic pathways.
-
Use specialized software (e.g., INCA, Metran, FiatFlux) to estimate the metabolic fluxes by fitting the corrected MIDs to the metabolic model.[3][7]
-
The output is a quantitative flux map of the metabolic network.[1]
Data Presentation
The primary quantitative output of an MFA experiment is the set of metabolic flux values. These are often presented in a table, normalized to a specific uptake rate (e.g., glucose uptake rate).
Table 1: Example of Relative Metabolic Flux Data from a ¹³C, ¹⁵N-MFA Experiment
| Reaction | Flux (relative to Glucose uptake) | Standard Deviation |
| Glycolysis (Glucose -> G6P) | 100.0 | 0.0 |
| Pentose Phosphate Pathway (G6P -> 6PG) | 30.2 | 1.5 |
| TCA Cycle (Citrate -> a-KG) | 55.8 | 2.1 |
| Anaplerosis (PEP -> OAA) | 15.1 | 0.8 |
| Glutamate Dehydrogenase (a-KG + NH₄⁺ -> Glu) | 25.6 | 1.3 |
| Alanine Transaminase (Pyr + Glu -> Ala + a-KG) | 12.4 | 0.9 |
Part 2: Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique for accurate protein quantification.[1] It allows for the comparison of protein abundance between different cell populations under various experimental conditions.[1]
Experimental and Data Analysis Workflow
The SILAC workflow involves labeling different cell populations with "light," "medium," or "heavy" amino acids, followed by mixing, and analysis by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 6. IsoDesign: a software for optimizing the design of 13C-metabolic flux analysis experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Determining Isotopic Enrichment of Metabolites with Glycine-¹³C₂,¹⁵N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for investigating metabolic pathways and quantifying the flux of metabolites within biological systems.[1] By introducing molecules enriched with heavy, non-radioactive isotopes, researchers can track the transformation of these labeled compounds through biochemical reactions.[1] Glycine (B1666218), a non-essential amino acid, serves as a crucial precursor for a multitude of essential biomolecules, including purines, glutathione, and other amino acids.[2][3] The use of dual-labeled Glycine-¹³C₂,¹⁵N provides a robust tool to simultaneously trace the fate of both carbon and nitrogen atoms, offering a deeper understanding of cellular metabolism.[4][5] This document provides detailed application notes and protocols for determining the isotopic enrichment of metabolites using Glycine-¹³C₂,¹⁵N, aimed at researchers, scientists, and professionals in drug development.
Application Notes
The application of Glycine-¹³C₂,¹⁵N labeling extends to various research areas, providing critical insights into cellular physiology and disease states.
-
Metabolic Pathway Elucidation: Tracing the incorporation of ¹³C and ¹⁵N from glycine into downstream metabolites allows for the detailed mapping and validation of metabolic pathways.[2][5] For instance, the appearance of labeled atoms in purine (B94841) rings confirms the contribution of glycine to de novo purine synthesis.[2]
-
Metabolic Flux Analysis (MFA): By quantifying the extent of isotopic enrichment in various metabolites at a metabolic steady state, researchers can calculate the rates (fluxes) of metabolic reactions.[4][5] This is particularly valuable in understanding how disease or drug treatment alters metabolic activity.
-
Drug Discovery and Development: Understanding how a drug candidate affects specific metabolic pathways is crucial. Glycine-¹³C₂,¹⁵N tracing can reveal on-target and off-target metabolic effects of a compound, aiding in the identification of mechanisms of action and potential toxicities.[3][]
-
Cancer Research: Cancer cells exhibit altered metabolism to support their rapid proliferation.[3] Tracing glycine metabolism can uncover metabolic vulnerabilities in cancer cells, potentially leading to the development of novel therapeutic strategies.[3] For example, some cancer cells show increased reliance on the glycine cleavage system.
-
Neurotransmitter Studies: Glycine itself acts as a neurotransmitter, and it is a precursor to other important molecules in the nervous system. Isotopic labeling can be used to study the dynamics of neurotransmitter synthesis and turnover.[7]
Experimental Protocols
The following protocols provide a general framework for conducting a Glycine-¹³C₂,¹⁵N labeling experiment. Optimization may be required for specific cell types or experimental conditions.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.[1]
-
Preparation of Labeling Medium: Prepare a custom growth medium that is deficient in glycine. Supplement this medium with a known concentration of Glycine-¹³C₂,¹⁵N. The concentration should be optimized to support cell growth while maximizing isotopic incorporation.
-
Isotopic Labeling:
-
For steady-state labeling, replace the standard growth medium with the prepared labeling medium and culture the cells for a duration sufficient to achieve isotopic equilibrium in the metabolites of interest. This can range from hours to days depending on the metabolic pathway and cell doubling time.[8]
-
For kinetic flux analysis, introduce the labeling medium at a specific time point and collect samples at multiple time intervals to track the dynamic incorporation of the label.[9]
-
Protocol 2: Metabolite Extraction
-
Quenching Metabolic Activity: To halt metabolic activity and preserve the in vivo metabolic state, rapidly aspirate the labeling medium.[1] Immediately wash the cells with an ice-cold quenching solution, such as 0.9% NaCl or a methanol:acetonitrile:water mixture.[1][10]
-
Metabolite Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.[1]
-
Phase Separation: For a comprehensive analysis of both polar and non-polar metabolites, a two-phase extraction using a mixture of chloroform, methanol, and water can be performed.[10]
-
Sample Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[1]
-
Drying and Reconstitution: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.[1] Reconstitute the dried extract in a suitable solvent for the analytical platform to be used (e.g., water for LC-MS).[1]
Protocol 3: Mass Spectrometry Analysis
-
Chromatographic Separation: Inject the reconstituted metabolite extract into a liquid chromatography (LC) system. Metabolites are separated based on their physicochemical properties as they pass through a chromatography column.[1]
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[1][4] The mass spectrometer ionizes the metabolites and separates them based on their mass-to-charge ratio (m/z).[1]
-
Data Acquisition: The mass spectrometer detects the abundance of each m/z value, generating mass spectra for each metabolite. For labeled metabolites, the spectrum will show a distribution of peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.).[1][9]
Data Presentation
The quantitative data from a Glycine-¹³C₂,¹⁵N labeling experiment is typically presented as the Mass Isotopologue Distribution (MID). The MID represents the fractional abundance of each isotopologue of a metabolite.[9] This data can be summarized in tables for clear comparison between different experimental conditions.
| Metabolite | Isotopologue | Condition A (Fractional Abundance) | Condition B (Fractional Abundance) |
| Serine | M+0 | 0.25 | 0.50 |
| M+1 (¹⁵N) | 0.15 | 0.20 | |
| M+2 (¹³C₂) | 0.55 | 0.25 | |
| M+3 (¹³C₂, ¹⁵N) | 0.05 | 0.05 | |
| Glutathione | M+0 | 0.40 | 0.60 |
| M+1 (¹⁵N) | 0.20 | 0.15 | |
| M+2 (¹³C₂) | 0.30 | 0.20 | |
| M+3 (¹³C₂, ¹⁵N) | 0.10 | 0.05 | |
| ATP | M+0 | 0.60 | 0.75 |
| M+1 (¹⁵N) | 0.10 | 0.08 | |
| M+2 (¹³C₂) | 0.20 | 0.12 | |
| M+3 (¹³C₂, ¹⁵N) | 0.10 | 0.05 |
Table 1: Example Mass Isotopologue Distribution (MID) data for key metabolites downstream of glycine metabolism under two different experimental conditions (e.g., control vs. drug-treated).
Visualization of Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.
Caption: Experimental workflow for isotopic enrichment analysis.
Caption: Key metabolic pathways involving glycine.
References
- 1. benchchem.com [benchchem.com]
- 2. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine metabolomic changes induced by anticancer agents in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (~13~C_2_,~15~N)Glycine | 211057-02-2 | Benchchem [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SILAC Labeling Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to incomplete labeling in SILAC experiments, with a specific focus on issues involving glycine (B1666218) metabolism.
Frequently Asked Questions (FAQs)
Q1: What is incomplete SILAC labeling and how does it affect my results?
A1: Incomplete SILAC labeling occurs when the "heavy" labeled amino acids are not fully incorporated into the entire proteome of the cell population being studied.[1] This results in a mixture of "light," partially labeled, and fully "heavy" peptides after protein digestion. The primary consequence of incomplete labeling is the inaccurate quantification of protein abundance, leading to an underestimation of protein upregulation and an overestimation of protein downregulation.[1] For accurate quantification, a labeling efficiency of over 97% is generally recommended.[2]
Q2: My SILAC experiment shows incomplete labeling. Could glycine be the cause?
A2: While not as commonly discussed as issues like arginine-to-proline conversion, glycine metabolism can indeed contribute to labeling inaccuracies, primarily through its interconversion with serine. Glycine is biosynthesized from serine in a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT).[3][4] This means that if you are using labeled serine in your experiment, the isotopic label can be transferred to glycine, and vice versa. This metabolic exchange can lead to a dilution of the intended labeled amino acid pool and the appearance of the label in an unintended amino acid, complicating data analysis.
Q3: I am using labeled arginine and lysine. How can glycine metabolism still be a problem?
A3: Even when labeling with arginine and lysine, the metabolic state of the cell, including one-carbon metabolism where glycine and serine are key players, can influence overall labeling efficiency. Cells have a limited capacity to synthesize certain amino acids, and the metabolic flux through pathways like the one-carbon cycle can impact the availability of precursors for protein synthesis.[1][5] While a direct link between high glycine flux and incomplete arginine/lysine labeling is not well-documented as a common issue, any metabolic stress or alteration in amino acid pools could potentially affect protein synthesis and, consequently, labeling efficiency.
Q4: How can I test for serine-to-glycine conversion in my cell line?
A4: You can perform a pilot experiment to determine the extent of serine-to-glycine conversion in your specific cell line. This involves culturing a small population of your cells in a SILAC medium containing a labeled version of the amino acid you intend to use (e.g., ¹³C-serine) and then analyzing the proteome by mass spectrometry to see if the label appears in the other amino acid (e.g., ¹³C-glycine). A detailed protocol for this assessment is provided below.
Q5: What can I do to mitigate the effects of glycine-serine interconversion?
A5: Unlike the well-established method of adding excess proline to prevent arginine-to-proline conversion, there is no simple supplement to block serine-glycine interconversion.[6] However, you can take the following steps:
-
Awareness and Assessment: The first step is to be aware of this potential metabolic conversion and to assess its extent in your cell line using the pilot experiment described below.
-
Data Analysis: If conversion is observed, you may need to use specialized data analysis software or develop custom scripts to account for the presence of the label on both amino acids when performing quantification.
-
Choice of Labeled Amino Acid: If the conversion is significant and problematic for your experimental goals, and if you are using labeled serine, you might consider whether labeling with a different amino acid that is not closely linked to serine/glycine metabolism is feasible for your experiment.
-
SHMT Inhibitors: While inhibitors of the SHMT enzyme exist, their use to improve SILAC accuracy is not a standard procedure and may have unintended consequences on cell metabolism and health.[7][8] Their use should be approached with caution and is primarily for studying the metabolic pathway itself.
Troubleshooting Guides
Assessing Serine-Glycine Interconversion
This protocol outlines a pilot experiment to quantify the rate of conversion between serine and glycine in your cell culture system.
Experimental Protocol:
-
Cell Culture: Culture your chosen cell line in a "heavy" SILAC medium that is deficient in serine but supplemented with a known concentration of heavy isotope-labeled serine (e.g., ¹³C₆-Serine). Ensure all other media components, especially the use of dialyzed fetal bovine serum, are consistent with good SILAC practices.
-
Labeling Duration: Allow the cells to grow for at least five cell doublings to ensure maximal incorporation of the labeled serine.[9]
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells, lyse them using a standard lysis buffer, and digest the proteins using trypsin.[10]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
Data Analysis: During the database search, configure your software to look for variable modifications corresponding to the heavy serine label on serine residues and also on glycine residues. The presence of heavy-labeled glycine will indicate conversion from serine.
-
Quantification of Conversion: The extent of conversion can be estimated by comparing the intensities of peptides containing heavy glycine to those with heavy serine.
Data Presentation:
The results of your pilot experiment can be summarized in a table to clearly present the labeling and conversion efficiency.
| Parameter | Result |
| Intended Labeled Amino Acid | ¹³C₆-Serine |
| Labeling Efficiency on Serine | >97% |
| Detected Conversion to | ¹³C-Glycine |
| Conversion Rate (%) | (Intensity of ¹³C-Glycine peptides / Intensity of ¹³C-Serine peptides) x 100 |
This table should be populated with data from your own experimental results.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of Serine-Glycine interconversion.
Caption: Workflow to assess Serine-Glycine conversion.
References
- 1. A systematic approach to assess amino acid conversions in SILAC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C MRS Detection of Changes in Serine Isotopomers Reflects Changes in Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of inhibition of the human serine hydroxymethyltransferase SHMT2 by antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serine hydroxymethyltransferase isoforms are differentially inhibited by leucovorin: characterization and comparison of recombinant zebrafish serine hydroxymethyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting Arginine-to-Proline Conversion in SILAC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of arginine-to-proline conversion in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is arginine-to-proline conversion in SILAC and why is it a problem?
A1: Arginine-to-proline conversion is a metabolic process that can occur in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline.[1][2][3] This newly synthesized heavy proline is then incorporated into proteins. The consequence of this conversion is a division of the heavy peptide ion signal in the mass spectrometer, leading to inaccuracies in protein quantification.[1][2][3] Specifically, it can lead to an underestimation of the abundance of "heavy" proline-containing peptides, which can affect up to half of all peptides in a proteomic experiment.[1][3]
Q2: Which cell lines are prone to arginine-to-proline conversion?
A2: The extent of arginine-to-proline conversion can vary significantly between cell lines. It has been observed in several commonly used cell lines, including HeLa, HEK293T, and embryonic stem cells (ESCs).[2][4] It is important to assess the level of conversion in your specific cell line if you are performing SILAC experiments with labeled arginine.
Q3: How can I detect if arginine-to-proline conversion is occurring in my experiment?
A3: Arginine-to-proline conversion can be detected by observing unexpected isotopic envelopes for proline-containing peptides in your mass spectrometry data. The presence of a "heavy" proline signal, which is subtracted from the expected "heavy" peptide ion signal, is a clear indicator of this conversion.[2][3] Specialized quantitative proteomics software can also help identify and potentially correct for this conversion.[5][6]
Troubleshooting Guides
Problem 1: Inaccurate quantification of proline-containing peptides.
Cause: Metabolic conversion of heavy arginine to heavy proline.
Solution:
There are several strategies to prevent or mitigate the effects of arginine-to-proline conversion:
-
Supplementation with Unlabeled Proline: This is the simplest and most common method to prevent the conversion.[1] Adding a sufficient concentration of unlabeled L-proline to the SILAC medium suppresses the enzymatic pathway responsible for converting arginine to proline.[2][4][7]
-
Genetic Engineering: For organisms amenable to genetic manipulation, such as fission yeast, deleting the genes involved in arginine catabolism can abolish the conversion.[8] This can be achieved by deleting arginase genes or the ornithine transaminase gene.[8][9]
-
Computational Correction: Several software tools and computational approaches can be used to correct for the conversion during data analysis.[5][6] These methods work by identifying and accounting for the signal from the converted heavy proline.
-
Reduction of Arginine Concentration: Lowering the concentration of labeled arginine in the SILAC medium can make it metabolically less favorable for the cells to use it as a precursor for proline synthesis.[3][10] However, this method may not completely prevent the conversion.[3]
Problem 2: Choosing the right concentration of proline for supplementation.
Solution:
The optimal concentration of L-proline to add to the SILAC medium can vary depending on the cell line and culture conditions. However, a concentration of 200 mg/liter has been shown to be effective in completely preventing detectable arginine-to-proline conversion in embryonic stem cells.[1][3] It is recommended to start with this concentration and optimize if necessary.
| L-Proline Concentration | Effect on Arginine-to-Proline Conversion | Reference |
| 0 mg/liter | Conversion readily occurs | [3] |
| 200 mg/liter | Conversion rendered completely undetectable | [1][3] |
| 400 mg/liter | Used to prevent conversion | [2] |
| 600 mg/liter | Used to prevent conversion | [2] |
Experimental Protocols
Protocol 1: Supplementation of SILAC Medium with L-Proline
Objective: To prevent the metabolic conversion of labeled arginine to labeled proline.
Materials:
-
SILAC-grade DMEM or other appropriate base medium, deficient in L-arginine and L-lysine.
-
"Heavy" labeled L-arginine (e.g., ¹³C₆,¹⁵N₄-Arginine).
-
"Heavy" labeled L-lysine (e.g., ¹³C₆,¹⁵N₂-Lysine).
-
"Light" unlabeled L-arginine and L-lysine.
-
Unlabeled L-proline.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
Standard cell culture reagents (e.g., penicillin-streptomycin).
Procedure:
-
Prepare the "heavy" and "light" SILAC media by supplementing the base medium with the respective heavy or light isotopes of arginine and lysine (B10760008) to their normal physiological concentrations.
-
To both the "heavy" and "light" media, add unlabeled L-proline to a final concentration of at least 200 mg/liter.[1]
-
Add dFBS and other necessary supplements (e.g., penicillin-streptomycin) to the media.
-
Filter-sterilize the complete media using a 0.22 µm filter.
-
Culture your cells in the proline-supplemented SILAC media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.
Visualizations
Caption: Metabolic pathway of arginine-to-proline conversion.
References
- 1. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deletion of Genes Encoding Arginase Improves Use of “Heavy” Isotope-Labeled Arginine for Mass Spectrometry in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in 13C/15N NMR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in their 13C and 15N NMR experiments.
Troubleshooting Guides
This section addresses common issues encountered during NMR experiments that can lead to a poor signal-to-noise ratio.
Issue: My 13C or 15N spectrum has a very low signal-to-noise ratio. What are the first things I should check?
Answer:
A low S/N ratio in 13C and 15N NMR is a common challenge due to the low natural abundance and smaller gyromagnetic ratios of these nuclei compared to protons.[1][2][3] Here’s a troubleshooting workflow to address this issue:
1. Sample Preparation and Concentration:
-
Concentration: Ensure your sample concentration is adequate. For small molecules, a concentration of 50-100 mg in 0.5-0.6 mL of deuterated solvent is often recommended.[1] Doubling the sample concentration can roughly double the signal intensity.[1]
-
Solvent: Use a high-quality deuterated solvent that fully dissolves your sample. Common choices for biomolecules include deuterated water (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6).[1] The solvent volume should be appropriate for the NMR tube, typically 0.5-0.6 mL for a standard 5 mm tube, to ensure it is within the detection region of the instrument's coil.[1]
-
NMR Tubes: Use clean, high-quality 5 mm NMR tubes. Scratches or imperfections can degrade spectral quality.[1] For limited sample amounts, consider using specialized NMR tubes, such as Shigemi tubes, which can increase the effective concentration.[4]
2. Spectrometer Setup and Calibration:
-
Tuning and Matching: Ensure the probe is properly tuned and matched for the 13C or 15N frequency. A poorly tuned proton channel can also lead to incomplete decoupling and a lower S/N ratio.[5]
-
Shimming: Carefully shim the magnetic field to improve its homogeneity. Poor shimming leads to broad peaks and reduced peak height, thus lowering the S/N ratio.[2]
-
Receiver Gain: Optimize the receiver gain. An excessively high gain can clip the Free Induction Decay (FID) and introduce noise, while a gain that is too low will not take full advantage of the detector's dynamic range.
3. Acquisition Parameters:
-
Number of Scans (NS): The S/N ratio improves with the square root of the number of scans.[2][6] If your initial spectrum has low S/N, increasing the number of scans (e.g., from 128 to 512 or 1024) is a direct way to improve it.[1]
-
Relaxation Delay (D1): For quantitative experiments, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the carbons or nitrogens in your sample.[2][7] For qualitative spectra, a shorter delay can be used to acquire more scans in a given time, but be aware that signals from nuclei with long T₁ values (like quaternary carbons) may be attenuated.
-
Pulse Angle: Using a smaller flip angle (e.g., 30-45°) instead of a 90° pulse allows for shorter relaxation delays without saturating the signal. This can be a good compromise to increase the number of scans in a given timeframe.[2][8]
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions about advanced techniques and concepts for improving S/N in 13C and 15N NMR.
Q1: What advanced hardware options can significantly boost my signal-to-noise ratio?
A1: Two primary hardware upgrades can provide substantial S/N enhancements: Cryogenic Probes and Dynamic Nuclear Polarization (DNP) systems.
-
Cryogenic Probes (CryoProbes): These probes cool the detection electronics to cryogenic temperatures (around 20 K), which dramatically reduces thermal noise.[2] This can lead to a significant S/N enhancement, typically by a factor of 3 to 10 compared to a conventional room temperature probe.[2] CryoProbes have delivered one of the single largest increases in NMR sensitivity in recent decades.[9]
-
Dynamic Nuclear Polarization (DNP): DNP enhances NMR signals by transferring the high polarization of electron spins to the nuclear spins of interest using microwave irradiation.[10][11][12] This technique can boost signal intensities by several orders of magnitude, enabling the study of samples at very low concentrations.[12][13]
Quantitative Comparison of S/N Enhancement Techniques
| Technique | Typical S/N Enhancement Factor | Notes |
| Increased Sample Concentration | Proportional to concentration | Doubling the concentration doubles the signal.[1] |
| Increased Number of Scans | Proportional to the square root of the number of scans | Doubling the scans increases S/N by ~1.4x.[6] |
| Cryogenic Probes | 2x - 5x | Enhancement is greater in non-polar solvents (up to 4x) compared to aqueous samples (around 2x).[9][14] |
| Dynamic Nuclear Polarization (DNP) | 10x - 1000x+ | Can provide enhancements of several orders of magnitude.[12][15] A 30-fold enhancement for 13C has been demonstrated in metal-organic frameworks.[10] |
Q2: How can I optimize my pulse sequences for better sensitivity?
A2: Several pulse sequence strategies can be employed to enhance the S/N ratio for 13C and 15N detection:
-
Polarization Transfer (INEPT and DEPT): For protonated carbons and nitrogens, polarization transfer sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and DEPT (Distortionless Enhancement by Polarization Transfer) are highly effective.[16][17] These experiments transfer magnetization from the more sensitive protons to the less sensitive 13C or 15N nuclei, providing a significant signal boost. DEPT can provide a theoretical enhancement of up to 4 times for a CH group.
-
Proton Detection (HSQC and HMQC): Two-dimensional inverse-detected experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) are much more sensitive than direct 13C or 15N detection.[18][19] In these experiments, the signal of the insensitive nucleus is detected via the attached, more sensitive protons.
-
Nuclear Overhauser Effect (NOE): Proton decoupling during the relaxation delay can induce the Nuclear Overhauser Effect, which can enhance the signal of nearby 13C nuclei.[1][20]
Q3: Are there any chemical additives that can help improve the signal-to-noise ratio?
A3: Yes, adding a small amount of a paramagnetic relaxation agent can be beneficial, particularly for nuclei with long T₁ relaxation times (e.g., quaternary carbons).
-
Paramagnetic Relaxation Agents: Compounds like Chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can shorten the T₁ relaxation times of nuclei.[4] This allows for the use of shorter relaxation delays (D1) between scans, enabling more scans to be acquired in a given amount of time, which ultimately improves the overall S/N ratio.
Experimental Protocols
Protocol 1: Basic 13C NMR Acquisition with Optimized Parameters
-
Sample Preparation: Dissolve at least 20 mg of your compound in 0.6 mL of a suitable deuterated solvent in a clean, high-quality NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock on the deuterium (B1214612) signal of the solvent.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Acquisition:
-
Load a standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[1]
-
Set the pulse angle (flip angle) to 30 degrees.[1]
-
Set the relaxation delay (D1) to 1-2 seconds for a qualitative spectrum.
-
Set the acquisition time (AQ) to 1-2 seconds.
-
Set the initial number of scans (NS) to 128.
-
Acquire the spectrum.
-
-
Analysis and Re-acquisition:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Assess the S/N ratio. If it is insufficient, increase the number of scans (e.g., to 512 or 1024) and re-acquire.[1]
-
Visualizations
Caption: A workflow for troubleshooting low signal-to-noise in NMR.
Caption: Key factors influencing the signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 6. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 10. Endogenous metal-ion dynamic nuclear polarization for NMR signal enhancement in metal organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 12. bridge12.com [bridge12.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Probes – NYSBC [nysbc.org]
- 15. Enhancing carbon-13 NMR signals in liquids [mpinat.mpg.de]
- 16. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. datapdf.com [datapdf.com]
- 18. Tips for 13C Users | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Technical Support Center: Optimizing Mass Spectrometry for Glycine-13C2,15N Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection of Glycine-13C2,15N. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection and quantification of Glycine-13C2,15N using mass spectrometry.
| Problem | Potential Causes | Recommended Solutions |
| No or Low Signal for Glycine-13C2,15N | Improper Mass Spectrometer Settings: Incorrect precursor/product ion selection, suboptimal collision energy, or inappropriate ionization source parameters. | - Verify MRM Transitions: Ensure the correct m/z values are selected for the precursor and product ions. For Glycine-13C2,15N, the protonated precursor ion [M+H]+ is m/z 81.0, and a common product ion is m/z 32.0 (corresponding to the loss of the carboxyl group). - Optimize Collision Energy: Perform a collision energy optimization experiment by infusing a standard solution and ramping the collision energy to find the value that yields the highest product ion intensity. - Tune Source Parameters: Systematically optimize electrospray ionization (ESI) source parameters such as capillary voltage, nebulizer gas flow, drying gas flow, and source temperature.[1][2][3] |
| Sample Degradation: Glycine-13C2,15N may degrade if not stored or handled properly. | - Proper Storage: Store the standard and samples at the recommended temperature (typically -20°C or -80°C) and protect from light. - Fresh Working Solutions: Prepare fresh working solutions from a stock solution for each experiment to avoid degradation. | |
| Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Glycine-13C2,15N. | - Chromatographic Separation: Optimize the liquid chromatography method to separate Glycine-13C2,15N from interfering matrix components. - Sample Preparation: Employ sample preparation techniques like solid-phase extraction (SPE) or protein precipitation to remove matrix components. - Dilution: Dilute the sample to reduce the concentration of interfering compounds. | |
| High Background Noise | Contaminated Mobile Phase or LC System: Impurities in the mobile phase or a contaminated LC system can lead to high background noise. | - High-Purity Solvents: Use high-purity, LC-MS grade solvents and additives. - System Cleaning: Regularly flush the LC system with an appropriate cleaning solution. |
| Dirty Mass Spectrometer Source: A contaminated ion source can be a significant source of background noise. | - Source Cleaning: Follow the manufacturer's instructions to clean the ion source components, including the capillary and lenses. | |
| Poor Peak Shape | Suboptimal Chromatographic Conditions: Inappropriate column, mobile phase, or gradient can result in poor peak shape. | - Column Selection: Use a column suitable for polar compounds like amino acids, such as a HILIC or a mixed-mode column.[4] - Mobile Phase pH: Adjust the pH of the mobile phase to ensure glycine (B1666218) is in a single ionic form. - Gradient Optimization: Optimize the gradient elution profile to improve peak shape and resolution. |
| Inconsistent Results/Poor Reproducibility | Inconsistent Sample Preparation: Variability in sample preparation steps can lead to inconsistent results. | - Standardized Protocol: Follow a standardized and validated sample preparation protocol precisely for all samples. - Use of Internal Standard: While Glycine-13C2,15N is often the internal standard, ensure it is added consistently and at an appropriate concentration to all samples and standards.[5][6][7] |
| Instrument Instability: Fluctuations in instrument performance can cause poor reproducibility. | - System Suitability Tests: Perform regular system suitability tests to ensure the instrument is performing optimally. - Regular Maintenance: Adhere to a regular maintenance schedule for the LC-MS system. |
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Glycine-13C2,15N?
A1: For a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode, the most common precursor ion for Glycine-13C2,15N is the protonated molecule [M+H]+, which has a mass-to-charge ratio (m/z) of 81.0. A common and abundant product ion resulting from collision-induced dissociation (CID) is the immonium ion at m/z 32.0. Therefore, a typical MRM transition is 81.0 -> 32.0. It is always recommended to confirm these transitions on your specific instrument.
Q2: How do I optimize the collision energy for Glycine-13C2,15N?
A2: Collision energy should be optimized experimentally for your specific instrument. This can be done by infusing a solution of Glycine-13C2,15N directly into the mass spectrometer and acquiring product ion spectra at various collision energy settings. The optimal collision energy is the one that produces the highest intensity of the desired product ion (e.g., m/z 32.0).
Q3: What are typical ESI source parameters for glycine analysis?
A3: Optimal ESI source parameters are instrument-dependent, but a good starting point for the analysis of small, polar molecules like glycine is provided in the table below. These should be further optimized for your specific application.[1][2][3][8]
| Parameter | Typical Range (Positive Ion Mode) |
| Capillary Voltage | 2000 - 4000 V |
| Nebulizer Gas (Nitrogen) | 10 - 50 psi |
| Drying Gas Flow (Nitrogen) | 5 - 12 L/min |
| Drying Gas Temperature | 250 - 350 °C |
| Source Temperature | 100 - 150 °C |
Q4: Should I use a derivatization agent for glycine analysis?
A4: While derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, it also adds extra steps to sample preparation and can introduce variability.[9][10][11] For many applications, direct analysis of underivatized glycine using HILIC or mixed-mode chromatography is sufficient and preferred for its simplicity.[4] The decision to use derivatization depends on the required sensitivity and the complexity of the sample matrix.
Q5: How can I minimize matrix effects when analyzing biological samples?
A5: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a common challenge in bioanalysis. To minimize them, you can:
-
Optimize Chromatography: Develop a robust chromatographic method that separates glycine from the majority of matrix components.
-
Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard: Glycine-13C2,15N is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[6][7]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly affect ionization.
Experimental Protocols
Protocol 1: Sample Preparation for Glycine-13C2,15N Analysis in Plasma
This protocol describes a common protein precipitation method for plasma samples.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Prepare Precipitation Solution: Prepare a solution of ice-cold acetonitrile (B52724) containing the internal standard, Glycine-13C2,15N, at a known concentration.
-
Protein Precipitation: In a microcentrifuge tube, add 3 parts of the precipitation solution to 1 part of plasma (e.g., 300 µL of solution to 100 µL of plasma).
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase.
-
Transfer to Autosampler Vial: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Development for Glycine-13C2,15N
This protocol outlines the steps for developing a robust LC-MS/MS method.
-
Tune the Mass Spectrometer:
-
Prepare a standard solution of Glycine-13C2,15N (e.g., 1 µg/mL in 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer.
-
Optimize the ESI source parameters (capillary voltage, gas flows, temperatures) to maximize the signal of the precursor ion (m/z 81.0).
-
Perform a product ion scan to identify the major fragment ions.
-
Optimize the collision energy for the most abundant and stable product ion (e.g., m/z 32.0).
-
-
Develop the LC Method:
-
Choose an appropriate column, such as a HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Prepare mobile phases. For HILIC, a common mobile phase A is water with an additive like ammonium (B1175870) formate (B1220265) and formic acid, and mobile phase B is acetonitrile with the same additives.
-
Develop a gradient elution method starting with a high percentage of organic solvent (e.g., 95% B) and gradually decreasing it to elute the polar glycine.
-
Optimize the gradient slope and duration to achieve a well-retained, symmetrical peak for glycine.
-
-
Set Up the Acquisition Method:
-
Enter the optimized MRM transition (e.g., 81.0 -> 32.0) and collision energy into the acquisition method.
-
Set the dwell time for the MRM transition (typically 50-100 ms).
-
Define the total run time, ensuring it is long enough for the glycine peak to elute and for the column to re-equilibrate.
-
-
Method Validation:
-
Inject a series of calibration standards to assess linearity, limit of detection (LOD), and limit of quantification (LOQ).
-
Analyze quality control (QC) samples at different concentrations to evaluate accuracy and precision.
-
Assess matrix effects by comparing the response of glycine in neat solution versus in a matrix extract.
-
Visualizations
Caption: Workflow for LC-MS/MS method development.
Caption: Role of Glycine in one-carbon metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Contamination in Stable Isotope Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination and address common issues in stable isotope labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in stable isotope labeling experiments?
A1: Contamination in stable isotope labeling studies can be broadly categorized into two main types: small molecules and protein-related contaminants.[1] The most prevalent sources include:
-
Keratins: These structural proteins are highly abundant in human skin, hair, and nails, as well as in dust.[2][3][4] Keratin (B1170402) contamination is a significant issue as it can obscure the signals of low-abundance proteins of interest in mass spectrometry analysis.[4]
-
Polymers: Polyethylene glycol (PEG) and polysiloxanes are frequently introduced from laboratory consumables such as detergents, plasticware, and even some wipes.[2][4] These polymers can suppress the ionization of target peptides and dominate mass spectra.[2]
-
Detergents: Surfactants like Tween, Nonidet P-40, and Triton X-100, commonly used in cell lysis buffers, can produce strong signals in mass spectrometry that mask the signals from target peptides.[4][5][6]
-
Plasticizers and other chemicals: Phthalates from plastics and metal ions from solvents can also be introduced into samples.[1][6]
Q2: What is incomplete labeling in SILAC and why is it a problem?
A2: Incomplete labeling happens when cells in the "heavy" culture condition do not fully incorporate the stable isotope-labeled amino acids.[2] This results in a mixture of light and heavy proteins within the heavy-labeled sample, leading to an underestimation of the heavy-to-light (H/L) ratio for accurate quantification.[2] A labeling efficiency of at least 97% is recommended for reliable results, which is typically achieved after a minimum of five cell doublings in the SILAC medium.[2]
Q3: What is arginine-to-proline conversion in SILAC and how does it affect results?
A3: Arginine-to-proline conversion is a metabolic process in certain cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline.[2] This is problematic because it leads to the appearance of multiple mass spectrometry peaks for proline-containing peptides, which complicates data analysis and results in inaccurate protein quantification.[2] This conversion can impact a significant portion of the proteome.[2]
Q4: How can I verify the incorporation efficiency of stable isotope-labeled amino acids?
A4: To ensure accurate quantification, it is crucial to check the incorporation efficiency of the heavy amino acids before conducting the main experiment.[2] This can be achieved by performing a small-scale pilot experiment. A fraction of the "heavy" labeled cells are harvested, lysed, and the proteins are digested. The resulting peptides are then analyzed by mass spectrometry to determine the percentage of heavy amino acid incorporation. The target incorporation rate should be over 97%.[2]
Troubleshooting Guides
Issue 1: High Keratin Contamination in Mass Spectrometry Data
Symptoms:
-
Prominent keratin peaks in the mass spectrum.
-
A high percentage of identified peptides belonging to keratin proteins.[4]
-
Difficulty in identifying low-abundance proteins of interest.
Troubleshooting Steps & Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Improper Handling | Always wear powder-free nitrile gloves and a clean lab coat.[3] Avoid touching your face, hair, or clothing during sample preparation.[3] |
| Contaminated Work Area | Perform all sample preparation steps in a laminar flow hood.[3][4] Thoroughly clean the hood and all equipment with 70% ethanol (B145695) and water before use.[2][3] |
| Contaminated Reagents and Consumables | Use fresh, high-purity reagents and aliquot them to prevent contamination of stock solutions.[2] Utilize sterile, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.[2] Avoid using autoclaved tips as plastics may leach.[1] |
| Gel Electrophoresis Workflow | Thoroughly clean gel casting plates with 70% ethanol.[3] Keep gel staining boxes covered and use dedicated containers for mass spectrometry samples.[2] Use a clean scalpel for excising each gel band.[2] |
Issue 2: Incomplete SILAC Labeling
Symptoms:
-
Underestimation of heavy-to-light (H/L) protein ratios.[2]
-
Presence of a significant "light" peptide signal in the "heavy"-labeled sample.[2]
Troubleshooting Steps & Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Cell Doublings | Ensure cells have undergone at least five doublings in the SILAC medium to achieve >97% incorporation.[2] |
| Incorrect Amino Acid Concentration | Use the recommended concentrations of heavy amino acids for your specific cell line and media formulation.[2] |
| Experimental Error in Sample Mixing | Carefully measure protein concentrations before mixing the light and heavy cell lysates to ensure a 1:1 ratio for the control.[2] |
Experimental Protocols
Protocol 1: Keratin-Free Sample Preparation
-
Work Area Preparation: Thoroughly clean a laminar flow hood with 70% ethanol and water.[2] Wipe down all equipment (pipettes, tube racks, etc.) with ethanol before placing them in the hood.[2]
-
Personal Protective Equipment (PPE): Wear a clean lab coat, powder-free nitrile gloves, and a hairnet.[2]
-
Reagent and Consumable Handling: Use fresh, high-purity reagents.[2] Aliquot reagents to avoid contaminating stock solutions.[2] Use sterile, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.[2]
-
Sample Handling: Perform all sample preparation steps within the laminar flow hood.[2] Keep all tubes and plates covered as much as possible.[2]
Protocol 2: Checking SILAC Incorporation Efficiency
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.[2]
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer.[2] Perform an in-solution or in-gel digestion of the proteins using trypsin.[2]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[2]
-
Data Analysis: Search the mass spectrometry data against a protein database.[2] Determine the ratio of heavy to light peptides for a selection of identified proteins to calculate the incorporation efficiency.
Visualizations
Caption: General workflow for a SILAC experiment.
Caption: Troubleshooting logic for common contaminants.
References
- 1. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. med.unc.edu [med.unc.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 6. bitesizebio.com [bitesizebio.com]
Technical Support Center: Glycine-13C2,15N p-Toluenesulfonate
This technical support center provides guidance on the stability of Glycine-13C2,15N p-Toluenesulfonate in solution for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
For the solid form, it is recommended to store the compound at room temperature, protected from light and moisture. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised to minimize degradation.[1] Always seal storage vessels tightly.
Q2: In which solvents can I dissolve this compound?
This compound is expected to be soluble in water and other polar solvents. p-Toluenesulfonic acid is soluble in water, alcohols, and ethers. The solubility of the salt will also depend on the concentration and temperature. For aqueous stock solutions, it is good practice to filter and sterilize the solution, for example, with a 0.22 μm filter, before use.[1]
Q3: What is the expected stability of this compound in aqueous solutions at different pH values?
The stability of the glycine (B1666218) component of the salt is generally high in neutral and acidic aqueous solutions. However, at highly basic pH, deamidation and other degradation pathways can be accelerated, especially at elevated temperatures. The p-toluenesulfonate counter-ion is a salt of a strong acid and is stable across a wide pH range.
Q4: Are there any known incompatibilities with other common lab reagents?
Avoid strong oxidizing agents, as they can potentially degrade the glycine molecule. While glycine itself is relatively inert, reactions can occur under specific conditions, such as in the presence of certain metal ions which can catalyze degradation.
Q5: How can I detect potential degradation of my this compound solution?
Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Signs of degradation may include the appearance of new peaks in the chromatogram, a decrease in the peak area of the parent compound, or a change in the solution's color or pH.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in my chromatogram (HPLC/LC-MS). | 1. Degradation of the compound. 2. Contamination of the solvent or glassware. 3. Interaction with other components in the sample matrix. | 1. Prepare a fresh solution from solid material and re-analyze. 2. Run a solvent blank to check for contamination. 3. If possible, analyze the compound in a simpler matrix. 4. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Decrease in the signal intensity of the parent compound over time. | 1. Adsorption to the surface of the storage container. 2. Chemical degradation. 3. Evaporation of the solvent. | 1. Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. 2. Review storage conditions (temperature, light exposure). Prepare fresh solutions more frequently. 3. Ensure storage containers are properly sealed. |
| Variability in analytical results between experiments. | 1. Inconsistent solution preparation. 2. Fluctuation in instrument performance. 3. Partial degradation of the stock solution. | 1. Follow a standardized protocol for solution preparation. 2. Calibrate and validate the analytical instrument regularly. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Data Presentation
The following table provides an example of how to present quantitative data from a stability study of this compound in a 0.1 M phosphate (B84403) buffer at pH 7.4.
| Storage Condition | Time Point | % Remaining of Initial Concentration | Appearance of Degradation Products (% of Total Area) |
| 4°C | 0 hours | 100% | 0% |
| 24 hours | 99.8% | < 0.2% | |
| 7 days | 99.5% | < 0.5% | |
| 30 days | 98.9% | < 1.1% | |
| Room Temperature (25°C) | 0 hours | 100% | 0% |
| 24 hours | 99.1% | < 0.9% | |
| 7 days | 97.5% | < 2.5% | |
| 30 days | 94.2% | < 5.8% | |
| 40°C | 0 hours | 100% | 0% |
| 24 hours | 96.3% | < 3.7% | |
| 7 days | 91.8% | < 8.2% | |
| 30 days | 85.1% | < 14.9% |
Note: This data is for illustrative purposes only and may not represent the actual stability of the compound.
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2][3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer relevant to your experiment).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5] A control sample should be protected from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples if necessary.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
4. Data Evaluation:
-
Calculate the percentage of the remaining parent compound.
-
Identify and quantify any degradation products.
-
Determine the primary degradation pathways under each stress condition.
Visualizations
References
addressing metabolic scrambling of isotopic labels from glycine
Welcome to the technical support center for researchers utilizing isotopic labeling with glycine (B1666218). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of metabolic scrambling of isotopic labels from glycine in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of isotopic labels from glycine?
A1: Metabolic scrambling refers to the distribution of an isotopic label from a tracer molecule, such as glycine, to various positions within downstream metabolites that are not predicted by the most direct metabolic pathway.[1] In the context of glycine, a simple amino acid, its atoms are readily utilized in numerous interconnected metabolic pathways.[2][3] This leads to the incorporation of the isotope label into a wide array of molecules, complicating the interpretation of tracer experiments designed to follow a specific metabolic route.[1][4]
Q2: Which metabolic pathways are the primary contributors to glycine label scrambling?
A2: The principal driver of glycine label scrambling is the Glycine Cleavage System (GCS) , a mitochondrial enzyme complex.[5][6][7] The GCS breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF).[6][8] This CH2-THF is a central carrier of one-carbon units for various biosynthetic pathways, including:
-
Serine synthesis: Glycine and serine are interconvertible via serine hydroxymethyltransferase (SHMT).[2][9]
-
Purine (B94841) and pyrimidine (B1678525) synthesis: One-carbon units are essential for building the rings of purines (adenine, guanine) and for the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP).[3][10]
-
Methionine cycle: One-carbon units are used to regenerate methionine from homocysteine.[2]
This extensive involvement in one-carbon metabolism means that labels from glycine can appear in a wide range of biomolecules, including other amino acids, nucleotides, and methylated compounds.[3][11]
Q3: I am using [U-13C]glycine. Why am I seeing the label in unexpected metabolites?
A3: When you use uniformly labeled glycine ([U-13C]glycine), both the carboxyl carbon (C1) and the alpha-carbon (C2) are labeled. The GCS decarboxylates glycine, releasing the C1 as CO2.[12] The C2 is transferred to THF, becoming a source of one-carbon units.[11] These labeled one-carbon units are then incorporated into numerous downstream pathways as described above, leading to the appearance of the 13C label in metabolites like serine, purine rings, and thymidylate.[3][10]
Q4: How can I differentiate between direct incorporation of glycine and scrambling through one-carbon metabolism?
A4: A common strategy is to use specifically labeled glycine, such as [1-13C]glycine or [2-13C]glycine .
-
[1-13C]glycine: The label on the carboxyl carbon (C1) will be lost as CO2 through the action of the GCS.[12] Therefore, its appearance in downstream metabolites is less likely to be due to scrambling through one-carbon metabolism.
-
[2-13C]glycine: The label on the alpha-carbon (C2) is the source of the one-carbon unit transferred to THF.[11] Observing this label in serine, purines, or thymidylate is a direct indication of flux through the GCS and subsequent one-carbon metabolism pathways.[3][10] By comparing the labeling patterns from [1-13C]glycine and [2-13C]glycine, you can begin to dissect the different routes of glycine metabolism.
Troubleshooting Guides
Issue 1: High degree of label scrambling from [2-13C]glycine, making it difficult to trace the intended pathway.
Possible Cause: High activity of the Glycine Cleavage System (GCS) and downstream one-carbon metabolism pathways.
Solutions:
-
Use of Inhibitors (with caution): In some experimental systems, particularly cell-free protein synthesis, chemical inhibitors can be used to reduce the activity of enzymes that cause scrambling.[13] For example, inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which include many aminotransferases, can reduce metabolic interconversions.[14][15] However, the use of inhibitors in live cells can have broad, off-target effects and should be carefully validated.
-
Cell-Free Systems: If your experimental goal is to study a specific enzymatic reaction or protein synthesis without the complexity of cellular metabolism, a cell-free system can significantly reduce scrambling.[13][15]
-
Kinetic Analysis: Perform a time-course experiment. The direct products of a metabolic pathway will typically become labeled faster than the products of scrambling, which require multiple enzymatic steps.[16] By analyzing samples at early time points, you can better distinguish primary labeling from secondary scrambling effects.
-
Computational Modeling (Metabolic Flux Analysis): For complex systems, computational models can help to deconvolve the contributions of different pathways to the observed labeling patterns.[1][17]
Issue 2: Unexpected labeling patterns in serine when using labeled glycine.
Possible Cause: The interconversion of glycine and serine is highly active and bidirectional, occurring in both the cytoplasm and mitochondria via serine hydroxymethyltransferase (SHMT).[2]
Solutions:
-
Compartment-Specific Analysis: If possible, isolate mitochondria and cytosol to analyze the labeling patterns in each compartment separately. This can provide insights into the direction and location of the glycine-serine flux.
-
Use of Labeled Serine: In parallel experiments, use isotopically labeled serine as a tracer to understand the reverse flux from serine to glycine. This can help to quantify the extent of interconversion.[3]
-
Analyze Multiple Isotopologues: When using [2-13C]glycine, the synthesis of serine can result in different labeled forms (isotopologues). For example, serine can be synthesized from a labeled glycine molecule and an unlabeled one-carbon unit, or vice-versa. Analyzing the distribution of different isotopologues can provide more detailed information about the underlying fluxes.[11]
Experimental Protocols
Protocol 1: Basic Isotopic Labeling Experiment with Glycine in Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to attach and reach the desired confluency.
-
Medium Preparation: Prepare a base medium that is deficient in glycine. This is crucial for ensuring efficient uptake and incorporation of the labeled glycine.
-
Labeling: Remove the standard medium and wash the cells once with phosphate-buffered saline (PBS). Add the glycine-deficient medium supplemented with the desired isotopically labeled glycine (e.g., [2-13C]glycine or [U-13C]glycine) at a physiological concentration.
-
Incubation: Incubate the cells for a predetermined period. For kinetic studies, this could range from minutes to several hours.[16]
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) to determine the isotopic enrichment in glycine and downstream metabolites.[18][19]
-
Data Analysis: Correct for natural isotope abundance and calculate the fractional labeling of each metabolite.[11]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a tracer experiment using [2-13C]glycine in a cancer cell line known for high GCS activity. This illustrates the extent of label scrambling.
| Metabolite | Fractional Enrichment from [2-13C]Glycine (M+1) | Interpretation |
| Glycine | 95% | Efficient uptake of the tracer. |
| Serine | 45% | Significant flux from glycine to serine, likely via SHMT using one-carbon units from the GCS. |
| Methionine | 20% | Incorporation of the labeled one-carbon unit in the methionine salvage pathway.[3] |
| ATP/GTP (Purines) | 15% (in the ring) | Utilization of labeled one-carbon units for de novo purine synthesis.[10] |
| dTMP (Thymidine) | 10% | Use of labeled one-carbon units for the synthesis of thymidylate from dUMP.[3] |
Visualizations
Caption: Glycine metabolism and pathways of isotopic label scrambling.
Caption: Workflow for a glycine stable isotope tracing experiment.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycine cleavage system - Wikipedia [en.wikipedia.org]
- 8. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic impact of dietary glycine supplementation in individuals with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. foundationnkh.org [foundationnkh.org]
- 13. A practical method for cell-free protein synthesis to avoid stable isotope scrambling and dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 16. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 19. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Natural Isotope Abundance in Mass Spectrometry Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in mass spectrometry-based stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance, and why is it crucial to correct for it in mass spectrometry data?
A1: Many elements naturally exist as a mixture of stable isotopes, which are atoms of the same element with different numbers of neutrons and, therefore, different masses. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[1][2] Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The presence of these naturally occurring heavy isotopes within a molecule contributes to its measured isotopic distribution, creating satellite peaks at M+1, M+2, etc., relative to the monoisotopic peak (M).[3]
In stable isotope labeling experiments, where isotopes like ¹³C are intentionally introduced to trace metabolic pathways, this natural abundance can interfere with the interpretation of results.[1][4] Correction is essential to differentiate between the experimentally introduced isotopes and those naturally present, ensuring an accurate quantification of isotopic enrichment.[1] Failure to correct for natural abundance can lead to an overestimation of isotopic enrichment and inaccurate calculations of metabolic fluxes.[4]
Q2: What are the common methods for correcting for natural isotope abundance?
A2: The most common methods for correcting natural isotope abundance are algorithm-based and typically employ matrix algebra.[5][6] These methods calculate the theoretical isotopic distribution based on the elemental composition of the analyte and the known natural abundances of its constituent isotopes. This theoretical distribution is then used to deconvolve the measured mass isotopomer distribution (MID) and determine the true level of isotopic enrichment from the tracer.[4][5] Several software tools are available to perform these corrections, including IsoCor, IsoCorrectoR, and PolyMID.[5][7]
Q3: What information is essential for an accurate natural isotope abundance correction?
A3: To perform an accurate correction, the following information is critical:
-
The correct molecular formula of the analyte: This includes any derivatizing agents used during sample preparation, as they contribute to the final elemental composition.
-
The measured mass isotopologue distribution (MID): This is the raw intensity data for the different isotopologues of your analyte from the mass spectrometer.
-
The isotopic purity of the tracer: Commercially available isotopic tracers are not 100% pure and contain a small fraction of the lighter isotope.[8] This information is crucial for accurate correction.
Troubleshooting Guides
Issue 1: Corrected data shows negative abundance values.
Negative abundance values after correction are a common artifact and can arise from several sources. This guide provides a logical workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for negative abundance values.
Troubleshooting Steps:
-
Low Signal Intensity or Missing Peaks: If the signal for a particular isotopologue is very low or absent in the raw data, statistical noise can lead to negative values after correction.[4]
-
Solution: Improve the signal-to-noise ratio by optimizing instrument parameters or increasing sample concentration. Ensure that your peak-picking algorithm is sensitive enough to detect low-abundance isotopologues.
-
-
Incorrect Molecular Formula: The correction algorithm relies heavily on the elemental composition of the analyte. An incorrect formula will lead to an inaccurate theoretical isotope distribution and erroneous corrections.
-
Solution: Double-check the molecular formula of your analyte, including any atoms added during derivatization.
-
-
Inaccurate Background Subtraction or Peak Integration: Over-subtraction of background noise or improper integration of peak areas can distort the relative intensities of the isotopologues.
-
Solution: Manually review the peak integration for your analyte. Adjust the integration parameters in your software to ensure accuracy.
-
-
Systematic Instrumental Error: Issues with mass spectrometer calibration or stability can introduce errors into the measured data.
-
Solution: Ensure your instrument is properly calibrated across the relevant mass range. Run quality control samples to monitor for instrument drift.
-
Issue 2: Overestimation of isotopic labeling after correction.
Troubleshooting Steps:
-
Verify Tracer Purity: The isotopic purity of your tracer is a critical parameter in the correction algorithm. Assuming 100% purity when it is lower will lead to an overestimation of labeling.[8]
-
Solution: Use the tracer purity value provided by the manufacturer in your correction software.
-
-
Check for Co-eluting Interferences: A co-eluting species with a similar m/z can contribute to the signal of your analyte's isotopologues, leading to an apparent increase in labeling.
-
Solution: Improve chromatographic separation to resolve the interference. If this is not possible, you may need to use a different analytical approach.
-
-
Re-evaluate the Molecular Formula: An incorrect molecular formula can lead to an underestimation of the natural abundance contribution, and thus an overestimation of the label incorporation.
-
Solution: Confirm the elemental composition of your analyte and any derivatives.
-
Data Presentation
Natural Isotopic Abundance of Common Elements
The following table summarizes the natural isotopic abundances of elements commonly found in biological molecules and pharmaceuticals. This data is fundamental to the correction algorithms.
| Element | Isotope | Relative Abundance (%) |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.93 |
| ³³S | 0.76 | |
| ³⁴S | 4.29 | |
| ³⁶S | 0.02 |
Source: Data compiled from various publicly available sources.[2][9][10][11][12]
Experimental Protocols
Protocol: Natural Isotope Abundance Correction Using a Matrix-Based Approach
This protocol outlines the general steps for correcting mass spectrometry data for natural isotope abundance using a matrix-based method, which is commonly implemented in various software packages.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]
- 8. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural abundance - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 2.5 Isotopes and Relative Abundance – Ready for Uni: An RMIT Chemistry Bridging Course [rmit.pressbooks.pub]
- 12. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Quantifying Low-Abundance Labeled Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the quantification of low-abundance labeled metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance labeled metabolites?
A1: The primary challenges stem from low signal intensity, which can be obscured by instrumental noise and chemical background. Key issues include:
-
Poor Signal Intensity: The concentration of the metabolite may be near or below the limit of detection (LOD) of the instrument.[1]
-
Ion Suppression and Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to an underestimation of its concentration.[1][2][3]
-
Baseline Drift and Noise: Unstable baselines and high background noise can make it difficult to accurately integrate low-intensity peaks.[1]
-
Peak Splitting and Broadening: Poor chromatographic conditions or contaminants can lead to distorted peak shapes, complicating quantification.[1]
-
Incomplete Label Incorporation: If the isotopic label is not fully incorporated into the metabolite pool, the resulting isotopic enrichment will be low, making detection of the labeled form challenging.[4]
Q2: What is the purpose of using stable isotope labeling for quantifying low-abundance metabolites?
A2: Stable isotope labeling is a powerful technique used to improve detection sensitivity and quantitative accuracy.[5] By introducing molecules with heavier, non-radioactive stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can differentiate the labeled metabolite from its naturally occurring (unlabeled) counterpart and from background noise based on its increased mass-to-charge ratio (m/z).[6][7] This allows for more precise tracking and quantification of metabolic pathways.[6]
Q3: Which analytical platforms are best suited for analyzing low-abundance labeled metabolites?
A3: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the most common and sensitive platform for this purpose.[8][9] High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are essential for resolving different isotopologues.[6][10] While less sensitive, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the specific position of labeled atoms within a molecule, which is crucial for distinguishing between different metabolic pathways.[6][11]
Troubleshooting Guides
Issue 1: Poor or No Signal Detected for the Labeled Metabolite
This is a common issue that can arise from problems with the sample, the instrument, or the analytical method.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample concentration is too low. | Concentrate the sample extract using a vacuum concentrator or nitrogen stream.[1] | Increased signal intensity. |
| Inefficient ionization. | Experiment with different ionization sources (e.g., ESI, APCI, MALDI) to find the optimal method for your analyte.[1] | Improved ionization efficiency and stronger signal. |
| Instrument not properly tuned or calibrated. | Perform a full tune and mass calibration of the mass spectrometer according to the manufacturer's guidelines.[1] | Ensures the instrument is operating at peak performance for accurate mass detection. |
| Leaks in the system. | Check for gas leaks in the GC or LC system and at all connections to the mass spectrometer.[12][13] | A leak-free system provides a stable baseline and prevents loss of sensitivity.[12] |
| No peaks observed in the chromatogram. | Verify that the autosampler and syringe are functioning correctly and that the sample has been properly prepared. Check for cracks in the column.[12] | Confirms that the sample is being introduced into the system and reaching the detector. |
Issue 2: High Background Noise and Unstable Baseline
A high signal-to-noise ratio is critical for detecting low-abundance compounds.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal chromatographic conditions. | Fine-tune the mobile phase composition, gradient, and flow rate to achieve a stable baseline.[1] | Reduced baseline drift and a cleaner chromatogram. |
| Contaminated solvent or mobile phase. | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.[14] | Minimizes background ions and adducts that contribute to noise. |
| Detector settings are not optimized. | Adjust detector settings such as gain and filter settings to minimize electronic noise.[1] | A lower noise floor, improving the signal-to-noise ratio for low-abundance peaks. |
| Carryover from previous injections. | Implement rigorous needle and column washing protocols between samples. Run blank injections to check for carryover.[14] | Clean blank runs indicate that carryover is not contributing to background noise. |
Issue 3: Inaccurate Quantification and Poor Reproducibility
Accurate and reproducible quantification is essential for meaningful biological interpretation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ion suppression due to matrix effects. | Implement sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] | Reduced ion suppression and more accurate quantification. |
| Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard that is chemically identical to the analyte to correct for variations in sample preparation and instrument response.[2][15] | Improved precision and accuracy of quantification. |
| Metabolic steady state not reached. | Ensure cells or organisms are in a metabolic and isotopic steady state before harvesting to ensure consistent label incorporation.[4] | More reliable and reproducible measurements of metabolic fluxes. |
| Inconsistent sample handling. | Follow standardized and consistent protocols for sample collection, quenching, and extraction to minimize pre-analytical variability.[2][16] | Reduced variability between biological replicates and more reliable data. |
Experimental Protocols
Protocol 1: Sample Preparation for Intracellular Metabolite Analysis
-
Cell Culture and Labeling: Culture cells to the desired density in a standard growth medium. Replace the medium with a labeling medium containing the stable isotope-labeled substrate (e.g., ¹³C-glucose) and incubate for a duration sufficient to achieve isotopic steady state.
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., 60% methanol (B129727) in water).[17][18] This step is critical to capture an accurate snapshot of the metabolic state.
-
Metabolite Extraction: Add a chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.[6]
-
Cell Debris Removal: Centrifuge the lysate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[6]
-
Sample Concentration: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.[6]
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS or NMR analysis.[6]
Protocol 2: Metabolite Analysis by LC-MS
-
Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography (LC) system. Metabolites are separated based on their physicochemical properties as they pass through a chromatography column (e.g., C18 for nonpolar compounds, HILIC for polar compounds).[6][11]
-
Mass Spectrometry Analysis: The eluent from the LC system is introduced into the mass spectrometer's ion source. The metabolites are ionized and then separated in the mass analyzer based on their mass-to-charge ratio (m/z).[6]
-
Data Acquisition: The mass spectrometer detects the abundance of each m/z value, generating a mass spectrum. For labeled metabolites, the spectrum will show a distribution of peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.).[6] High-resolution mass spectrometry is crucial to resolve these isotopologues.[6]
Visualizations
Caption: Experimental workflow for quantifying labeled metabolites.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Challenges in the Metabolomics-Based Biomarker Validation Pipeline [mdpi.com]
- 3. Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Analytical Approaches to Metabolomics and Applications to Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gentechscientific.com [gentechscientific.com]
- 13. agilent.com [agilent.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mcgill.ca [mcgill.ca]
- 17. journals.asm.org [journals.asm.org]
- 18. youtube.com [youtube.com]
Technical Support Center: Optimizing Cell Lysis for Metabolomics with Labeled Glycine
Welcome to the technical support center for optimizing cell lysis in metabolomics studies, with a special focus on experiments involving labeled glycine (B1666218). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in a cell lysis protocol for metabolomics?
A1: The most critical first step is quenching , which is the rapid inactivation of cellular enzymes to halt metabolic activity.[1] This ensures that the metabolite profile accurately reflects the state of the cells at the time of harvesting.[1] Inadequate or slow quenching can lead to significant changes in metabolite levels, compromising the validity of your results.[2]
Q2: How can I prevent leakage of intracellular metabolites during cell harvesting and washing?
A2: Metabolite leakage is a common problem, especially when using quenching solutions that can compromise cell membrane integrity.[3] Using ice-cold isotonic solutions, such as 0.9% saline, for washing can help maintain cellular integrity and prevent leakage.[1] It is advisable to minimize the number and duration of washing steps. Some studies suggest that for certain analyses, omitting the washing step and directly quenching the cells in the culture plate with a solvent like cold methanol (B129727) can be a satisfactory approach.
Q3: What are the main differences between the common cell lysis methods for metabolomics?
A3: The choice of cell lysis method depends on the cell type and the specific metabolites of interest. The most common methods are:
-
Solvent Extraction: This involves using cold organic solvents like methanol, acetonitrile, or ethanol, often in combination with water. This method is effective at both lysing cells and precipitating proteins, but the solvent composition needs to be optimized to ensure efficient extraction of a wide range of metabolites.[1]
-
Freeze-Thaw Cycles: This method involves repeatedly freezing the cell pellet in liquid nitrogen and then thawing it. While effective for disrupting cells, it can be time-consuming and may cause degradation of some temperature-sensitive metabolites.[1]
-
Mechanical Homogenization: This includes methods like bead beating or sonication. These are very efficient at cell disruption but can generate heat, which may lead to metabolite degradation if not properly controlled (e.g., by performing the procedure on ice).[1]
Q4: I am seeing high variability between my replicate samples. What could be the cause?
A4: High variability between replicates is often due to inconsistencies in the sample preparation workflow.[2] Key factors to consider are:
-
Inconsistent Quenching: Ensure that all samples are quenched at the exact same time point and with the same efficiency.
-
Variable Cell Numbers: Normalize your samples by cell number, protein content, or DNA content to account for differences in cell density.[4]
-
Incomplete Extraction: Make sure your lysis method is robust enough to fully disrupt the cells and extract the metabolites. Incomplete lysis can be a significant source of variability.[5]
-
Metabolite Degradation: Keep samples cold throughout the entire process to minimize enzymatic activity and metabolite degradation.[6]
Q5: Are there specific considerations when working with adherent cells versus suspension cells?
A5: Yes, the harvesting method is a key difference. For adherent cells, scraping is generally preferred over trypsinization, as enzymatic digestion can alter the cell membrane and lead to metabolite leakage.[1] For suspension cells, centrifugation is used to pellet the cells before quenching and lysis.[4] It is crucial to perform the centrifugation at a low speed and temperature to minimize stress on the cells.
Troubleshooting Guide: Labeled Glycine Experiments
Working with stable isotope-labeled compounds like glycine introduces additional layers of complexity. This guide addresses issues specific to these experiments.
Q1: My recovery of labeled glycine is low. What are the potential causes?
A1: Low recovery of labeled glycine can stem from several factors:
-
Suboptimal Extraction Solvent: Glycine is a polar amino acid. Ensure your extraction solvent has a high enough polarity to efficiently solubilize it. A common choice is a mixture of methanol, acetonitrile, and water.
-
Metabolite Degradation: While glycine itself is relatively stable, enzymatic or chemical degradation can occur during sample processing. Ensure rapid and effective quenching and keep samples on ice.
-
Incomplete Cell Lysis: If cells are not completely lysed, the labeled glycine that has been taken up will not be released for analysis. You may need to optimize your lysis method by increasing the number of freeze-thaw cycles or the intensity/duration of sonication.[5]
Q2: I am observing unexpected labeled species in my mass spectrometry data. What could be the reason?
A2: The appearance of unexpected labeled metabolites can be due to:
-
Metabolic Conversion: Cells will metabolize the labeled glycine, incorporating the label into downstream metabolites. This is often the goal of the experiment, but it's important to have a good understanding of glycine metabolism to anticipate the expected labeled products.
-
In-source Fragmentation or Adduct Formation: During mass spectrometry analysis, metabolites can fragment or form adducts, leading to unexpected mass-to-charge ratios. Careful optimization of your MS parameters is crucial.
-
Contamination: Contamination from the experimental setup or reagents can introduce interfering compounds. Always include appropriate blank and control samples.[6]
Q3: Can the presence of high concentrations of labeled glycine interfere with the analysis of other metabolites?
A3: Yes, high concentrations of a single metabolite can sometimes cause "matrix effects" in mass spectrometry, where the ionization of other co-eluting compounds is suppressed or enhanced.[2] This can lead to inaccurate quantification of other metabolites. To mitigate this, you can:
-
Optimize Chromatographic Separation: Ensure that your liquid chromatography method provides good separation of glycine from other metabolites of interest.
-
Use a Stable Isotope-Labeled Internal Standard: For absolute quantification of other metabolites, using a corresponding stable isotope-labeled internal standard is the gold standard for correcting matrix effects.[7]
Data Presentation: Comparison of Common Lysis Methods
| Lysis Method | Principle | Advantages | Disadvantages | Typical Recovery of Polar Metabolites (e.g., Glycine) |
| Cold Methanol (80%) | Cell disruption and protein precipitation by organic solvent. | Simple, fast, combines quenching and extraction. | May not be efficient for all cell types; potential for metabolite leakage if not optimized. | Good to Excellent |
| Freeze-Thaw Cycles (3x) | Physical disruption of cell membranes by ice crystal formation. | Effective for a wide range of cell types; avoids harsh chemicals. | Time-consuming; can lead to degradation of labile metabolites. | Good |
| Sonication | Mechanical disruption by high-frequency sound waves. | Highly efficient and rapid. | Can generate heat, potentially degrading metabolites; requires specialized equipment. | Very Good |
| Bead Beating | Mechanical disruption by agitation with small beads. | Very effective for tough-to-lyse cells. | Can generate heat; potential for contamination from beads. | Very Good |
Experimental Protocols
Protocol 1: Cold Methanol Extraction for Adherent Cells
-
Aspirate the culture medium from the cell culture plate.
-
Immediately place the plate on dry ice to quench metabolism.
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well (for a 6-well plate).
-
Scrape the cells from the surface of the well using a cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
Protocol 2: Freeze-Thaw Lysis for Suspension Cells
-
Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Quickly aspirate the supernatant.
-
Immediately quench the cell pellet by immersing the tube in liquid nitrogen.
-
Add a small volume of a suitable buffer (e.g., ice-cold phosphate-buffered saline).
-
Thaw the pellet on ice.
-
Repeat the freeze-thaw cycle (steps 3-5) two more times.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for analysis.
Visualizations
Caption: A generalized workflow for cell lysis and metabolite extraction in metabolomics.
Caption: A troubleshooting decision tree for low metabolite signals in metabolomics experiments.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
- 3. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 5. cOmplete™ Lysis-M Protocol & Troubleshooting [sigmaaldrich.com]
- 6. organomation.com [organomation.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Signal Intensity of Labeled Peptides in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor signal intensity of labeled peptides in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for labeled peptides in MS?
Poor signal intensity of labeled peptides can stem from a variety of factors throughout the experimental workflow. The most common culprits include:
-
Sample Preparation Issues: Problems during sample preparation are a primary source of low signal. This can include sample loss during handling, incomplete protein digestion, and inefficient desalting.[1] Using low-binding tubes and pipette tips, and ensuring careful sample handling can minimize loss.[1][2]
-
Low Labeling Efficiency: Incomplete labeling of peptides will directly result in lower signal intensity for the labeled species. This can be caused by improper storage or handling of labeling reagents, leading to their degradation, or suboptimal reaction conditions such as incorrect pH.[3][4]
-
Low Abundance of Target Protein: The protein of interest may simply be present at very low levels in the initial sample.[1]
-
Suboptimal Mass Spectrometry Parameters: The settings on the mass spectrometer itself can significantly impact signal intensity. This includes fragmentation parameters that are not optimized for labeled peptides and incorrect assignment of the precursor ion's charge state.[1]
-
Instrument Contamination: Over time, the mass spectrometer, particularly the ESI source and ion optics, can become contaminated, leading to suppressed signal intensity and increased background noise.[1]
-
High Background Noise: Excessive background noise can obscure peptide signals. This can be caused by contaminated solvents, reagents, or general lab contaminants.[1]
Q2: How can I assess the labeling efficiency of my peptides?
For isobaric tags like TMT or iTRAQ, you can determine the labeling efficiency by performing a database search with the label set as a variable modification on the peptide N-terminus and lysine (B10760008) residues.[3] An efficiency of over 95% is generally considered acceptable. For SILAC experiments, a small-scale pilot study should be conducted to ensure an incorporation rate of over 97% after at least five cell doublings.[5]
Q3: My overall peptide identification numbers are low for my TMT-labeled sample compared to a label-free run. Why is this?
A drop in peptide identifications after TMT labeling can occur.[6] This can be attributed to a few factors:
-
Increased Sample Complexity: The addition of the TMT label increases the mass and hydrophobicity of the peptides, which can affect their chromatographic behavior.
-
Fragmentation Method: Standard collision-induced dissociation (CID) can be inefficient for fragmenting TMT-labeled peptides to produce reporter ions. Higher-energy collisional dissociation (HCD) is typically required.
-
Instrument Resolution: Higher resolution is often needed to resolve the isobaric reporter ions, which can lead to longer scan times and consequently fewer MS/MS spectra acquired in a given timeframe.[6]
Q4: I'm observing "ratio compression" in my iTRAQ/TMT experiment. What is it and how can I minimize it?
Ratio compression is the underestimation of the true abundance ratios between samples, where the observed ratios are compressed towards 1:1.[7] This is often caused by the co-isolation and co-fragmentation of a target peptide with other contaminating ions of a similar mass-to-charge ratio.[7] To minimize this effect:
-
Improve Chromatographic Separation: Longer gradients or multi-dimensional chromatography can help to better separate co-eluting peptides.
-
Use a "Boost" Channel: In TMT experiments, a "boost" channel containing a pooled sample of all individual samples can be used to increase the total peptide signal, which helps to trigger MS/MS fragmentation for lower abundance peptides.[8]
-
Data Analysis Strategies: Some software packages have algorithms to correct for ratio compression.
Q5: For SILAC experiments, what is arginine-to-proline conversion and how does it affect my results?
In some cell lines, isotopically labeled "heavy" arginine can be metabolically converted to "heavy" proline.[5][9] This leads to the signal for proline-containing peptides being split into multiple peaks, which complicates data analysis and can lead to inaccurate quantification.[5] To address this, you can:
-
Supplement the media with unlabeled proline. [10]
-
Use cell lines that do not exhibit this conversion.
-
Exclude proline-containing peptides from quantification during data analysis. [9]
Troubleshooting Guides
Issue 1: Low Signal Intensity Across All Labeled Peptides
If you are observing a general lack of signal for all your labeled peptides, this often points to a systemic issue in the sample preparation or mass spectrometer performance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low overall signal intensity.
Detailed Steps & Solutions:
| Potential Cause | Recommended Solution |
| Poor Mass Spectrometer Performance | Run a standard protein digest (e.g., BSA or HeLa) to benchmark the instrument's performance. If the standard also shows low intensity, the issue is likely with the MS. Follow the manufacturer's instructions for cleaning the ion source and optics, and perform a system calibration.[1] |
| Sample Loss During Preparation | Use low-protein-binding tubes and pipette tips for all sample handling steps.[1][2] Minimize the number of transfer steps. Ensure complete resuspension of peptides after drying steps. |
| Inefficient Protein Digestion | Optimize the digestion protocol. This may involve adjusting the enzyme-to-protein ratio, digestion time, or temperature.[1] Ensure the digestion buffer has the optimal pH for the enzyme (e.g., pH 8 for trypsin). |
| Inefficient Desalting | Inefficient desalting can lead to ion suppression. Ensure the desalting column/tip is not overloaded and that the washing and elution steps are performed correctly with appropriate solvents. |
| Contaminated Reagents or Solvents | Use high-purity, LC-MS grade solvents and reagents.[1] Prepare fresh buffers and solutions. Contaminants can compete for ionization and suppress the signal of your peptides. |
Issue 2: Inconsistent or Low Labeling Efficiency (TMT/iTRAQ)
Poor labeling efficiency is a common problem with isobaric tagging and can lead to inaccurate quantification.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. insights.allumiqs.com [insights.allumiqs.com]
- 3. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Addressing Accuracy and Precision Issues in iTRAQ Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p-Toluenesulfonate Counter-Ion Effects in Electrospray Ionization MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with p-toluenesulfonate (tosylate) counter-ions in electrospray ionization mass spectrometry (ESI-MS).
Troubleshooting Guide
The presence of p-toluenesulfonate in a sample can lead to several issues in ESI-MS analysis. The following table summarizes common problems, their probable causes related to the tosylate counter-ion, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal (Ion Suppression) | Competition for ionization between the analyte and the highly concentrated tosylate ions.[1][2][3] Alteration of droplet properties (e.g., increased viscosity and surface tension), hindering solvent evaporation and analyte release into the gas phase.[1] Co-precipitation of the analyte with the non-volatile tosylate salt.[1][3] | Sample Preparation: - Remove the tosylate counter-ion before analysis using techniques like solid-phase extraction (SPE), liquid-liquid extraction, or precipitation.[4] - Perform a simple aqueous wash of the sample if the analyte is not water-soluble.[4] Chromatographic Separation: - Optimize the chromatographic method to separate the analyte from the tosylate ion. MS Method Optimization: - If removal is not possible, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to ion suppression from non-volatile salts.[3][5] |
| Poor Signal Reproducibility | Inconsistent concentration of tosylate in the sample injections. Saturation of the ESI process at high tosylate concentrations, leading to non-linear responses.[1][3] | - Ensure consistent and thorough sample clean-up to remove tosylate. - Dilute the sample to reduce the overall concentration of the tosylate, although this may also reduce the analyte signal. |
| Unidentified or Complex Mass Spectra | Formation of adducts between the analyte and the tosylate anion or sodium ions present from the tosylate salt.[6][7] The presence of tosylate clusters or multimers. | - Analyze the mass spectrum for potential adducts (e.g., [M+TsO-]-, [M+Na]+). - Use a mass spectrometry adduct calculator to identify potential adducts.[8] - Improve sample clean-up to remove the source of adduct formation. |
| Contamination of the Mass Spectrometer | Accumulation of the non-volatile p-toluenesulfonate salt in the ion source and optics.[9] | - Perform regular cleaning of the ion source components (e.g., spray needle, capillary).[9][10] - If contamination is severe, more extensive cleaning of the mass spectrometer optics may be required. |
Frequently Asked Questions (FAQs)
Q1: Why is the p-toluenesulfonate counter-ion problematic for ESI-MS analysis?
A1: The p-toluenesulfonate (tosylate) counter-ion is a non-volatile salt, which can cause significant problems in ESI-MS.[1][3] The primary issue is ion suppression , where the high concentration of tosylate ions competes with the analyte for ionization, leading to a decreased or complete loss of the analyte signal.[1][2][3] Additionally, it can alter the physical properties of the electrospray droplets, hindering the efficient generation of gas-phase analyte ions.[1] Tosylate can also form adducts with the analyte, complicating the mass spectrum, and its non-volatile nature can lead to contamination of the mass spectrometer's ion source and optics over time.[6][9]
Q2: How can I detect the presence of p-toluenesulfonate-related issues in my ESI-MS data?
A2: Look for the following indicators:
-
A significant decrease in analyte signal intensity compared to a clean standard.
-
Poor reproducibility of signal intensity between injections.
-
The presence of unexpected ions in your mass spectrum, potentially corresponding to tosylate adducts.
-
A gradual decrease in instrument performance over a series of injections, which may indicate contamination of the ion source.
Q3: What are the best methods for removing p-toluenesulfonate from my sample before MS analysis?
A3: The choice of removal method depends on the properties of your analyte.
-
Aqueous Wash: If your analyte is soluble in an organic solvent and insoluble in water, a simple liquid-liquid extraction with water or a dilute basic solution (like saturated sodium bicarbonate) can effectively remove the water-soluble tosylate.[4]
-
Solid-Phase Extraction (SPE): SPE can be a highly effective method for separating your analyte from the tosylate counter-ion based on differences in their polarity or charge.
-
Silica Gel Chromatography: If the tosylate is a byproduct of a reaction, it can often be removed during purification of the desired product using column chromatography, as it is quite polar and will adhere to the silica.[4]
Q4: Can I just dilute my sample to overcome the ion suppression effects?
A4: Dilution can sometimes mitigate ion suppression by reducing the concentration of the interfering tosylate. However, this will also dilute your analyte, potentially leading to a signal that is too low to detect. Sample clean-up to remove the tosylate is a more robust and generally preferred approach.
Q5: Are there any alternatives to ESI-MS that are less affected by p-toluenesulfonate?
A5: Yes, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression from non-volatile salts like p-toluenesulfonate.[3][5] This is because the ionization mechanism in APCI involves vaporization of the sample followed by chemical ionization in the gas phase, which is less affected by the presence of non-volatile materials in the original solution.[1] If you continue to experience significant issues with ESI, switching to an APCI source, if available, is a worthwhile troubleshooting step.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for p-Toluenesulfonate Removal
This protocol is suitable for analytes that are soluble in a water-immiscible organic solvent.
-
Dissolve the Sample: Dissolve your sample containing the analyte and p-toluenesulfonate counter-ion in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Perform Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous (lower) layer.
-
To further improve removal, perform a second wash with a saturated solution of sodium bicarbonate (NaHCO3). The bicarbonate will react with any residual p-toluenesulfonic acid to form the more water-soluble sodium salt.
-
Finally, wash with brine (saturated NaCl solution) to remove any remaining water from the organic layer.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and then evaporate the solvent to obtain the cleaned analyte.
-
Reconstitute for MS Analysis: Reconstitute the dried analyte in a solvent appropriate for your ESI-MS analysis (e.g., methanol, acetonitrile).
Protocol 2: Solid-Phase Extraction (SPE) for p-Toluenesulfonate Removal
This is a general guideline; the specific SPE sorbent and solvents should be optimized for your analyte. A reverse-phase SPE cartridge is often a good starting point.
-
Select SPE Cartridge: Choose a reverse-phase SPE cartridge (e.g., C18) that will retain your analyte while allowing the more polar p-toluenesulfonate to pass through.
-
Condition the Cartridge: Condition the cartridge by passing a suitable organic solvent (e.g., methanol) through it, followed by an equilibration step with water or your loading buffer.
-
Load the Sample: Dissolve your sample in a solvent that ensures your analyte will bind to the SPE sorbent and load it onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water). This step is designed to elute the highly polar p-toluenesulfonate while your analyte remains bound to the sorbent.
-
Elute the Analyte: Elute your analyte from the cartridge using a stronger organic solvent (e.g., methanol, acetonitrile).
-
Prepare for MS Analysis: The eluted fraction containing your analyte should now be free of the p-toluenesulfonate counter-ion. Evaporate the solvent and reconstitute in a suitable mobile phase for your MS analysis.
Visualizations
Caption: Troubleshooting workflow for ion suppression caused by p-toluenesulfonate.
Caption: Conceptual diagram of p-toluenesulfonate-induced ion suppression in ESI-MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Counterions on the Soft Ionization Mass Spectra of Analytes with Multiple Permanent Charges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 9. Exactive Plus Orbitrap Mass Spectrometer Support - Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
improving resolution of isotopic peaks in high-resolution mass spectrometry
Welcome to the technical support center for high-resolution mass spectrometry (HRMS), dedicated to helping researchers, scientists, and drug development professionals resolve issues related to isotopic peak resolution. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guides
This section provides step-by-step solutions to specific problems you may encounter with isotopic peak resolution in your high-resolution mass spectrometry experiments.
Issue 1: Poor Resolution of Isotopic Peaks
Question: My isotopic peaks are not well-resolved. What are the possible causes and how can I fix this?
Answer: Poor resolution of isotopic peaks can stem from several factors, ranging from instrument settings to sample characteristics. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor isotopic resolution.
Detailed Steps:
-
Check Mass Spectrometer Settings:
-
Resolution Setting: Ensure the instrument's resolution setting is appropriate for the analyte's mass and charge state. Higher resolution settings generally yield better separation of isotopic peaks but may decrease sensitivity. For Orbitrap instruments, resolution is proportional to the acquisition time.[1]
-
Acquisition Time (for FT-based instruments): Longer transient acquisition times in Fourier Transform (FT) instruments like Orbitrap or FT-ICR result in higher resolution.
-
-
Verify Mass Calibration:
-
Evaluate Ion Intensity:
-
Detector Saturation: Excessively high ion intensity can lead to detector saturation, which may broaden peaks and distort isotopic patterns.[3] Consider diluting the sample or adjusting ionization source parameters.[4]
-
Low Ion Counts: Very low signal intensity can result in poor ion statistics, making it difficult to define and resolve isotopic peaks from the baseline noise.[5]
-
-
Assess Sample Complexity and Purity:
-
Isobaric Interferences: Co-eluting compounds with similar m/z values (isobars) can overlap with the isotopic cluster of interest, compromising resolution.[1] Improving chromatographic separation is crucial in such cases.[6]
-
Matrix Effects: Complex sample matrices can cause ion suppression or enhancement, which can distort the true isotopic pattern.[6][7] Employing sample cleanup techniques like solid-phase extraction (SPE) can mitigate these effects.[6]
-
Issue 2: Incorrect Isotopic Abundance Ratios
Question: The measured isotopic abundance ratios in my spectrum do not match the theoretical values. Why is this happening and what can I do?
Answer: Inaccurate isotopic ratios can be caused by a variety of factors, from instrumental artifacts to data processing errors.
Troubleshooting Logic:
Caption: Logical steps for diagnosing incorrect isotopic ratios.
Detailed Steps:
-
Review Data Processing:
-
Peak Integration: Incorrect baseline setting or peak picking can lead to inaccurate intensity measurements. Manually inspect the integration of your isotopic peaks.
-
Software Corrections: If you are using software for natural abundance correction, ensure the molecular formula and any derivatizing agents are correctly entered.[6] An incorrect formula will lead to an inaccurate correction.[6]
-
-
Check for Isobaric Interferences:
-
A co-eluting species can contribute to the intensity of one of the isotopic peaks, leading to an incorrect ratio. High-resolution instruments can often distinguish these if the mass difference is sufficient.[1]
-
-
Assess Detector Saturation:
-
If the monoisotopic peak is extremely intense, it can saturate the detector, leading to an underestimation of its true intensity and thus incorrect ratios.[3] This can sometimes be addressed by reducing the sample concentration or using instrument features designed to extend the dynamic range, such as a DRE (Dynamic Range Enhancement) lens.[3]
-
-
Consider Instrument Resolution:
Frequently Asked Questions (FAQs)
Q1: What is the minimum resolution required to see isotopic peaks?
A1: The required resolution depends on the mass-to-charge ratio (m/z) of the ion. For small molecules (e.g., under 500 Da), a resolution of 5,000 to 10,000 may be sufficient to resolve the M and M+1 peaks. However, for larger molecules, where isotopic peaks are closer together, a much higher resolution (e.g., >50,000) is often necessary.[8] With normal resolution mass spectrometers, the ability to resolve the isotopic pattern typically ends around 2000-3000 Da.[8]
Q2: How does mass accuracy relate to isotopic resolution?
A2: Mass accuracy is the closeness of the measured mass to the true mass, while resolution is the ability to distinguish between two closely spaced peaks.[9] High resolution is necessary to separate the isotopic peaks, and high mass accuracy is crucial for correctly identifying the elemental composition from the measured m/z of those peaks.[8][9] A high-resolution instrument that is not properly calibrated may provide high resolution but inaccurate mass measurements.[9]
Q3: Can lowering the resolution ever be beneficial?
A3: Yes, in some specific cases. Lowering the resolution on some instruments, like quadrupoles, can increase sensitivity (signal intensity).[10] This is because a wider m/z range is allowed to pass to the detector. However, this comes at the cost of losing isotopic information and mass accuracy.[10] It's a trade-off that might be acceptable for targeted quantification of a known compound where isotopic confirmation is not the primary goal.[10]
Q4: My isotopic pattern looks distorted, with split or broadened peaks. What should I check?
A4: Peak splitting and broadening can be caused by several factors.[2] Contaminants in the sample or on the chromatographic column are a common cause.[2] Additionally, non-optimal ionization conditions can lead to peak broadening.[2] In some cases, high ion abundance can lead to coalescence effects, where adjacent isobaric ions are not resolved.[5]
Data and Protocols
Instrument Resolution Comparison
The following table summarizes typical resolution capabilities of common high-resolution mass analyzers.
| Mass Analyzer | Typical Resolution (FWHM) | Key Characteristics |
| Time-of-Flight (TOF) | 10,000 - 60,000 | High acquisition speed, good for coupling with fast chromatography.[9] |
| Orbitrap | 60,000 - >240,000 | High mass accuracy and resolution, resolution is dependent on acquisition time.[9][11] |
| FT-ICR-MS | >1,000,000 | Highest resolution and mass accuracy, but also the most expensive and complex.[9] |
Experimental Protocol: High-Resolution Mass Calibration
This protocol outlines the general steps for performing an external mass calibration on a high-resolution mass spectrometer to ensure high mass accuracy.
Objective: To calibrate the mass analyzer to provide accurate m/z measurements across a specified mass range.
Materials:
-
Appropriate calibration solution for your instrument and ionization mode (e.g., a mixture of known compounds with well-defined m/z values).
-
Clean infusion syringe and tubing.
-
Mass spectrometer software.
Methodology:
-
Prepare the Instrument:
-
Ensure the instrument has been pumped down and is at a stable operating vacuum.
-
Set the ion source parameters (e.g., spray voltage, gas flows, temperatures) to the values typically used for your analyses.
-
-
Prepare the Calibration Solution:
-
Follow the manufacturer's instructions for preparing the calibration solution to the correct concentration.
-
-
Infuse the Calibration Solution:
-
Infuse the calibration solution directly into the ion source at a stable flow rate (e.g., 5-10 µL/min).
-
-
Acquire Calibration Data:
-
In the instrument control software, navigate to the calibration section.
-
Begin acquiring data from the infusion of the calibration solution. Ensure a stable and strong signal for the calibration compounds.
-
-
Perform Calibration:
-
The software will detect the known m/z values from the calibration solution and compare them to the measured m/z values.
-
It will then generate a new calibration curve to correct for any mass deviations.
-
Apply the new calibration.
-
-
Verify Calibration:
-
Re-acquire data from the calibration solution.
-
Check the mass accuracy of the calibration peaks. The mass error should be within the manufacturer's specifications (typically < 3-5 ppm).[8]
-
Experimental Workflow Diagram:
Caption: General workflow for external mass calibration.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. support.waters.com [support.waters.com]
- 4. shimadzu.co.uk [shimadzu.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. ionsource.com [ionsource.com]
- 11. How to Optimize Your Natural Abundance Isotope Ratio Analysis – Watch the Video - AnalyteGuru [thermofisher.com]
optimizing receiver gain for enhanced 15N NMR sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing receiver gain for enhanced sensitivity in 15N Nuclear Magnetic Resonance (NMR) experiments.
Troubleshooting Guide
Problem: Low signal-to-noise ratio (SNR) in my 15N spectrum.
| Question | Answer |
| How do I know if my receiver gain (RG) is set correctly? | The receiver gain should be set as high as possible without causing clipping of the Free Induction Decay (FID).[1][2] An improperly set receiver gain can drastically affect the signal-to-noise ratio.[3] Many spectrometers have an automatic gain setting command (e.g., rga), which provides a good starting point, but manual optimization is often necessary for optimal results.[4][5] |
| What happens if the receiver gain is too low? | If the receiver gain is too low, the NMR signal will only utilize a small portion of the analog-to-digital converter's (ADC) dynamic range.[3] This results in a "choppy" FID and introduces digital noise, leading to a poor signal-to-noise ratio in the final spectrum.[3] |
| What are the signs of a receiver gain set too high? | A receiver gain that is too high will cause the FID signal to exceed the limits of the ADC, resulting in "clipping" of the signal.[3][6] This distortion in the time-domain data leads to a severely distorted spectrum with broad peaks and artifacts after Fourier transformation.[2][3][6] On many systems, an "ADC overflow" or similar error message will be displayed.[7] |
| My automatic receiver gain adjustment doesn't seem to give the best results. Why? | Automatic receiver gain adjustments may not always be perfect for every sample and experiment.[2] Studies have shown that for some nuclei and spectrometers, the relationship between the receiver gain setting and the actual signal-to-noise ratio can be non-monotonous, with unexpected drops in SNR at certain gain values.[8][9] Therefore, manual verification and optimization are recommended to ensure maximum sensitivity.[8][9] |
Problem: My peak intensities are not quantitative.
| Question | Answer |
| Can the receiver gain setting affect the accuracy of my quantitative measurements? | Yes, the relationship between the receiver gain setting and the actual amplification of the NMR signal is not always linear.[10][11] Assuming a linear relationship when comparing signals acquired with different receiver gains can introduce significant errors in quantitative analysis, potentially as high as 15%.[10] |
| How can I ensure my receiver gain settings are appropriate for quantitative NMR (qNMR)? | For accurate quantitative analysis, it is crucial to either use a consistent receiver gain setting for all compared measurements or to calibrate the receiver gain function.[10] This calibration determines the actual amplification factor for a range of discrete receiver gain settings, allowing for accurate comparison of signals acquired with different gains.[10] It's also vital to ensure the receiver is operating within its linear range to avoid signal compression, which can attenuate peak integrals.[11][12] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary goal of optimizing the receiver gain? | The main objective is to maximize the signal-to-noise ratio (SNR) of the NMR spectrum.[10][11] This is achieved by amplifying the NMR signal to fill the dynamic range of the analog-to-digital converter (ADC) as much as possible without causing saturation or clipping.[1] |
| Is a higher receiver gain always better for sensitivity? | Not necessarily. While increasing the receiver gain generally improves the SNR, especially at lower settings, there is a point where further increases provide diminishing returns and risk clipping the FID.[3] Additionally, some spectrometer systems may exhibit unexpected drops in SNR at specific higher gain settings.[8][9] The optimal setting provides the best SNR without introducing artifacts. |
| How does 15N's low sensitivity impact receiver gain optimization? | The inherently low sensitivity of 15N is due to its low natural abundance (0.36%) and low gyromagnetic ratio.[13][14] This makes optimizing every acquisition parameter, including receiver gain, critical. For dilute samples, a high receiver gain is necessary to discern the weak signals from the baseline noise.[11] However, care must still be taken to avoid clipping, especially if strong solvent signals are present.[10] |
| Beyond receiver gain, what other strategies can enhance 15N NMR sensitivity? | Several methods can be employed to improve 15N sensitivity: • Isotopic Labeling: Using 15N-enriched compounds significantly increases the number of detectable nuclei.[13][15] • INEPT: The Insensitive Nuclei Enhanced by Polarization Transfer pulse sequence transfers polarization from highly sensitive protons to 15N, boosting its signal.[13][16] • Cryogenic Probes: These probes operate at very low temperatures, which significantly reduces thermal noise in the electronics and improves the SNR. • Higher Magnetic Fields: The signal-to-noise ratio increases with the strength of the magnetic field.[17] • TROSY: Transverse Relaxation Optimized Spectroscopy is particularly useful for large biomolecules as it reduces line broadening, leading to sharper signals and improved sensitivity.[18] |
Quantitative Data Summary
The following table summarizes the potential impact of receiver gain optimization on Signal-to-Noise Ratio (SNR).
| Spectrometer System (Example) | Nucleus | Receiver Gain (RG) Setting | Observation | Reference |
| 9.4 T (Avance Neo, Bruker) | 13C | 18 | SNR is similar to that at the maximum RG of 101. | [8][9] |
| 9.4 T (Avance Neo, Bruker) | 13C | 20.2 | SNR was 32% lower than at RG = 18. | [8][9] |
| General | N/A | Optimized vs. Automatic | Manual optimization can yield SNR improvements of 15% to 40%. | [19] |
| General | N/A | Automatic Protocols | Average SNR improvement of 18.4%. | [19] |
| General | N/A | Expert Manual Optimization | Average SNR improvement of 32.7% in challenging samples. | [19] |
Note: These values are illustrative and highly dependent on the specific spectrometer, probe, and sample.
Experimental Protocols
Protocol 1: Manual Receiver Gain Optimization
This protocol outlines the steps to manually determine the optimal receiver gain for a given sample.
-
Sample Preparation: Prepare your 15N-labeled sample and place it in the spectrometer.
-
Initial Setup: Tune and match the probe for the 15N frequency.[4] Perform shimming to optimize the magnetic field homogeneity.[1]
-
Set Initial Parameters: Use a standard 1D 15N pulse sequence. Set the number of scans (NS) to a low value (e.g., 1 or 4) for rapid acquisition.
-
Automatic Gain Adjustment: Run the spectrometer's automatic receiver gain adjustment command (e.g., rga).[4][5] Note the suggested RG value.
-
Acquire a Test Spectrum: Acquire a quick spectrum with the automatically determined RG.
-
Inspect the FID: Display the FID. Check for clipping, where the initial, most intense part of the signal is flattened at the top. If clipping is observed, the gain is too high.
-
Iterative Adjustment:
-
If the FID is clipped, manually reduce the receiver gain and re-acquire the spectrum. Repeat until there is no clipping.
-
If the FID amplitude is very small (e.g., less than 25% of the ADC range), manually increase the receiver gain in small increments, acquiring a spectrum at each step.[4] Continue until the FID amplitude is maximized without any clipping.
-
-
Finalize RG: The optimal receiver gain is the highest value that does not cause any visible clipping of the FID.
-
Set Final Scans: Once the optimal RG is determined, set the desired number of scans for your final experiment to achieve the target signal-to-noise ratio.
Visualizations
References
- 1. qNMR Purity Recipe Book (2 - NMR Acquisition) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 2. University of Ottawa NMR Facility Blog: The Consequences of Setting the Receiver Gain Too High [u-of-o-nmr-facility.blogspot.com]
- 3. University of Ottawa NMR Facility Blog: Receiver Gain and Signal-to-Noise Ratio [u-of-o-nmr-facility.blogspot.com]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. chem.ubc.ca [chem.ubc.ca]
- 6. chemistry.mit.edu [chemistry.mit.edu]
- 7. NMR Basics [bloch.anu.edu.au]
- 8. Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receiver gain function: the actual NMR receiver gain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A quick diagnostic test for NMR receiver gain compression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Nitrogen NMR [chem.ch.huji.ac.il]
- 16. NMR Periodic Table: Nitrogen NMR [imserc.northwestern.edu]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adjusting NMR Gain Settings for Enhanced Signal Interpretation [eureka.patsnap.com]
Validation & Comparative
A Head-to-Head Comparison: Glycine-13C2,15N versus Deuterated Glycine as Metabolic Tracers
For researchers in metabolism, drug development, and life sciences, the choice of an appropriate isotopic tracer is paramount for elucidating the intricate dynamics of metabolic pathways. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled glycine (B1666218) tracers: Glycine-13C2,15N and deuterated glycine. By examining their performance, underlying principles, and experimental applications, this document aims to equip scientists with the knowledge to select the optimal tracer for their research needs.
The fundamental distinction between these tracers lies in the isotopes they carry. Glycine-13C2,15N is enriched with heavy isotopes of carbon and nitrogen, allowing for the simultaneous tracking of the carbon skeleton and the amino group of the glycine molecule. In contrast, deuterated glycine incorporates deuterium (B1214612), a heavy isotope of hydrogen, providing insights into hydrogen exchange reactions and specific enzymatic activities. This core difference dictates their respective strengths and weaknesses in metabolic research.
At a Glance: Key Differences in Tracer Performance
| Feature | Glycine-13C2,15N | Deuterated Glycine |
| Primary Application | Metabolic Flux Analysis (MFA) | Probing specific enzyme kinetics, structural analysis (NMR) |
| Atoms Traced | Carbon and Nitrogen | Hydrogen |
| Kinetic Isotope Effect (KIE) | Negligible | Can be significant, affecting reaction rates |
| Analytical Techniques | Mass Spectrometry (GC-MS, LC-MS) | NMR Spectroscopy, Mass Spectrometry |
| Information Provided | Quantitative flux through pathways | Information on C-H bond cleavage, redox metabolism |
| Potential Complications | Isotopic scrambling | Isotopic exchange with water, potential for label loss |
Delving Deeper: A Comparative Analysis
Glycine-13C2,15N: The Workhorse of Metabolic Flux Analysis
Glycine labeled with both carbon-13 and nitrogen-15 (B135050) is a powerful tool for quantitative metabolic flux analysis. The dual labeling provides a more comprehensive picture of how glycine is utilized within the cell. For instance, it allows researchers to distinguish between the use of glycine's carbon backbone for biosynthesis and the transfer of its amino group in transamination reactions.[1][2]
The negligible kinetic isotope effect of 13C and 15N is a significant advantage, meaning that the labeled molecules behave almost identically to their unlabeled counterparts in biochemical reactions.[3] This ensures that the measured fluxes accurately reflect the true metabolic state of the system. Mass spectrometry is the primary analytical method for detecting and quantifying the incorporation of 13C and 15N into downstream metabolites.[1][4]
Deuterated Glycine: A Tool for Mechanistic Insights and Structural Biology
Deuterated glycine, where one or more hydrogen atoms are replaced by deuterium, offers unique advantages for specific applications. A key consideration when using deuterated tracers is the potential for a kinetic isotope effect (KIE).[3][5] The greater mass of deuterium compared to hydrogen can lead to a slower rate of reactions that involve the breaking of a carbon-hydrogen bond. While this can be a complicating factor in flux analysis, it can also be exploited to study enzyme mechanisms and identify rate-limiting steps in a pathway.[6]
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for analyzing deuterated compounds. The distinct magnetic properties of deuterium allow for structural and dynamic studies of proteins and other biomolecules where glycine is incorporated.[2][7] Mass spectrometry can also be used to detect deuterated metabolites, with the shift in mass indicating the number of deuterium atoms incorporated.[8]
However, the potential for deuterium to exchange with protons in the aqueous environment of the cell can lead to label loss and complicate the interpretation of results.[3]
Experimental Data: Quantifying Glycine Metabolism
Several studies have utilized these tracers to provide quantitative data on glycine metabolism.
A study using a primed, constant infusion of [1,2-13C2]glycine in healthy volunteers determined the whole-body glycine flux to be 463 ± 55 μmol/(kg·h).[9] The study also quantified the conversion of glycine to serine, a key step in one-carbon metabolism, at a rate of 193 ± 28 μmol/(kg·h).[9]
While direct comparative studies quantifying metabolic fluxes using both Glycine-13C2,15N and deuterated glycine in the same system are limited, the distinct applications of each tracer are well-documented.
| Parameter | Tracer Used | Value | Reference |
| Whole-body glycine flux | [1,2-13C2]glycine | 463 ± 55 μmol/(kg·h) | [9] |
| Glycine to Serine Conversion | [1,2-13C2]glycine | 193 ± 28 μmol/(kg·h) | [9] |
| Glycine Decarboxylation | [1,2-13C2]glycine | 190 ± 41 μmol/(kg·h) | [9] |
Signaling and Metabolic Pathways
Glycine is a central hub in metabolism, participating in numerous critical pathways. Understanding these pathways is essential for designing and interpreting tracer experiments.
Experimental Workflows
The choice of tracer dictates the experimental workflow, from sample preparation to data analysis.
Experimental Protocols
Protocol for [1,2-13C2]glycine Tracer Infusion
This protocol is adapted from a study quantifying whole-body glycine flux in humans.[9]
-
Tracer Preparation: A sterile solution of [1,2-13C2]glycine is prepared in saline.
-
Subject Preparation: Subjects are studied in a post-absorptive state. Catheters are placed for tracer infusion and blood sampling.
-
Primed, Constant Infusion: A priming dose of the tracer is administered to rapidly achieve isotopic steady state, followed by a continuous infusion at a constant rate (e.g., 9.26 μmol/(kg·h)).
-
Sample Collection: Blood samples are collected at baseline and at regular intervals during the infusion. Breath samples can also be collected to measure 13CO2 production.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C.
-
Mass Spectrometry Analysis: Plasma samples are derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment of glycine and its metabolites (e.g., serine).
-
Data Analysis: Isotopic enrichment data is used to calculate glycine flux, conversion rates, and other metabolic parameters using appropriate kinetic models.
General Protocol for Deuterated Glycine Tracer Studies
A general protocol for in vivo studies with deuterated tracers involves the following steps:
-
Tracer Administration: Deuterated glycine is administered, often orally or via injection. The dosage and route depend on the specific research question.
-
Time Course: Samples (e.g., blood, urine, tissue) are collected at various time points after tracer administration to track the incorporation and metabolism of the deuterated glycine.
-
Sample Preparation: Metabolites are extracted from the collected samples using appropriate methods (e.g., protein precipitation, liquid-liquid extraction).
-
Analytical Measurement: Samples are analyzed by NMR spectroscopy to determine the position and extent of deuterium labeling or by mass spectrometry to measure the mass isotopologue distribution of metabolites.
-
Data Interpretation: The data is analyzed to determine the extent of deuterium incorporation, identify metabolites, and, if applicable, calculate the kinetic isotope effect.
Conclusion
Both Glycine-13C2,15N and deuterated glycine are valuable tools for metabolic research, each with its own set of strengths and ideal applications. Glycine-13C2,15N, with its ability to trace both carbon and nitrogen and its negligible kinetic isotope effect, is the tracer of choice for quantitative metabolic flux analysis. Deuterated glycine, on the other hand, provides unique insights into enzyme mechanisms and hydrogen exchange reactions, making it a powerful tool for mechanistic studies and structural biology. The selection of the appropriate tracer will ultimately depend on the specific biological question being addressed, the analytical capabilities available, and a thorough understanding of the metabolic pathways under investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. escholarship.org [escholarship.org]
- 3. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. NMR Characterization of Partially Deuterated γ-Glycine [escholarship.org]
- 8. Usefulness of the hydrogen--deuterium exchange method in the study of drug metabolism using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Tracers in Metabolic Flux Analysis: A Comparative Overview
For researchers, scientists, and drug development professionals, deciphering the intricate network of metabolic pathways is paramount for understanding cellular physiology, identifying therapeutic targets, and optimizing bioprocesses. Metabolic Flux Analysis (MFA) using isotopic tracers stands as a cornerstone technique for quantifying the rates of metabolic reactions. The choice of isotopic tracer—most commonly involving stable isotopes of carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H, deuterium)—is a critical decision that profoundly influences the scope, precision, and complexity of an MFA study.
This guide provides an objective comparison of ¹³C, ¹⁵N, and ²H tracers for metabolic flux analysis, supported by experimental data and detailed methodologies. We aim to equip researchers with the knowledge to select the optimal tracer strategy for their specific scientific questions.
Performance Comparison of Isotopic Tracers
The selection of an isotopic tracer is dictated by the metabolic pathways of interest. While ¹³C-labeled substrates are the most widely used for probing central carbon metabolism, ¹⁵N and ²H tracers offer unique advantages for studying nitrogen metabolism and specific hydrogen exchange reactions, respectively. The following tables summarize the quantitative performance of commonly used tracers.
Table 1: Quantitative Comparison of Common ¹³C-Labeled Tracers for Central Carbon Metabolism
| Tracer | Primary Metabolic Pathways Probed | Reported Precision/Advantages | Potential Limitations |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides the most precise estimates for glycolysis and the PPP.[1][][3] Outperforms the more commonly used [1-¹³C]glucose.[1][][3] | Less informative for the TCA cycle compared to other tracers. |
| [U-¹³C₆]Glucose | Glycolysis, TCA Cycle, Biosynthetic Pathways | Good overall tracer for central carbon metabolism, providing labeling in a wide range of downstream metabolites. | Can be less informative for specific pathway branch points compared to positionally labeled tracers. |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Considered the preferred isotopic tracer for the analysis of the Tricarboxylic Acid (TCA) cycle.[1][][3] | Provides limited information on glycolytic and PPP fluxes. |
| Mixtures of ¹³C Tracers | Comprehensive Network Analysis | Parallel labeling experiments with different tracers (e.g., [1,2-¹³C₂]Glucose and [U-¹³C₅]Glutamine) can provide higher precision for a wider range of fluxes.[4] | Increased experimental complexity and cost. |
Table 2: Comparative Overview of ¹³C, ¹⁵N, and ²H Isotopic Tracers
| Feature | ¹³C Tracers | ¹⁵N Tracers | ²H (Deuterium) Tracers |
| Primary Application | Quantifying fluxes in central carbon metabolism (glycolysis, PPP, TCA cycle).[1][][3] | Tracing nitrogen flow in amino acid, nucleotide, and other nitrogen-containing metabolite biosynthesis.[5] | Probing specific enzymatic reactions involving C-H bond cleavage, redox metabolism (NADPH), and water exchange.[6][7] |
| Typical Tracers | [U-¹³C₆]Glucose, [1,2-¹³C₂]Glucose, [U-¹³C₅]Glutamine. | [¹⁵N]Ammonium, [¹⁵N]Glutamine, [¹⁵N]Aspartate.[5] | Deuterated water (D₂O), [2-²H]Glucose, [3-²H]Glucose.[8][9] |
| Analytical Platforms | GC-MS, LC-MS, NMR.[4] | GC-MS, LC-MS, NMR.[1][10] | GC-MS, LC-MS, NMR.[11] |
| Key Advantages | - Gold standard for central carbon flux analysis.[12] - Well-established protocols and software. - High precision for many key pathways. | - Essential for studying nitrogen metabolism. - Can be used in combination with ¹³C tracers for dual-isotope MFA.[1][5] | - Can provide unique insights into redox metabolism and enzyme mechanisms.[6][7] - D₂O is a relatively inexpensive tracer for whole-body turnover studies.[9] |
| Key Limitations | - Provides limited information on nitrogen or hydrogen flow. | - Less informative for central carbon metabolism compared to ¹³C tracers. - Fewer nitrogen atoms in many metabolites compared to carbon, which can limit the resolution of flux analysis.[1] | - H/D exchange with water can complicate data interpretation.[13] - Kinetic isotope effects can be more pronounced. - Site-specific labeling information can be difficult to obtain.[9] |
Experimental Protocols
The following sections provide generalized methodologies for conducting MFA experiments with ¹³C, ¹⁵N, and ²H tracers. Specific details will vary depending on the biological system, chosen tracer, and analytical platform.
General Protocol for ¹³C-Metabolic Flux Analysis
-
Cell Culture and Tracer Introduction: Culture cells in a defined medium to ensure a pseudo-steady metabolic state. Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [1,2-¹³C₂]Glucose).
-
Isotopic Steady State: Incubate the cells for a sufficient duration to reach isotopic steady state in the metabolites of interest. This time should be determined empirically.
-
Metabolite Extraction: Rapidly quench metabolism by, for example, washing with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).
-
Analytical Measurement: Analyze the isotopic labeling patterns of intracellular metabolites using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis and Flux Calculation: Correct the raw mass isotopomer distributions for the natural abundance of ¹³C. Use a metabolic network model and computational flux analysis software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes that best fit the experimental labeling data.
General Protocol for ¹⁵N-Metabolic Flux Analysis
The protocol for ¹⁵N-MFA is similar to that of ¹³C-MFA, with the key difference being the use of a ¹⁵N-labeled tracer.
-
Tracer Selection: Choose a ¹⁵N-labeled substrate relevant to the nitrogen pathways of interest (e.g., [¹⁵N]glutamine to trace amino acid metabolism).
-
Labeling and Extraction: Follow the same steps for cell culture, tracer introduction, and metabolite extraction as in ¹³C-MFA.
-
Analytical Measurement: Use LC-MS or GC-MS to measure the mass isotopologue distributions of nitrogen-containing metabolites, such as amino acids and nucleotides.
-
Flux Calculation: Employ a metabolic model that includes nitrogen atom transitions to calculate nitrogen fluxes. Often, ¹⁵N-MFA is performed in conjunction with ¹³C-MFA (¹³C-¹⁵N-MFA) to simultaneously resolve carbon and nitrogen fluxes.[1][5]
General Protocol for ²H-Metabolic Flux Analysis
²H-MFA requires careful consideration of potential hydrogen-deuterium exchange.
-
Tracer Selection: Utilize specific deuterated tracers to probe particular reactions. For example, D-Glucose-d2-2 can be used to study the upper part of glycolysis.[8] Deuterium oxide (D₂O) can be used to measure the synthesis rates of various biomolecules.[9]
-
Labeling Experiment: The labeling time can vary significantly depending on the tracer and the pathway of interest. For example, analyzing upper glycolysis with D-Glucose-d2-2 may require short labeling times (1-30 minutes).[8]
-
Metabolite Extraction: Rapid quenching and extraction are crucial to prevent non-enzymatic H/D exchange.
-
Analytical Measurement: GC-MS and LC-MS are commonly used to analyze the mass isotopomer distributions of deuterated metabolites. High-resolution mass spectrometry is advantageous for distinguishing between ²H and ¹³C labeling based on their mass defects.[11]
-
Data Analysis: The computational model must account for the specific hydrogen atom transitions and potential exchange reactions.
Visualizing Metabolic Pathways and Workflows
To aid in the understanding of metabolic flux analysis, the following diagrams illustrate key concepts and workflows.
Caption: Central carbon metabolism pathways commonly traced in MFA.
Caption: General experimental and computational workflow for MFA.
Caption: Conceptual comparison of the primary applications of ¹³C, ¹⁵N, and ²H tracers.
References
- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. metsol.com [metsol.com]
- 10. benchchem.com [benchchem.com]
- 11. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Deeper Metabolic Insights: The Superiority of Dual-Labeled Glycine-13C2,15N in Research
For researchers, scientists, and drug development professionals striving for greater precision and clarity in metabolic studies and proteomics, the choice of isotopic tracer is paramount. While single-labeled isotopes have been instrumental, the advent of dual-labeled compounds such as Glycine-13C2,15N offers significant and demonstrable advantages. This guide provides an objective comparison, supported by experimental principles, to illuminate the enhanced capabilities of dual-labeled glycine (B1666218) over its single-labeled counterparts.
The core advantage of dual-labeled Glycine-13C2,15N lies in its ability to simultaneously and unambiguously trace the metabolic fate of both the carbon backbone and the nitrogen atom of the glycine molecule. This concurrent tracking provides a more complete and constrained picture of complex biochemical networks, leading to more accurate and resolved metabolic flux maps and more reliable protein quantification.
Enhanced Precision in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions. The precision of MFA is highly dependent on the information content of the isotopic labeling data. Dual-labeled Glycine-13C2,15N provides more constraints for computational models of metabolism compared to single-labeled glycine. This is because the dual label allows researchers to distinguish between pathways that may only affect the carbon backbone, only the nitrogen atom, or both.
By tracking both isotopes, researchers can gain deeper insights into pathways where glycine plays a central role, such as one-carbon metabolism. The glycine cleavage system (GCS), a key component of one-carbon metabolism, catabolizes glycine to CO2, ammonia (B1221849), and a one-carbon unit that is transferred to tetrahydrofolate (THF). Using Glycine-13C2,15N allows for the simultaneous tracing of the carbon atom into CO2 and the one-carbon pool, and the nitrogen atom into ammonia and subsequent nitrogen-containing compounds. This provides a more comprehensive understanding of the flux through this critical pathway.
Table 1: Comparison of Single vs. Dual-Labeled Glycine in Metabolic Flux Analysis
| Feature | Single-Labeled Glycine (e.g., [2-13C]glycine) | Dual-Labeled Glycine ([1,2-13C2,15N]glycine) | Advantage of Dual-Label |
| Metabolic Pathway Tracing | Tracks the fate of the carbon backbone only. | Simultaneously tracks the fate of both the carbon backbone and the nitrogen atom. | Provides a more complete picture of metabolic transformations. |
| Flux Resolution | Provides fewer constraints for MFA models, potentially leading to less precise flux estimates. | Offers more isotopic labeling patterns, providing stronger constraints on the metabolic model. | Leads to more accurate and highly resolved metabolic flux maps. |
| Pathway Disambiguation | May not be able to distinguish between pathways that have similar effects on the carbon skeleton. | Can differentiate between pathways that uniquely affect the carbon and nitrogen atoms of glycine. | Enables more definitive elucidation of complex metabolic networks. |
| One-Carbon Metabolism Analysis | Can trace the carbon contribution to the one-carbon pool. | Traces both the carbon and nitrogen fate during glycine cleavage, providing a more thorough understanding of the GCS. | Offers a more comprehensive analysis of one-carbon metabolism. |
Superior Accuracy in Quantitative Proteomics
In quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the mass difference between labeled and unlabeled peptides is crucial for accurate quantification. Dual-labeled amino acids, such as Glycine-13C2,15N, provide a larger mass shift compared to their single-labeled counterparts.[1]
For example, a peptide containing a single glycine residue labeled with 13C2,15N will have a mass shift of +3 Da compared to the unlabeled peptide. In contrast, a single 13C or 15N label would only provide a +1 or +2 Da shift respectively. This larger mass separation in the mass spectrum minimizes the overlap between the isotopic envelopes of the light and heavy peptides, leading to more accurate and reliable quantification, especially for low-abundance proteins.[1]
Table 2: Mass Shift Comparison for Labeled Glycine in Mass Spectrometry
| Labeling Strategy | Isotopic Composition | Mass Shift (Da) |
| Single-Labeled (Carbon) | [1-13C]glycine | +1 |
| Single-Labeled (Carbon) | [2-13C]glycine | +1 |
| Single-Labeled (Carbon) | [1,2-13C2]glycine | +2 |
| Single-Labeled (Nitrogen) | [15N]glycine | +1 |
| Dual-Labeled | [1,2-13C2,15N]glycine | +3 |
Experimental Protocols
Experimental Protocol for Metabolic Tracing with Glycine-13C2,15N in Mammalian Cells
This protocol outlines a general procedure for tracing the metabolism of dual-labeled glycine in cultured mammalian cells to study one-carbon metabolism.
1. Cell Culture and Labeling: a. Culture mammalian cells (e.g., HEK293T, HeLa) in standard DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. b. Once cells reach 70-80% confluency, replace the standard medium with custom DMEM lacking glycine, supplemented with dialyzed fetal bovine serum, and containing a known concentration of [1,2-13C2,15N]glycine (e.g., 0.4 mM). c. Incubate the cells for a time course (e.g., 0, 4, 8, 12, 24 hours) to allow for the incorporation of the labeled glycine into intracellular metabolites.
2. Metabolite Extraction: a. At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). b. Quench metabolism and extract metabolites by adding ice-cold 80% methanol. c. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. d. Centrifuge at 4°C to pellet cell debris. e. Collect the supernatant containing the polar metabolites.
3. Sample Analysis by Mass Spectrometry: a. Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with liquid chromatography (LC-MS). b. Use a chromatography method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC). c. Acquire data in full scan mode to detect all labeled and unlabeled metabolites.
4. Data Analysis: a. Process the raw mass spectrometry data using software capable of identifying metabolites and determining their mass isotopologue distributions (MIDs). b. Correct the MIDs for the natural abundance of stable isotopes. c. Use the corrected MIDs to trace the incorporation of the 13C and 15N labels from glycine into downstream metabolites of one-carbon metabolism, such as serine, purines, and thymidine. d. The distinct mass shifts from the dual label will allow for unambiguous tracking of the carbon and nitrogen atoms through the metabolic network.
Visualizing the Advantage: Glycine Cleavage System
The following diagram illustrates how dual-labeled glycine provides more comprehensive information about the glycine cleavage system compared to a single-labeled tracer.
Caption: Fate of single vs. dual-labeled glycine in the Glycine Cleavage System.
In the case of single-labeled [2-13C]glycine, only the fate of the second carbon can be definitively traced into the one-carbon pool. The nitrogen atom is untracked. With dual-labeled [1,2-13C2,15N]glycine, researchers can simultaneously follow the first carbon to CO2, the second carbon to methylene-THF, and the nitrogen to ammonia, providing a complete stoichiometric understanding of the reaction.
Logical Workflow for Tracer Selection
The decision to use a single versus a dual-labeled tracer should be guided by the specific research question. The following logical workflow can aid in this decision-making process.
References
A Researcher's Guide to Validating Metabolic Flux Models with 13C and 15N Data
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic fluxes is paramount to understanding cellular physiology, identifying therapeutic targets, and optimizing bioprocesses. Metabolic flux models, while powerful, are only as reliable as their validation. This guide provides a comprehensive comparison of methodologies for validating metabolic flux models using stable isotope tracers, primarily focusing on 13C and 15N data. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of these critical techniques.
Metabolic Flux Analysis (MFA) has become a cornerstone in systems biology, offering a quantitative lens into the intricate network of biochemical reactions within a cell.[1] Unlike other 'omics' technologies that provide static snapshots, MFA delivers dynamic information about the rates of metabolic reactions, or fluxes.[1] However, the predictive power of any in silico metabolic model hinges on its rigorous validation against experimental data. 13C-Metabolic Flux Analysis (13C-MFA) has emerged as the gold standard for this purpose, providing a high-resolution map of intracellular fluxes.[2] The integration of 15N tracers further enhances the resolution of flux analysis by simultaneously tracking nitrogen pathways.[3]
This guide compares the quantitative performance of different validation strategies, outlines detailed experimental protocols for 13C and 15N labeling, and provides visual representations of the associated workflows to aid researchers in designing and implementing robust model validation studies.
Quantitative Comparison of Flux Validation Methods
The validation of a metabolic flux model is a critical step to ensure the accuracy and reliability of its predictions.[4] Different approaches exist, ranging from qualitative comparisons to rigorous statistical tests. Here, we present quantitative data from studies on Escherichia coli that highlight the impact of different validation strategies on the precision of flux estimates.
A key technique for improving the accuracy of 13C-MFA is the use of parallel labeling experiments, where cells are cultured with different 13C-labeled substrates.[5] This approach provides complementary datasets that can better constrain the flux estimation.
Table 1: Comparison of Flux Estimates from Single vs. Parallel Tracer Experiments in E. coli
| Metabolic Pathway | Single Tracer ([1,2-13C]glucose) Flux ± 95% CI | 14 Parallel Tracers Flux ± 95% CI |
| Pentose Phosphate Pathway | 35.2 ± 3.1 | 38.4 ± 0.5 |
| TCA Cycle | 45.8 ± 4.5 | 42.1 ± 0.8 |
| Anaplerotic Pathways | 18.5 ± 2.8 | 20.3 ± 0.6 |
Data adapted from a study on E. coli, demonstrating significantly tighter confidence intervals with the use of multiple parallel tracers.[4]
Another critical aspect of model validation is the statistical assessment of how well the model's predictions fit the experimental data. The goodness-of-fit is typically evaluated using a chi-square (χ²) test.[4] An initial model may fail this test, indicating that its structure is inaccurate or incomplete. The model can then be refined by adding or removing reactions until a statistically acceptable fit is achieved.
Table 2: Goodness-of-Fit Analysis for an E. coli Metabolic Model
| Model Version | Sum of Squared Residuals (SSR) | Degrees of Freedom | Chi-Square (χ²) Test (95% Confidence) Result |
| Initial Model | 150.2 | 50 | Rejected |
| Extended Model (with CO2 exchange) | 65.7 | 49 | Accepted |
This table illustrates how an initial, inaccurate model was improved by extending the network to include CO2 exchange, resulting in a statistically acceptable fit to the experimental data.[4]
Experimental Protocols
Detailed and rigorous experimental protocols are essential for obtaining high-quality data for metabolic model validation. Below are generalized protocols for 13C and 15N labeling experiments in mammalian cells.
Protocol 1: 13C Metabolic Flux Analysis in Mammalian Cells
This protocol outlines the key steps for a typical 13C-MFA experiment using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
1. Cell Culture and Isotope Labeling:
-
Culture mammalian cells (e.g., HEK293, CHO) in a chemically defined medium.
-
In the mid-exponential growth phase, switch the cells to a medium containing a 13C-labeled substrate. A common choice is a mixture of [1,2-13C2]glucose and [U-13C6]glucose.[5]
-
Continue the culture until a metabolic and isotopic steady state is reached. This typically requires several cell doublings.
2. Metabolite Quenching and Extraction:
-
Rapidly quench metabolism to halt all enzymatic activity. This can be achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells and separate the intracellular metabolites from the cell debris by centrifugation.
3. Sample Preparation for GC-MS Analysis:
-
Evaporate the solvent from the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Incubate the samples to ensure complete derivatization.
4. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the individual metabolites.
-
The mass spectrometer detects the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution (MID) for each metabolite.[6]
Protocol 2: 15N Metabolic Flux Analysis in Mammalian Cells
This protocol describes a general procedure for 15N labeling to trace nitrogen metabolism.
1. Cell Culture and Isotope Labeling:
-
Culture mammalian cells in a medium where the primary nitrogen sources (e.g., amino acids) are replaced with their 15N-labeled counterparts. For example, use a medium containing a mixture of 15N-labeled amino acids.[1]
-
Culture the cells for a sufficient duration to achieve high levels of 15N incorporation into proteins and other nitrogen-containing biomolecules.
2. Protein Extraction and Hydrolysis:
-
Harvest the cells and lyse them to release the cellular proteins.
-
Precipitate the proteins using a suitable method (e.g., trichloroacetic acid precipitation).
-
Wash the protein pellet to remove any contaminating free amino acids.
-
Hydrolyze the protein pellet into its constituent amino acids by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).
3. Sample Preparation for Analysis:
-
Remove the acid from the hydrolysate by evaporation.
-
Resuspend the amino acid mixture in a suitable solvent for analysis.
4. Analytical Measurement:
-
The 15N enrichment in the amino acids can be measured using techniques like GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). The analysis provides the mass isotopomer distribution, which reflects the incorporation of 15N from the labeled precursors.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams visualize the experimental and computational workflows for metabolic flux analysis.
Caption: A flowchart of the experimental workflow for 13C/15N metabolic flux analysis.
Caption: A flowchart of the computational workflow for validating a metabolic flux model.
References
- 1. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SILAC Quantification: The Case of Glycine-13C2,15N
For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone for accurate and reproducible protein quantification. While the use of isotopically labeled essential amino acids like arginine and lysine (B10760008) is the gold standard, the non-essential amino acid glycine (B1666218), specifically Glycine-13C2,15N, presents a potential alternative. This guide provides an objective comparison of SILAC quantification accuracy using Glycine-13C2,15N against the conventional arginine and lysine-based methods, supported by an analysis of the underlying metabolic pathways and experimental considerations.
The Principle of SILAC: A Brief Overview
SILAC is a metabolic labeling strategy that relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins.[1] Two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled counterpart (e.g., containing 13C and/or 15N).[2] After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid, the two cell populations can be combined.[3] The relative abundance of proteins between the two samples is then determined by the ratio of the "heavy" and "light" peptide signals in mass spectrometry analysis.[2]
Standard SILAC: The Arginine and Lysine Paradigm
The most common and well-validated approach to SILAC employs the essential amino acids L-arginine and L-lysine.[3] Trypsin, the most frequently used protease in proteomics, cleaves proteins at the C-terminus of arginine and lysine residues. This ensures that the vast majority of resulting peptides will contain at least one labeled amino acid, making them quantifiable.[4]
The Allure and Challenge of Glycine-13C2,15N in SILAC
The use of Glycine-13C2,15N in SILAC is primarily driven by specific research questions where tracking the glycine backbone is of interest, particularly in studies of one-carbon metabolism.[5] However, as a non-essential amino acid, glycine's suitability for general quantitative proteomics via SILAC is fraught with challenges that can impact quantitative accuracy.
Key Considerations for Glycine-13C2,15N SILAC:
-
Metabolic Interconversion: The most significant challenge is the metabolic conversion of glycine into other amino acids, primarily serine.[6] This interconversion can lead to the incorporation of the isotopic label into serine residues, complicating the interpretation of mass spectrometry data and potentially skewing quantification results. Studies have shown that cells can readily convert glycine to serine, and this conversion rate can be influenced by the cellular metabolic state.
-
De Novo Synthesis: Because glycine is a non-essential amino acid, cells can synthesize it de novo. This can lead to incomplete incorporation of the "heavy" labeled glycine from the culture medium, as the cellular pool of glycine is diluted by newly synthesized, unlabeled glycine. Incomplete labeling is a known source of error in SILAC experiments, leading to an underestimation of protein abundance changes.[7]
-
Incorporation Efficiency: Achieving near 100% incorporation of the labeled amino acid is critical for accurate SILAC quantification.[4] For essential amino acids like arginine and lysine, this is readily achievable as the cells cannot synthesize them. For glycine, the efficiency of incorporation is highly dependent on the cell line and culture conditions, and complete labeling is not guaranteed.
Comparative Analysis: Glycine-13C2,15N vs. Arginine/Lysine SILAC
| Feature | Arginine/Lysine SILAC | Glycine-13C2,15N SILAC |
| Amino Acid Type | Essential | Non-essential |
| Incorporation Efficiency | High (>98%) | Variable, potentially incomplete due to de novo synthesis |
| Metabolic Conversion | Arginine to proline conversion can occur but can be mitigated.[8] | High potential for conversion to serine and other metabolites.[6] |
| Quantitative Accuracy | High, considered the gold standard.[5] | Potentially compromised due to incomplete labeling and metabolic conversion. |
| Peptide Coverage (with Trypsin) | High, as most tryptic peptides contain Arg or Lys.[4] | Lower, as not all tryptic peptides contain Gly. |
| Primary Application | General quantitative proteomics.[1] | Specific studies of glycine metabolism and one-carbon pathways.[5] |
Experimental Protocols and Workflows
A standard SILAC workflow involves an adaptation phase, where cells are cultured in the "heavy" or "light" medium for a sufficient number of doublings, followed by the experimental phase where the different treatments are applied.
Standard Arginine/Lysine SILAC Protocol Outline:
-
Cell Culture: Grow two populations of cells in parallel. One in "light" SILAC medium (containing natural L-arginine and L-lysine) and the other in "heavy" SILAC medium (containing, for example, 13C6,15N4-L-arginine and 13C6,15N2-L-lysine).
-
Adaptation Phase: Culture the cells for at least five to six doublings to ensure >98% incorporation of the heavy amino acids.
-
Experimental Phase: Apply the experimental conditions to the two cell populations.
-
Cell Harvesting and Lysis: Harvest and lyse the cells from both populations.
-
Protein Quantification and Mixing: Quantify the protein content of each lysate and mix them in a 1:1 ratio.
-
Protein Digestion: Digest the mixed protein sample with trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify the "heavy" to "light" ratios for each peptide to determine the relative protein abundance.
Considerations for a Glycine-13C2,15N SILAC Protocol:
A protocol for Glycine-13C2,15N SILAC would follow a similar workflow, but with critical modifications and additional validation steps:
-
Media Formulation: Utilize a custom medium deficient in both glycine and serine to maximize the uptake of labeled glycine and minimize the de novo synthesis of both amino acids.
-
Incorporation Efficiency Monitoring: It is crucial to experimentally determine the incorporation efficiency of Glycine-13C2,15N for the specific cell line and culture conditions. This can be done by analyzing a small aliquot of protein extract by mass spectrometry after several cell doublings.
-
Metabolic Conversion Analysis: The extent of glycine-to-serine conversion must be quantified. This can be achieved by monitoring the mass shifts in serine-containing peptides.
-
Data Analysis: The data analysis workflow must be adapted to account for potential incomplete labeling and metabolic conversions to ensure accurate quantification.
Visualizing the Workflows and Metabolic Pathways
To better understand the processes involved, the following diagrams illustrate the SILAC workflow and the metabolic context of glycine.
Figure 1. General SILAC Experimental Workflow.
Figure 2. Simplified Glycine Metabolic Pathways Relevant to SILAC.
Conclusion and Recommendations
For general quantitative proteomics studies where the primary goal is to accurately determine relative protein abundance, the conventional SILAC method using labeled arginine and lysine remains the superior choice. Its use of essential amino acids ensures high incorporation efficiency and minimizes the risk of metabolic conversion, leading to more accurate and reliable quantification.
The use of Glycine-13C2,15N for SILAC should be reserved for specific applications where tracing the fate of glycine is the central biological question. Researchers opting for this approach must be prepared to undertake rigorous validation steps to assess labeling efficiency and the extent of metabolic conversion to ensure that the quantitative data is interpreted correctly. Without such controls, the accuracy of SILAC quantification using labeled glycine is likely to be compromised.
References
- 1. chempep.com [chempep.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Proteomics: SILAC vs. Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal technique is paramount for generating robust and meaningful data. This guide provides an objective comparison of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) with other prominent quantitative proteomics methods, namely Isobaric Tandem Mass Tags (TMT) and Label-Free Quantification (LFQ). By presenting key performance metrics, detailed experimental protocols, and visual workflows, this document aims to empower researchers to make informed decisions for their specific experimental needs.
At a Glance: Comparing Quantitative Proteomics Techniques
The choice of a quantitative proteomics strategy hinges on a variety of factors, including the biological question, sample type, desired level of precision, and available resources. The following table summarizes the key characteristics of SILAC, TMT, and LFQ to facilitate a direct comparison.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) | LFQ (Label-Free Quantification) |
| Principle | Metabolic incorporation of stable isotope-labeled amino acids into proteins in vivo.[1][2][3] | Chemical labeling of peptides in vitro with isobaric tags that have reporter ions of different masses.[3][4] | Comparison of signal intensities (peak area or spectral counts) of unlabeled peptides across different runs.[5] |
| Precision (Median CV) | ~10-20% | ~10-20% | ~20-30% |
| Accuracy | High; early mixing of samples minimizes experimental variability.[4][6] | High; however, susceptible to ratio compression, which can underestimate large fold changes.[7] | Moderate; highly dependent on the reproducibility of chromatography and mass spectrometry performance.[8][9] |
| Dynamic Range | 2-3 orders of magnitude.[10] | 2-3 orders of magnitude (can be affected by ratio compression). | 3-5 orders of magnitude. |
| Throughput (Multiplexing) | Low (typically 2-3 samples, up to 5-plex possible).[11] | High (up to 18-plex with TMTpro).[3] | High (theoretically unlimited number of samples). |
| Number of Protein IDs | Moderate to high. | High, especially with fractionation.[12] | High, but can be affected by missing values between runs.[12] |
| Applicability | Limited to metabolically active, dividing cells in culture.[7] | Broadly applicable to virtually any sample type (cells, tissues, biofluids).[4] | Broadly applicable to any sample type. |
| Cost | Moderate to high (cost of labeled amino acids and specialized media).[7] | High (cost of TMT reagents).[7] | Low (no labeling reagents required). |
| Workflow Complexity | Moderate; requires cell culture expertise for labeling. | High; involves multiple chemical labeling and cleanup steps. | Low to moderate; requires stringent control over experimental procedures and sophisticated data analysis. |
Experimental Workflows: A Visual Comparison
To understand the practical differences between these techniques, it is essential to visualize their experimental workflows. The following diagrams, generated using the DOT language, illustrate the key steps involved in SILAC, TMT, and LFQ.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 4. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 5. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 6. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Comparison of LFQ and IPTL for Protein Identification and Relative Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of LFQ and IPTL for Protein Identification and Relative Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteome-Wide Evaluation of Two Common Protein Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amino Acid Standards: The p-Toluenesulfonate Salt Advantage
For researchers, scientists, and drug development professionals engaged in precise amino acid analysis, the choice of analytical standard is paramount. While hydrochloride salts and free amino acids have traditionally been used, p-toluenesulfonate (tosylate) salts of amino acids are emerging as a superior alternative, offering significant benefits in terms of stability, handling, and analytical performance.
This guide provides an objective comparison of p-toluenesulfonate amino acid standards with other common forms, supported by scientific principles and outlining experimental protocols for their use.
Key Performance Benefits of p-Toluenesulfonate Amino Acid Standards
The advantages of using p-toluenesulfonate salts as amino acid standards stem from the chemical and physical properties of the p-toluenesulfonate counterion. These benefits translate to more reliable and reproducible results in sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Enhanced Stability: Amino acid p-toluenesulfonate salts are often crystalline, non-hygroscopic solids. This inherent stability makes them easier to handle and weigh accurately, reducing errors associated with moisture absorption that can be a concern with other salt forms, particularly hydrochloride salts. Stable, well-defined standards are the foundation of accurate quantification in any analytical method.
Improved Solubility: The p-toluenesulfonate anion can improve the solubility of amino acids in common HPLC mobile phases. This is particularly advantageous for less polar amino acids, leading to better peak shapes and resolution during chromatographic separation. The role of counterions in influencing peptide and amino acid behavior in reversed-phase HPLC is well-documented, with ion-pairing reagents often used to improve chromatography. The tosylate group can act as a built-in ion-pairing agent, improving interactions with the stationary phase.[1][2]
Reduced Reactivity: The tosylate anion is the conjugate base of a strong acid, p-toluenesulfonic acid, making it a non-nucleophilic and non-reactive counterion. This inert nature is crucial for maintaining the integrity of the amino acid standard, both in solid form and in solution, preventing degradation or unwanted side reactions.
Comparative Analysis: p-Toluenesulfonate vs. Alternatives
To illustrate the practical advantages of p-toluenesulfonate amino acid standards, a comparative summary is presented below.
| Property | p-Toluenesulfonate Salt | Hydrochloride Salt | Free Amino Acid |
| Form | Crystalline Solid | Often crystalline, can be hygroscopic | Crystalline or amorphous solid |
| Hygroscopicity | Generally low to non-hygroscopic | Can be hygroscopic, affecting accurate weighing | Variable, can be hygroscopic |
| Solubility in Organic Solvents | Generally good, aided by the organic nature of the tosylate group | Variable, can be limited | Often poor |
| Stability in Solution | High, due to the non-reactive nature of the tosylate anion | Generally stable, but the chloride ion can be reactive in some conditions | Stability can be pH-dependent and susceptible to degradation |
| Handling | Easy to handle and weigh accurately | Requires careful handling to avoid moisture absorption | Can be challenging to handle and dissolve |
Experimental Protocols
Accurate amino acid analysis is crucial for protein quantification, determination of protein and peptide composition, and for monitoring cell culture media in biopharmaceutical production.[3][4][5] The following protocols outline the use of p-toluenesulfonate amino acid standards in a typical HPLC-based workflow.
Protocol 1: Preparation of Standard Stock Solutions
Objective: To prepare accurate and stable stock solutions of amino acid standards.
Materials:
-
p-Toluenesulfonate amino acid standards
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
0.1 N Hydrochloric acid (HCl)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of each p-toluenesulfonate amino acid standard using an analytical balance.
-
Quantitatively transfer the weighed standard to a Class A volumetric flask.
-
Dissolve the standard in a suitable solvent. For most amino acids, 0.1 N HCl is recommended to ensure protonation of the amino group and enhance solubility and stability.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
Store the stock solutions at 2-8 °C. These solutions are typically stable for several weeks.
Protocol 2: Quantitative Analysis by Pre-column Derivatization HPLC
Objective: To quantify amino acids in a sample using p-toluenesulfonate standards with pre-column derivatization. o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are common derivatizing agents for primary and secondary amino acids, respectively.[6][7][8][9]
Materials:
-
Amino acid sample (e.g., protein hydrolysate)
-
p-Toluenesulfonate amino acid standard working solutions (prepared by diluting the stock solutions)
-
Derivatization reagents (e.g., OPA/FMOC)
-
Borate (B1201080) buffer
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
Experimental Workflow:
Figure 1. Experimental workflow for amino acid analysis using HPLC.
Procedure:
-
Hydrolysis (for protein/peptide samples): Acid hydrolysis of the protein or peptide sample is performed to liberate individual amino acids. p-Toluenesulfonic acid can be used for hydrolysis, particularly for the determination of tryptophan.[10][11][12]
-
Derivatization: Mix the sample or standard solution with the derivatization reagent (e.g., OPA/FMOC) in a borate buffer. This reaction is often automated in modern HPLC autosamplers.
-
Chromatographic Separation: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used to separate the derivatized amino acids.
-
Detection: Monitor the column effluent using a fluorescence detector (for OPA and FMOC derivatives) or a UV detector.
-
Quantification: Identify and quantify the amino acids in the sample by comparing the retention times and peak areas to those of the p-toluenesulfonate amino acid standards.
Signaling Pathways and Logical Relationships
The choice of a suitable salt form for an analytical standard is a critical decision that impacts the entire analytical workflow, from sample preparation to data analysis. The use of p-toluenesulfonate salts can be viewed as a strategy to mitigate potential sources of error and variability.
References
- 1. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Workflow and Analytical Strategies of HPLC for Amino Acid Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of proteins with p-toluenesulfonic acid. Determination of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. usp.org [usp.org]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validating Isotopic Enrichment: NMR vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate determination of isotopic enrichment in labeled compounds is paramount for the integrity of experimental results. The use of stable isotope-labeled compounds is a cornerstone of modern research, enabling precise quantification in proteomics, metabolomics, and pharmacokinetic studies.[1] The validity of these studies hinges on the accurate assessment of the degree and location of isotopic labeling. This guide provides a comprehensive comparison of two primary analytical methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[1] We delve into the principles of each technique, present comparative performance data, and provide detailed experimental protocols to assist in method selection and implementation.
While both NMR and MS are powerful analytical tools for the qualitative and quantitative analysis of isotopically labeled compounds, they operate on different principles and offer distinct advantages and limitations.[1] In many cases, a combination of both techniques provides the most comprehensive and reliable results.[2]
At a Glance: Comparing MS and NMR for Isotopic Enrichment Analysis
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of ions based on mass-to-charge ratio.[1] | Detection of nuclear spin transitions in a magnetic field.[1] |
| Primary Information | Mass-to-charge ratio (m/z), molecular formula, fragmentation patterns.[2] | Atomic connectivity, 3D structure, stereochemistry, molecular dynamics.[2] |
| Sensitivity | High (picomole to femtomole).[2] | Low (micromole to millimole).[2] |
| Sample Requirement | Low (micrograms to nanograms).[1] | Higher than MS (milligrams).[1] |
| Throughput | High, especially with chromatographic coupling (e.g., LC-MS, GC-MS).[1] | Lower, requires longer acquisition times.[1] |
| Quantitative Nature | Less inherently quantitative; often requires internal standards and calibration curves for accurate quantification.[2] | Highly quantitative and reproducible; signal intensity is directly proportional to molar concentration.[2] |
| Site-Specific Information | May not always provide site-specific information.[1] | Provides detailed information about the specific location of the isotopic label within a molecule. |
| Reproducibility | Average; can be influenced by ionization source, instrument type, and matrix effects.[2] | Very high; data is consistent across different instruments.[2] |
Data Presentation: Comparative Isotopic Purity Analysis
A study evaluating a combined HR-MS and NMR strategy for determining the isotopic enrichment of several commercially available deuterium-labeled compounds yielded the following reproducible results:[3]
| Compound | MS Calculated % Isotopic Purity |
| Benzofuranone derivative (BEN-d2) | 94.7 |
| Tamsulosin-d4 (TAM-d4) | 99.5 |
| Oxybutynin-d5 (OXY-d5) | 98.8 |
| Eplerenone-d3 (EPL-d3) | 99.9 |
| Propafenone-d7 (PRO-d7) | 96.5 |
All samples were run in triplicate, and the results were observed to be reproducible.[3]
Experimental Protocols
A robust cross-validation strategy involves careful planning of sample preparation and data acquisition to ensure the data from both platforms are comparable and complementary.[2]
General Workflow for Cross-Validation
The general workflow for cross-validating NMR and MS data involves several key steps, from sample preparation to integrated data analysis.
Experimental workflow for cross-validating NMR and MS isotopic enrichment data.
Mass Spectrometry (MS) Protocol for Isotopic Enrichment
A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry involves the following steps:[4][5]
-
Linearity Evaluation : Inject the natural abundance compound at different concentration levels to evaluate the linearity of the mass spectrometer.[4][5]
-
Purity Determination : Determine the purity of the mass cluster using the natural abundance analogue.[4][5]
-
Theoretical Isotope Composition Calculation : Calculate the theoretical isotope composition of the labeled compound for different tentative isotopic enrichments.[4][5]
-
'Convoluted' Isotope Distribution Calculation : Calculate the 'convoluted' isotope distributions for the labeled compound, taking into account the purity of the mass cluster determined with the natural abundance analogue.[4][5]
-
Comparison and Regression : Compare the measured isotope distributions for the labeled compound with those calculated for different isotope enrichments using linear regression.[4][5]
This method can be applied to various MS techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Nuclear Magnetic Resonance (NMR) Protocol for Isotopic Enrichment
NMR spectroscopy can be used to unambiguously identify compounds and accurately measure 13C enrichment.[6][7] A common approach is the isotope dilution method.[6]
-
Sample Preparation : Prepare a mixture of the isotopically labeled sample and a known amount of an unlabeled standard. For metabolomics studies, isotopically enriched extracts can be standardized against unlabeled molecules.[6]
-
Data Acquisition : Acquire NMR spectra of the mixture. Specific pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSY), can be used to separate signals from 12C- and 13C-containing molecules into distinct spectra.[6][7]
-
Signal Integration : Integrate the signals corresponding to the labeled and unlabeled forms of the molecule.
-
Isotope Ratio Calculation : Calculate the ratio of the signal from the labeled metabolite to the signal from the unlabeled standard.
-
Concentration Determination : Multiply the observed isotope ratio by the known amount of the standard added to calculate the amount of the labeled metabolite present in the sample.[6]
Mandatory Visualization: Logical Workflow for Cross-Validation
The logical relationship between the two techniques in a cross-validation study is crucial for ensuring comprehensive and accurate results. MS provides high-throughput screening and quantification, while NMR offers detailed structural confirmation and site-specific information.
Logical workflow for cross-validating NMR and MS results.
Conclusion
Both Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are indispensable tools for the analysis of isotopic enrichment. MS offers superior sensitivity and throughput, making it ideal for screening and quantifying overall enrichment in a large number of samples.[1][8] Conversely, NMR provides unparalleled detail regarding the specific location of isotopic labels within a molecule and offers high reproducibility, which is crucial for structural confirmation and mechanistic studies.[1][2]
The choice between MS and NMR, or the decision to use them in a complementary fashion, depends on the specific research question, the nature of the compound being analyzed, and the required level of detail. For a comprehensive and robust analysis of isotopic enrichment, a cross-validation approach that leverages the strengths of both techniques is highly recommended. This integrated approach ensures both accurate quantification and confident structural elucidation of isotopically labeled molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to [15N]Glycine and 15N-Labeled Amino Acid Mixtures as Tracers in Metabolic Research
In the landscape of metabolic research, particularly in the study of protein dynamics, stable isotope tracers are indispensable tools. Among these, 15N-labeled compounds are crucial for tracking nitrogen metabolism and quantifying protein synthesis and breakdown. This guide provides an objective comparison between two commonly used tracers: [15N]glycine and 15N-labeled amino acid mixtures. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate tracer for their experimental needs.
Principle of Tracer Methodologies
The fundamental principle behind using 15N-labeled tracers is the introduction of a labeled compound into a biological system and the subsequent measurement of its incorporation into proteins and other nitrogen-containing molecules. By tracking the enrichment of 15N in various metabolic pools, researchers can calculate key kinetic parameters of protein metabolism.
[15N]Glycine: As a single amino acid tracer, [15N]glycine is cost-effective and has been widely used in studies of whole-body protein turnover.[1] The underlying assumption is that the 15N from glycine (B1666218) will enter the body's free amino acid pool and be used for protein synthesis in a manner representative of all amino acids.[2]
15N-Labeled Amino Acid Mixtures: These tracers consist of a mixture of several or all proteinogenic amino acids labeled with 15N. The rationale for using a mixture is to provide a more representative labeling of the precursor pool for protein synthesis, potentially overcoming some of the limitations associated with a single amino acid tracer.
Quantitative Comparison of Tracer Performance
Experimental data from comparative studies highlight significant differences in the kinetic parameters derived from [15N]glycine versus 15N-labeled amino acid mixtures. The following table summarizes findings from a study in infants, which provides a direct comparison of these tracers.
| Parameter | [15N]Glycine | 15N-Labeled Amino Acid Mixture | 15N-Labeled Egg Protein | Reference |
| Protein Synthesis | Higher Values | Lower Values | Lower Values | [3] |
| Protein Breakdown | Higher Values | Lower Values | Lower Values | [3] |
| Protein Turnover | Higher Values | Lower Values | Lower Values | [3][4] |
| Nitrogen Reutilization | Higher Values | Lower Values | Lower Values | [3] |
| Net Protein Gain | Consistent Across Tracers | Consistent Across Tracers | Consistent Across Tracers | [3] |
Note: "Higher" and "Lower" values are in comparison to each other within the same study.
A study in preterm infants also demonstrated an overestimation of protein turnover when using [15N]glycine compared to a 15N-labeled amino acid mixture.[5] This discrepancy is often attributed to the fact that glycine's nitrogen is involved in numerous metabolic pathways beyond protein synthesis, including the synthesis of purines, creatine, and other nitrogenous compounds.[6][7] This can lead to a dilution of the 15N label in the precursor pool for protein synthesis, resulting in an overestimation of protein turnover rates.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of tracer studies. Below are generalized protocols for both [15N]glycine and 15N-labeled amino acid mixture tracer studies, based on common practices reported in the literature.
Protocol 1: Whole-Body Protein Turnover Measurement with [15N]Glycine
This protocol is based on the end-product method, where 15N enrichment is measured in urinary urea (B33335) or ammonia (B1221849).
-
Tracer Administration:
-
Single Oral Dose: A single dose of [15N]glycine (e.g., 2 mg/kg body weight) is administered orally.[8]
-
Constant Intravenous Infusion: A primed-constant infusion of [15N]glycine (e.g., 0.11 to 0.33 µg 15N/kg/min) is administered for a period of 24 to 36 hours to reach an isotopic steady state.[9] A priming dose is often given to shorten the time to reach plateau enrichment.[9]
-
-
Sample Collection:
-
Sample Preparation and Analysis:
-
Urinary urea and ammonia are isolated.
-
The 15N enrichment in the isolated urea or ammonia is determined using an appropriate analytical method, such as isotope ratio mass spectrometry (IRMS) or gas chromatography-mass spectrometry (GC-MS).[10]
-
-
Calculation of Protein Turnover:
Protocol 2: Protein Synthesis Measurement with 15N-Labeled Amino Acid Mixtures
This protocol is often employed in cell culture studies but can be adapted for in vivo experiments.
-
Tracer Administration (Cell Culture Example):
-
Cells are cultured in a medium where a certain percentage (e.g., 33% or 50%) of the natural amino acids are replaced with a 15N-labeled algal amino acid mixture.[12]
-
The cells are incubated for a defined period (e.g., 72 hours) to allow for the incorporation of the labeled amino acids into newly synthesized proteins.[12]
-
-
Sample Collection and Preparation:
-
Cells are harvested, and cell pellets are collected.
-
Proteins are extracted from the cell lysates.
-
Proteins of interest can be separated using techniques like 2-D gel electrophoresis.[12]
-
-
Sample Analysis:
-
Protein spots are excised, digested (e.g., with trypsin), and analyzed by mass spectrometry (e.g., MALDI-TOF/TOF).[12]
-
The mass spectra will show isotopic distributions for peptides, reflecting the incorporation of 15N.
-
-
Calculation of Fractional Synthesis Rate (FSR):
-
The FSR of a specific protein is calculated by determining the ratio of the 'labeled' (newly synthesized) to 'unlabeled' (pre-existing) peptide fractions from the mass spectral data.[12] This is achieved by analyzing the relative intensities of the isotopic peaks.
-
Visualizing Methodologies and Pathways
To better understand the experimental workflows and metabolic fates of these tracers, the following diagrams are provided.
References
- 1. cambridge.org [cambridge.org]
- 2. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of different 15N-tracer substances for calculation of whole body protein parameters in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of different 15N-tracer substances for calculation of whole body protein parameters in infants. | Semantic Scholar [semanticscholar.org]
- 5. 15N tracer kinetic studies on the validity of various 15N tracer substances for determining whole-body protein parameters in very small preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of 15N transamination following application of various tracer substances. 1 [inis.iaea.org]
- 8. Whole Body Protein Turnover and Net Protein Balance After Pediatric Thoracic Surgery: A Noninvasive Single-Dose 15 N Glycine Stable Isotope Protocol With End-Product Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tracer priming in human protein turnover studies with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Metabolic Flux Analysis Software: A Comparative Evaluation
For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic fluxes within a cell is paramount. Metabolic Flux Analysis (MFA) has emerged as a powerful technique to elucidate these complex cellular processes. At the heart of MFA are sophisticated software tools that translate experimental data into meaningful biological insights. This guide provides an objective comparison of the performance of prominent software for flux analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable tool for your research needs.
Metabolic flux analysis can be broadly categorized into two approaches: Flux Balance Analysis (FBA), a constraint-based modeling approach that predicts the optimal distribution of metabolic fluxes, and ¹³C-Metabolic Flux Analysis (¹³C-MFA), which uses stable isotope tracers to quantify intracellular fluxes with high precision. The choice of software is critical and depends on the specific research question, the type of experimental data available, and the computational resources at hand.
Performance Comparison of ¹³C-MFA Software
Key software in this domain includes INCA, 13CFLUX2, OpenFLUX, Metran, and more recent additions like FreeFlux and CeCaFLUX. These tools employ sophisticated algorithms to solve the complex non-linear equations that describe the flow of isotopes through metabolic networks.
| Software | Key Features | Performance Highlights | Platform | Availability |
| INCA | - Steady-state and isotopically non-stationary MFA- Statistical analysis and confidence interval calculation- Experimental design capabilities | - Widely used and considered a state-of-the-art tool.[1] | MATLAB | Closed-source |
| 13CFLUX2 | - High-performance algorithms for large-scale MFA- Supports multicore CPUs and compute clusters- Uses FluxML for model definition | - Reported to be 100 to 10,000 times faster than its predecessor, 13CFLUX.[2]- Efficient handling of large and complex metabolic networks.[2] | C++, with Java and Python add-ons (Linux/Unix) | Demo version and binaries available |
| OpenFLUX | - Based on the Elementary Metabolite Unit (EMU) framework for enhanced computation speed- User-friendly interface | - Performance benchmarked against 13C-FLUX, yielding identical optimum solutions in a test case.[3] | JAVA and MATLAB | Open-source |
| Metran | - Software for ¹³C-MFA, tracer experiment design, and statistical analysis.[4] | - Utilized in a protocol that quantifies metabolic fluxes with a standard deviation of ≤2%.[5] | MATLAB | Not specified |
| FreeFlux | - Open-source Python package for steady-state and isotopically non-stationary MFA- Designed for time-efficient analysis | - Addresses the need for computationally efficient tools, particularly for non-stationary states.[6] | Python | Open-source |
| CeCaFLUX | - Web-based server for instationary ¹³C-MFA- Real-time visualization of flux optimization | - Reported to be faster than INCA for a specific E. coli model (flux identification in ~5 min vs. ~10 min for INCA).[1]- Confidence interval calculation is also significantly faster.[1] | Web Server | Open-access |
Experimental Protocols
Accurate and reproducible experimental data is the foundation of reliable metabolic flux analysis. The following is a detailed methodology for a typical ¹³C-MFA experiment designed to be analyzed by the aforementioned software.
Step-by-Step Protocol for ¹³C-Metabolic Flux Analysis
-
Experimental Design and Isotope Labeling:
-
Tracer Selection: Choose a suitable ¹³C-labeled substrate, such as [1,2-¹³C]glucose or [U-¹³C]glucose, based on the metabolic pathways of interest.[7] The choice of tracer is critical for maximizing the precision of flux estimates for specific pathways.[7]
-
Cell Culture: Culture the cells in a chemically defined medium to ensure precise control over nutrient availability.
-
Isotope Labeling: In the exponential growth phase, switch the cells to a medium containing the ¹³C-labeled substrate.[8] The duration of labeling depends on whether a steady-state or non-stationary analysis is being performed.
-
-
Sample Quenching and Metabolite Extraction:
-
Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells at the time of sampling. This is typically achieved by using cold methanol (B129727) or other quenching solutions.
-
Extraction: Extract the intracellular metabolites from the cell pellets using appropriate solvents.
-
-
Hydrolysis of Proteinogenic Amino Acids:
-
For analysis of protein-bound amino acids, hydrolyze the cell pellets using 6 M HCl at approximately 100°C for 24 hours. This releases the amino acids from the proteins.
-
-
Derivatization:
-
Derivatize the extracted amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Separate the derivatized amino acids using a gas chromatograph.
-
Detect the mass isotopomer distributions of the amino acid fragments using a mass spectrometer. The fragmentation patterns provide crucial information about the positional labeling of the carbon backbone.
-
-
Data Processing and Flux Calculation:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Input the corrected mass isotopomer distributions and other measured rates (e.g., substrate uptake, product secretion) into the chosen flux analysis software.
-
The software then performs a non-linear regression to estimate the intracellular metabolic fluxes that best fit the experimental data.[9]
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language, adhering to the specified design constraints.
Conclusion
The field of metabolic flux analysis is continually evolving, with software tools becoming more powerful and user-friendly. For researchers embarking on flux analysis studies, the choice of software is a critical decision that will impact the efficiency and accuracy of their research. While INCA remains a widely respected tool, alternatives like 13CFLUX2 offer significant speed advantages for large-scale models. Open-source options such as OpenFLUX and FreeFlux provide greater flexibility and accessibility. The emergence of web-based tools like CeCaFLUX further lowers the barrier to entry for performing complex flux analysis calculations.
Ultimately, the optimal software choice will depend on the specific requirements of the research project, including the complexity of the metabolic model, the type of experimental data, and the available computational expertise and resources. This guide provides a starting point for navigating the landscape of flux analysis software and encourages researchers to delve deeper into the documentation and capabilities of each tool to make an informed decision.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Tosylate Salts and Other Salt Forms for Optimal Solubility
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in the drug development process, profoundly influencing its solubility, dissolution rate, and ultimately, its bioavailability. While hydrochloride salts have traditionally been a common choice, a variety of other salt forms, including tosylates, mesylates, and sulfates, offer a diverse range of physicochemical properties that can be leveraged to optimize a drug candidate's performance. This guide provides an objective comparison of tosylate salts with other common salt forms, focusing on their impact on aqueous solubility, supported by experimental data and detailed methodologies.
The Critical Role of Salt Selection in Drug Development
Salt formation is a widely employed strategy to enhance the physicochemical and biopharmaceutical properties of ionizable drug molecules. Approximately 50% of all drugs on the market are administered as salts. The rationale behind this approach is to modify properties such as solubility, stability, and manufacturability without altering the pharmacologically active moiety. Enhanced aqueous solubility is often a primary goal, particularly for compounds belonging to the Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility), as it can significantly improve the dissolution rate and subsequent absorption.
Comparative Analysis of Aqueous Solubility
The choice of a counterion plays a pivotal role in determining the solubility of the resulting salt. While a universal rule predicting the solubility of different salt forms does not exist, general trends can be observed. The following table summarizes the aqueous solubility of various APIs in their tosylate form compared to other common salt forms. It is important to note that direct, side-by-side comparisons under identical experimental conditions are not always available in the public domain. The data presented here is compiled from various sources to provide a comparative perspective.
| Active Pharmaceutical Ingredient (API) | Salt Form | Solubility (mg/mL) | Solvent/Medium | Temperature (°C) |
| Sorafenib | Tosylate | Insoluble | Water | Not Specified |
| Tosylate (Form I) | 0.314 ± 0.006 | 0.1 N HCl + 1.0% SDS | 37 | |
| Tosylate (Form III) | 1.103 ± 0.014 | 0.1 N HCl + 1.0% SDS | 37 | |
| Ziprasidone | Hydrochloride | ~0.210 | Water | Not Specified[1] |
| Hydrochloride Hydrate | ~0.33 | 1:2 DMSO:PBS (pH 7.2) | Not Specified[2] | |
| Ropinirole | Hydrochloride | ~10 | PBS (pH 7.2) | Not Specified[3] |
| Lapatinib | Ditosylate | - | - | - |
| Docusate | - (4- to 9-fold higher in lipid excipients than ditosylate) | Lipid Excipients | Not Specified[3] |
Note: The solubility of Sorafenib Tosylate is highly dependent on the polymorphic form and the presence of surfactants like Sodium Dodecyl Sulfate (B86663) (SDS). The provided data for Ziprasidone and Ropinirole highlights the solubility of their hydrochloride salts, which are the commonly available forms. Comparative data for their tosylate, mesylate, and sulfate salts under the same conditions is limited in publicly available literature. The Lapatinib data showcases how a different lipophilic salt can dramatically alter solubility characteristics, though not a direct comparison to the more common inorganic salts.
Understanding the Physicochemical Rationale
The solubility of a salt is governed by the interplay of its crystal lattice energy and the solvation energy of its constituent ions.
-
Tosylate (p-toluenesulfonate): Being a large organic anion, tosylate can form salts with varying degrees of solubility. The presence of the aromatic ring can contribute to a more hydrophobic character compared to smaller inorganic anions, which may lead to lower aqueous solubility in some cases. However, the sulfonic acid group is highly acidic, ensuring efficient proton transfer and salt formation with basic APIs. The larger size of the tosylate ion can sometimes lead to the formation of more stable, less soluble crystal lattices.
-
Hydrochloride (Cl⁻): As a small, highly electronegative anion, chloride typically forms salts with good aqueous solubility. The small size allows for efficient packing in the crystal lattice, but the high charge density also promotes strong interactions with water molecules, favoring dissolution.
-
Mesylate (methanesulfonate): Mesylate is a smaller and more hydrophilic organic anion compared to tosylate. It is often used to improve the solubility of basic drugs and is known for forming stable, crystalline salts.
-
Sulfate (SO₄²⁻): As a divalent anion, sulfate can form salts with a 1:1 or 2:1 (API:sulfate) stoichiometry. The high charge and ability to form extensive hydrogen bond networks can lead to strong crystal lattices and potentially lower solubility compared to corresponding hydrochloride salts.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
A robust and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method. This protocol provides a detailed procedure for its implementation.
Objective: To determine the equilibrium solubility of different salt forms of an API in a specified aqueous medium.
Materials:
-
API salt forms (e.g., tosylate, hydrochloride, mesylate, sulfate)
-
Selected aqueous medium (e.g., purified water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the API of known concentrations in the chosen aqueous medium to generate a calibration curve.
-
Sample Preparation: Add an excess amount of the API salt form to a pre-labeled vial containing a known volume of the aqueous medium. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on the orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A common practice is to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a pipette. Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution (if necessary): Dilute the filtered sample with the aqueous medium to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the concentration of the API in the diluted sample using a validated HPLC or UV-Vis method by comparing its response to the calibration curve.
-
Calculation: Calculate the solubility of the API salt form in the chosen medium, taking into account any dilution factors. Express the solubility in mg/mL or µg/mL.
Visualizing the Salt Screening Workflow
The process of selecting an optimal salt form is a systematic endeavor that involves several stages of evaluation. The following diagram illustrates a typical workflow for salt screening, where solubility assessment is a key decision-making point.
Visualizing Salt Dissociation
The fundamental principle behind the improved solubility of salts is their dissociation into charged ions in a solvent, which can then be solvated by the solvent molecules. The following diagram illustrates this process for different salt forms.
References
A Comparative Guide to 13C and 15N Kinetic Isotope Effects in Mechanistic and Drug Development Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the assessment of kinetic isotope effects (KIEs) using Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeling. Understanding the nuances of these two stable isotopes is paramount for accurately elucidating reaction mechanisms, identifying rate-determining steps, and gaining insights into enzyme catalysis and drug metabolism. This document outlines the fundamental principles, experimental considerations, and comparative data to aid in the selection and application of ¹³C and ¹⁵N KIE studies.
Fundamental Principles of ¹³C and ¹⁵N Kinetic Isotope Effects
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] This phenomenon arises from the difference in zero-point vibrational energies of bonds involving lighter versus heavier isotopes.[2] A bond to a heavier isotope (e.g., ¹³C or ¹⁵N) has a lower zero-point energy and is stronger, thus requiring more energy to break, which can lead to a slower reaction rate.
The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (k_light) to that with the heavy isotope (k_heavy). A KIE greater than 1 (k_light/k_heavy > 1) is considered a "normal" KIE and indicates that the bond to the isotopic atom is being broken or significantly altered in the rate-determining step. An "inverse" KIE (k_light/k_heavy < 1) suggests a stiffening of the vibrational modes at the isotopic position in the transition state.
-
¹³C KIEs are invaluable for probing reactions involving carbon bond cleavage, formation, or changes in hybridization at a carbon center. They are widely used to study enzymatic reactions, organic reaction mechanisms, and the metabolic fate of drug candidates.[3][4]
-
¹⁵N KIEs provide specific insights into reactions where nitrogen is directly involved, such as C-N bond cleavage, N-dealkylation, or transamination reactions.[5] These are particularly relevant in studying the mechanisms of enzymes that act on nitrogen-containing substrates and in understanding the metabolism of nitrogenous drugs.
Comparative Analysis of ¹³C and ¹⁵N KIEs
The choice between ¹³C and ¹⁵N labeling for KIE studies depends on the specific reaction being investigated and the mechanistic questions being addressed.
| Feature | ¹³C Labeling | ¹⁵N Labeling | Rationale & Implications |
| Natural Abundance | ~1.1%[] | ~0.37%[] | The higher natural abundance of ¹³C can lead to more complex background signals in mass spectrometry, potentially requiring higher levels of isotopic enrichment for clear results. ¹⁵N's lower natural abundance provides a cleaner background, which can be advantageous for high-sensitivity measurements.[] |
| Typical KIE Magnitude | Primary KIEs typically range from 1.02 to 1.07 for C-C, C-O, and C-N bond cleavage.[2] | Primary KIEs for C-N bond cleavage are often in a similar range, for instance, an intrinsic ¹⁵N KIE of 1.034 has been reported for the reaction of an aspartate aminotransferase mutant.[5] | The magnitude of the KIE is dependent on the degree of bond breaking in the transition state. Both isotopes can provide significant primary KIEs when the respective bond is cleaved in the rate-determining step. |
| Applicability | Broadly applicable to a vast range of organic and enzymatic reactions involving carbon backbone changes. | Specifically targets reactions involving nitrogen, such as those catalyzed by aminotransferases, deaminases, and cytochrome P450s involved in N-dealkylation.[5] | The choice is dictated by the atom at the reaction center. In some cases, dual ¹³C and ¹⁵N labeling can provide complementary information about the transition state. |
| Mechanistic Insights | Elucidates changes in bonding and hybridization at carbon centers. Can distinguish between different pathways (e.g., SN1 vs. SN2).[1] | Directly probes the involvement of nitrogen in bond cleavage, formation, or protonation state changes. | Combining ¹³C and ¹⁵N KIEs can provide a more complete picture of the transition state, for example, in reactions where both a C-C or C-H bond and a C-N bond are altered.[5] |
Quantitative Data Summary
The following table presents a summary of experimentally determined ¹³C and ¹⁵N KIEs for various enzymatic reactions, illustrating the typical magnitudes observed.
| Enzyme | Substrate | Isotope | KIE (k_light/k_heavy) | Reference |
| Aspartate Aminotransferase (K258A mutant) | Aspartate | ¹³C (at C2) | 1.0016 | [5] |
| ¹³C (at C3) | 1.0060 | [5] | ||
| ¹⁵N (amino group) | 1.034 (intrinsic) | [5] | ||
| Flavin Amine Oxidase | N,N'-dibenzyl-1,4-diaminopropane | ¹³C | 1.025 | [3][4] |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | 1-deoxy-D-xylulose-5-phosphate | ¹³C (at C2) | 1.0031 | [7] |
| ¹³C (at C3) | 1.0303 | [7] | ||
| ¹³C (at C4) | 1.0148 | [7] | ||
| Glucose-6-phosphate dehydrogenase | Glucose-6-phosphate | ¹³C (at C1) | 1.0172 | [7][8] |
Experimental Protocols
The two primary techniques for measuring ¹³C and ¹⁵N KIEs are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
KIE Measurement by NMR Spectroscopy
NMR is a powerful non-destructive technique that can be used to measure KIEs by monitoring the change in the ratio of isotopically labeled to unlabeled substrate or product over time. The 2D [¹³C,¹H]-HSQC experiment is particularly precise for ¹³C KIEs.[7][8] A similar approach can be adapted for ¹⁵N KIEs using ¹H-¹⁵N correlation experiments.
Protocol for ¹³C KIE Measurement using 2D [¹³C,¹H]-HSQC NMR:
-
Sample Preparation: Prepare a reaction mixture containing the enzyme, a mixture of unlabeled and site-specifically ¹³C-labeled substrate, and any necessary cofactors in a suitable buffer. The initial ratio of labeled to unlabeled substrate should be accurately known, often a 1:1 mixture is used.
-
NMR Data Acquisition: Acquire a series of 2D [¹³C,¹H]-HSQC spectra at different time points during the reaction. A time zero (t=0) spectrum should be recorded before the addition of the enzyme to establish the initial isotopic ratio.
-
Data Processing: Process the NMR spectra to obtain high-resolution 2D plots.
-
Data Analysis: Integrate the cross-peak volumes corresponding to the ¹²C- and ¹³C-bound protons of a specific, well-resolved resonance in the substrate or product. The ratio of these integrals will change as the reaction progresses due to the KIE.
-
KIE Calculation: The KIE can be calculated by fitting the change in the isotopic ratio as a function of the fraction of the reaction (F) to the appropriate equation.
Protocol for ¹⁵N KIE Measurement using ¹H-¹⁵N HSQC NMR:
-
Sample Preparation: Similar to the ¹³C protocol, prepare a reaction mixture with a known ratio of unlabeled and ¹⁵N-labeled substrate. For proteins, this often involves expressing the protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.[9]
-
NMR Data Acquisition: Acquire a series of ¹H-¹⁵N HSQC spectra over the course of the reaction.
-
Data Processing and Analysis: Process the spectra and integrate the cross-peaks corresponding to the ¹⁴N- and ¹⁵N-amides of a specific residue in the protein substrate or a small molecule substrate.
-
KIE Calculation: Calculate the KIE from the change in the isotopic ratio as a function of reaction progress.
NMR-based KIE Measurement Workflow
KIE Measurement by Isotope Ratio Mass Spectrometry (IRMS)
IRMS is a highly sensitive and precise method for measuring isotope ratios, making it well-suited for determining small KIEs. This technique is often performed on the unreacted substrate at different levels of conversion.
Protocol for ¹³C or ¹⁵N KIE Measurement using GC-C-IRMS:
-
Reaction Setup: Initiate the enzymatic reaction.
-
Quenching and Extraction: At various time points (corresponding to different fractions of reaction), quench the reaction (e.g., by adding acid or a specific inhibitor). Isolate the unreacted substrate from the reaction mixture, often using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Derivatization (for GC-C-IRMS): If using Gas Chromatography-Combustion-IRMS, derivatize the purified substrate to make it volatile. For example, amino acids can be derivatized to their N-acetyl methyl esters.[10]
-
IRMS Analysis: Introduce the prepared sample into the IRMS. For GC-C-IRMS, the sample is first separated by GC, then combusted to CO₂ (for ¹³C) or N₂ (for ¹⁵N), and the isotopic ratio is measured by the mass spectrometer.[10][11]
-
KIE Calculation: The KIE is determined by plotting the change in the isotope ratio of the remaining substrate against the fraction of the reaction.
IRMS-based KIE Measurement Workflow
Applications in Drug Development
KIE studies are a valuable tool in the pharmaceutical industry for:
-
Mechanism of Action Studies: Elucidating the mechanism of a drug target enzyme can inform the design of more potent and specific inhibitors.
-
Metabolic Stability: Identifying metabolically labile sites in a drug candidate is crucial. A significant KIE upon isotopic substitution at a potential site of metabolism can confirm that bond cleavage at that site is a rate-determining step in the drug's metabolism.
-
"Deuterated Drugs": In some cases, replacing a hydrogen atom with deuterium (B1214612) at a site of metabolism can slow down the metabolic rate (due to the deuterium KIE), leading to improved pharmacokinetic properties such as a longer half-life. While this guide focuses on ¹³C and ¹⁵N, the principles of KIE are the foundation for this drug development strategy.
Utility of KIEs in Drug Development
Conclusion
Both ¹³C and ¹⁵N KIE studies are powerful techniques for probing the mechanisms of chemical and biological reactions. The choice of isotope is primarily dictated by the nature of the reaction under investigation. ¹³C KIEs are broadly applicable to reactions involving carbon, while ¹⁵N KIEs offer specific insights into nitrogen-centered reactions. The complementary information obtained from both can provide a more detailed understanding of the transition state. With modern NMR and MS instrumentation, the precise measurement of these often small isotope effects is readily achievable, providing invaluable data for basic research and pharmaceutical development.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. 13C kinetic isotope effects on the reaction of a flavin amine oxidase determined from whole molecule isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H, 13C, and 15N kinetic isotope effects on the reaction of the ammonia-rescued K258A mutant of aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 11. ap.smu.ca [ap.smu.ca]
A Comparative Guide to Glycine-13C2,15N p-Toluenesulfonate and Glycine-13C2,15N Hydrochloride for Experimental Applications
For researchers, scientists, and drug development professionals, the choice of isotopically labeled internal standards and tracers is critical for experimental success. This guide provides a detailed comparison of two common salt forms of labeled glycine (B1666218): Glycine-13C2,15N p-Toluenesulfonate and Glycine-13C2,15N hydrochloride. The selection of the appropriate salt form can significantly impact experimental accuracy, reproducibility, and ease of handling.
This comparison focuses on the key physicochemical properties and their implications for common applications such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), mass spectrometry-based quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Physicochemical Properties
The counter-ion of an isotopically labeled compound can influence its solubility, stability, and hygroscopicity. While specific quantitative data for a direct comparison of these two particular labeled glycine salts is not extensively available in peer-reviewed literature, a robust comparison can be made based on the well-established properties of tosylate and hydrochloride salts of amino acids and other pharmaceutical compounds.
| Property | This compound | Glycine-13C2,15N Hydrochloride | Key Considerations for Researchers |
| Molecular Weight | Higher (due to the larger tosylate counter-ion) | Lower | The difference in molecular weight must be accounted for when preparing stock solutions of equimolar concentrations. |
| Hygroscopicity | Generally lower | Generally higher | Lower hygroscopicity of the tosylate salt leads to more accurate weighing and less clumping, simplifying stock solution preparation. Highly hygroscopic hydrochloride salts may require handling in a controlled environment (e.g., a glove box) to prevent water absorption, which can affect concentration accuracy. |
| Solubility | Generally soluble in polar organic solvents and aqueous solutions. Solubility in aqueous solutions is pH-dependent. | Generally highly soluble in aqueous solutions. Solubility is also pH-dependent. | The high aqueous solubility of the hydrochloride salt can be advantageous for preparing concentrated stock solutions in buffers like PBS. However, the solubility of both salts decreases in the presence of organic solvents like ethanol.[1][2][3][4] The solubility of amino acids is lowest at their isoelectric point and increases significantly in acidic or basic conditions.[5][6][7] |
| Stability (Solid State) | Generally high stability as a crystalline solid. | Can be susceptible to disproportionation to the free base, especially in the presence of moisture and certain excipients.[8] | The tosylate salt is generally expected to have better long-term stability as a solid, making it a more robust choice for a reference standard. |
| Stability (In Solution) | Generally stable in solution. However, the tosylate group can potentially react with nucleophiles under certain conditions, though this is unlikely under typical experimental settings. | Stable in aqueous solutions, but the presence of chloride ions can sometimes participate in or catalyze reactions. The pH of the solution will be acidic. | For long-term storage of stock solutions, the stability of both salts should be considered. It is good practice to prepare fresh solutions or store them at low temperatures (-20°C or -80°C) as recommended for isotopically labeled amino acids.[9] |
| Potential for Interference | The tosylate counter-ion is a large organic molecule and may be observed in mass spectrometry, though it is unlikely to directly interfere with the detection of the labeled glycine. | Chloride ions can form adducts with analytes in mass spectrometry, potentially complicating spectral interpretation.[10] In NMR, the presence of chloride ions can affect the chemical shifts of nearby protons.[11] | The potential for counter-ion interference should be evaluated during method development, particularly for sensitive mass spectrometry-based quantification. |
Experimental Protocols and Considerations
The choice between the p-toluenesulfonate and hydrochloride salt of Glycine-13C2,15N will largely depend on the specific experimental workflow. Below are detailed considerations for common applications.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
In SILAC experiments, isotopically labeled amino acids are added to cell culture media to metabolically label the entire proteome.[12] The preparation of the "heavy" amino acid stock solution is a critical step.
Protocol for Preparation of "Heavy" Glycine Stock Solution for SILAC:
-
Calculate the required mass: Based on the desired stock solution concentration (e.g., 1000x) and the volume to be prepared, calculate the mass of this compound or Glycine-13C2,15N hydrochloride needed. Remember to use the correct molecular weight for the specific salt form.
-
Weighing the compound:
-
For the p-Toluenesulfonate salt: Due to its lower hygroscopicity, it can typically be weighed directly in the lab environment.
-
For the Hydrochloride salt: It is advisable to allow the container to equilibrate to room temperature before opening to minimize condensation. For highly accurate concentrations, weighing should be performed in a controlled humidity environment if possible.
-
-
Dissolution: Dissolve the weighed compound in a sterile solvent. Phosphate-buffered saline (PBS) is commonly used for preparing amino acid stock solutions for cell culture.[10] Some protocols also mention the use of sterile water.[13]
-
Sterilization: Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C or -80°C for long-term use.[9]
Logical Workflow for SILAC Media Preparation
Caption: Workflow for preparing 'heavy' SILAC media.
Internal Standard for Mass Spectrometry
Glycine-13C2,15N is commonly used as an internal standard for the quantification of unlabeled glycine in various biological matrices. The choice of salt can be critical for accuracy and reproducibility.
Protocol for Preparation of Internal Standard Stock Solution:
-
Weighing: Accurately weigh the chosen salt form of Glycine-13C2,15N. The lower hygroscopicity of the p-toluenesulfonate salt is a distinct advantage here.
-
Dissolution: Dissolve the compound in a solvent that is compatible with the analytical method (e.g., water, methanol, acetonitrile, or a mixture). Ensure complete dissolution.
-
Serial Dilution: Prepare a series of working solutions by serial dilution to create a calibration curve or a single working solution for spiking into samples.
-
Storage: Store the stock and working solutions at low temperatures in tightly sealed vials to prevent solvent evaporation.
Decision Pathway for Salt Selection in MS
Caption: Decision tree for choosing a salt form for MS.
NMR Spectroscopy
For NMR analysis, achieving a sufficient concentration of the analyte in the deuterated solvent is paramount, especially for less sensitive nuclei like 13C.
Considerations for NMR Sample Preparation:
-
Solubility: The choice of salt may be dictated by its solubility in the chosen deuterated solvent. While hydrochloride salts often have good aqueous (D2O) solubility, tosylate salts might be more soluble in certain organic deuterated solvents.
-
Interference: The protons on the tosylate counter-ion will produce signals in the 1H NMR spectrum, typically in the aromatic region. This should be considered if the analyte also has signals in this region. The hydrochloride salt does not introduce any extra proton signals.
-
pH: The hydrochloride salt will create an acidic solution, which can affect the chemical shifts of exchangeable protons (e.g., -NH and -OH groups) and the overall conformation of the molecule.
-
Sample Purity: For both salts, it is crucial that the sample is free of any particulate matter, as this can severely degrade the quality of the NMR spectrum.[14][15][16]
Conclusion
The choice between this compound and Glycine-13C2,15N hydrochloride is not trivial and has practical implications for a range of experimental applications.
-
This compound is often the superior choice when accurate weighing is critical, due to its lower hygroscopicity. Its generally high stability in the solid state also makes it a reliable option for a long-term reference standard.
-
Glycine-13C2,15N hydrochloride is a suitable alternative, particularly when high aqueous solubility is the primary concern for preparing concentrated stock solutions. However, researchers must be mindful of its higher hygroscopicity and the potential for chloride ion interference in mass spectrometry.
Ultimately, the optimal choice depends on the specific requirements of the experimental protocol and the analytical instrumentation being used. It is recommended to consider the factors outlined in this guide and, if necessary, perform preliminary tests to ensure the chosen salt form is compatible with the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 9. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. How to make an NMR sample [chem.ch.huji.ac.il]
Safety Operating Guide
Glycine-13C2,15N p-Toluenesulfonate proper disposal procedures
Proper Disposal of Glycine-13C2,15N p-Toluenesulfonate
The proper disposal of this compound, a stable isotope-labeled compound, is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for its handling and disposal, ensuring compliance and safety for researchers, scientists, and drug development professionals.
A key characteristic of this compound is that it is labeled with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N). Unlike radioactive isotopes, stable isotopes do not decay or emit radiation. Therefore, no additional precautions related to radioactivity are necessary for its disposal.[1][] The disposal procedure should be based on the chemical properties of the p-toluenesulfonate salt.
Chemical and Safety Data Summary
| Property | Information |
| Hazard Classification | The unlabeled compound, Glycine p-Toluenesulfonate, is not classified as hazardous according to Regulation (EC) 1272/2008 [CLP]. |
| Isotopic Nature | Contains stable, non-radioactive isotopes (¹³C and ¹⁵N). No special handling for radioactivity is required.[1] |
| Primary Disposal Route | Treat as a chemical waste. Disposal must be in accordance with all applicable local, state, and federal regulations.[3] |
| Incompatible Materials | Strong oxidizing agents.[4] |
| Hazardous Decomposition | Thermal decomposition may release irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides, and sulfur oxides.[5][6] |
| Environmental Precautions | Do not allow the chemical to enter drains or be released into the environment.[4][7][8] Discharge into sewer systems should be avoided.[7] |
Detailed Disposal Protocol
This step-by-step protocol outlines the procedure for the safe disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses with side shields or chemical goggles.
-
Gloves (check for suitability and durability for the specific laboratory conditions).
-
A lab coat.
Step 2: Waste Collection
-
Containerize: Place the this compound waste into a suitable, labeled container. This includes any unused product or materials contaminated with the compound (e.g., weighing paper, contaminated pipette tips).
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound". Also, include any other components of the waste mixture.
-
Segregation: Do not mix this waste with other waste streams unless permitted by your institution's waste management guidelines. Specifically, do not mix with radioactive waste.[1]
Step 3: Handling Spills
In the event of a spill:
-
Clean-up: For solid material, carefully sweep or use dry clean-up procedures to avoid generating dust.[3][8]
-
Containment: Place the collected spill material into a labeled container for disposal.
-
Decontamination: Clean the spill area as per your laboratory's standard operating procedures.
-
PPE: Wear appropriate PPE during the entire clean-up process.[3]
Step 4: Storage Pending Disposal
-
Location: Store the sealed waste container in a designated chemical waste accumulation area within your laboratory.
-
Conditions: The storage area should be cool, dry, and well-ventilated. Keep the container away from incompatible materials such as strong oxidizing agents.
Step 5: Final Disposal
-
Consult Regulations: All waste must be handled and disposed of in accordance with local, state, and federal environmental regulations.[3] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[9]
-
Professional Disposal Service: Arrange for the collection of the chemical waste by a licensed and certified chemical waste disposal company. Follow your institution's procedures for requesting a waste pickup. In some cases, disposal may involve controlled incineration or placement in a licensed chemical landfill.[7]
-
Documentation: Maintain records of the disposal as required by your institution and regulatory agencies.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Glycine-13C2,15N p-Toluenesulfonate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Glycine-13C2,15N p-Toluenesulfonate, a stable isotope-labeled compound. The following procedures and recommendations are based on the available safety data for its components, Glycine-13C2,15N and Glycine p-Toluenesulfonate, to ensure the highest safety standards in the absence of a specific Safety Data Sheet (SDS) for the isotopically labeled salt.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure personal safety. The recommended PPE is detailed below.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must conform to EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves prior to use.[1] |
| Skin and Body Protection | Laboratory coat | Standard laboratory coat to be worn at all times. |
| Long pants and closed-toe shoes | To protect skin from potential spills. | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended when handling large quantities or if dust is generated. Use in a well-ventilated area. |
Hazard Identification and First Aid
While stable isotopic labeling does not confer radioactivity, the chemical properties of this compound warrant caution. The primary hazards are associated with the p-toluenesulfonate moiety, which can be a skin and eye irritant.
| Hazard | First Aid Measures |
| Eye Contact | Causes serious eye irritation. |
| Skin Contact | May cause skin irritation. |
| Inhalation | May cause respiratory tract irritation. |
| Ingestion | May be harmful if swallowed. |
Operational Plan for Safe Handling
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Caption: A step-by-step workflow for the safe handling of the compound.
Disposal Plan
The disposal of this compound and its associated waste should be handled with care, treating it as chemical waste. Since the isotopic labels (13C and 15N) are stable and non-radioactive, no special precautions for radioactivity are required.[]
| Waste Type | Disposal Procedure |
| Unused or Expired Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed container for solid chemical waste. |
| Contaminated Solutions | Collect in a labeled, sealed container for liquid chemical waste. Do not mix with incompatible wastes. |
| Empty Containers | Rinse thoroughly with an appropriate solvent. The rinsate should be collected as liquid chemical waste. Dispose of the rinsed container as non-hazardous waste, or as directed by institutional guidelines. |
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
